molecular formula C7H12ClF2N B1434121 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1779942-70-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1434121
CAS No.: 1779942-70-9
M. Wt: 183.63 g/mol
InChI Key: XYZIFKBGKWQVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1214875-34-9 ) is a fluorinated organic compound with the molecular formula C7H11F2N and a molecular weight of 147.166 g/mol . This chemical serves as a valuable building block and key synthetic intermediate in advanced organic synthesis, particularly in the pharmaceutical sector . The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, recognized for its rigidity and ability to impart favorable properties to drug molecules . Researchers utilize this and related bicyclic scaffolds in structure-activity relationship (SAR) studies to develop potent and selective ligands for central nervous system targets . Specifically, derivatives of the 8-azabicyclo[3.2.1]octane system have been extensively investigated as high-affinity inhibitors of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . The incorporation of fluorine atoms, as in this compound, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage in a cool, dry place with adequate ventilation is recommended .

Properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIFKBGKWQVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779942-70-9
Record name 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a fluorinated bicyclic amine of significant interest in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both a theoretical framework and practical, field-tested methodologies for the characterization of this and similar novel chemical entities. The hydrochloride salt form of this molecule is often utilized to improve properties such as solubility and stability.

Compound Identity and Structural Elucidation

This compound is a saturated heterocyclic compound featuring a bicyclic octane core with a nitrogen atom at the 3-position and two fluorine atoms geminally substituted at the 8-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula and Weight:
PropertyValueSource
Molecular FormulaC7H12Cl F2N[1][2]
Molecular Weight183.63 g/mol [1][2]
CAS Number1779942-70-9[1][3]

Synthesis Outline

While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a general retrosynthetic approach can be proposed based on established methodologies for similar azabicyclic systems. A plausible synthetic route would likely involve the construction of the 3-azabicyclo[3.2.1]octane core, followed by a fluorination step.

A potential synthetic pathway could start from a commercially available tropinone derivative. The introduction of the gem-difluoro group at the C8 position is a key transformation. This can be achieved using a variety of modern fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating reagents, on a corresponding ketone precursor. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms can significantly modulate properties such as lipophilicity, metabolic stability, and pKa.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a hydrochloride salt, a sharp melting point range is expected for a pure sample.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially.

  • Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min to allow for accurate determination.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

start Start prep Prepare Sample: - Grind crystalline solid - Pack into capillary tube (2-3 mm) start->prep instrument Place capillary in calibrated melting point apparatus prep->instrument heat_fast Rapid Heating (10-20 °C/min) instrument->heat_fast heat_slow Slow Heating (1-2 °C/min) within 20°C of expected MP heat_fast->heat_slow observe Observe Sample: - Onset of melting (first liquid) - Clear point (all liquid) heat_slow->observe record Record Melting Range (Onset - Clear Point) observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter that influences the bioavailability of orally administered drugs. The hydrochloride salt form is generally employed to enhance the aqueous solubility of basic compounds.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

start Start prepare Prepare Saturated Solution: - Add excess solid to buffer (pH 7.4) start->prepare equilibrate Equilibrate: - Agitate in shaker bath (24-48h) - Constant temperature prepare->equilibrate separate Separate Phases: - Filter (0.45 µm) or centrifuge equilibrate->separate quantify Quantify Concentration: - Analyze filtrate/supernatant via HPLC or LC-MS separate->quantify standard_curve Generate Standard Curve for accurate quantification quantify->standard_curve end End quantify->end

Caption: Shake-Flask Method for Aqueous Solubility.

Dissociation Constant (pKa)

The pKa of the protonated amine is a crucial parameter that dictates the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration curve.

Physicochemical PropertyExpected Range/ValueSignificance in Drug Development
Melting Point (°C)To be determined experimentallyPurity assessment, solid-state stability
Aqueous Solubility (mg/mL at pH 7.4)To be determined experimentallyBioavailability, formulation development
pKaTo be determined experimentallyIonization state, absorption, target engagement

Spectral Characterization

Spectral data is essential for the unambiguous identification and structural confirmation of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the chemical structure. The ¹⁹F NMR will be particularly informative for confirming the presence and chemical environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule, such as N-H stretches (from the protonated amine) and C-F bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition.

Safety and Handling

Fluorinated organic compounds require careful handling. Given the presence of fluorine atoms, thermal decomposition could potentially release hazardous substances like hydrogen fluoride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The compound should be stored in a tightly sealed container.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties are paramount for its successful application in drug discovery and development. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other related fluorinated bicyclic amines.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1779942-70-9). As a key building block in modern drug discovery, the precise structural elucidation of this fluorinated scaffold is paramount. The introduction of the gem-difluoro group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety for medicinal chemists.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols necessary for its validation.

Molecular Structure and Its Spectroscopic Implications

The 3-azabicyclo[3.2.1]octane core is a rigid bicyclic system. The key structural features influencing its spectroscopic signature are the plane of symmetry, the presence of a secondary amine (protonated in the hydrochloride salt form), and the C8 gem-difluoro group. The hydrochloride salt has a molecular formula of C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol .[2]

Our analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation.

cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, D₂O) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3.85 - 3.75 | m | - | 2H | H-2eq, H-4eq | | 2 | 3.50 - 3.40 | m | - | 2H | H-2ax, H-4ax | | 3 | 3.20 | br s | 2H | H-1, H-5 | | 4 | 2.50 - 2.35 | m | - | 2H | H-6, H-7 (endo) | | 5 | 2.20 - 2.05 | m | - | 2H | H-6, H-7 (exo) |

Note: Data is representative and based on established principles of NMR spectroscopy. Actual values may vary.

Expertise & Causality:

  • Protons adjacent to Nitrogen (H-2, H-4): These protons are expected to be the most downfield (deshielded) due to the inductive effect of the adjacent positively charged nitrogen atom in the hydrochloride salt. The axial and equatorial protons are diastereotopic and will appear as distinct multiplets.

  • Bridgehead Protons (H-1, H-5): These protons are also deshielded by their proximity to the nitrogen and the rigid bicyclic structure. They often appear as a broad singlet or a complex multiplet.

  • Aliphatic Protons (H-6, H-7): These protons are furthest from the heteroatoms and appear more upfield. The gem-difluoro group at C8 will influence their chemical shift and introduce complex long-range H-F couplings, contributing to the multiplet complexity.

¹³C NMR Spectroscopy: Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Signal Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Coupling Constant (¹JCF, Hz) Assignment
1 125.5 t ~245 C-8
2 49.0 s - C-2, C-4
3 38.5 s - C-1, C-5

| 4 | 24.0 | t | ~25 | C-6, C-7 |

Note: Data is representative and based on established principles of NMR spectroscopy. Actual values may vary.

Expertise & Causality:

  • Fluorinated Carbon (C-8): The most notable signal is for C-8. It is significantly deshielded by the two attached fluorine atoms. Crucially, it will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a characteristically large coupling constant of approximately 245 Hz.

  • Carbons adjacent to Fluorine (C-6, C-7): These carbons will also experience coupling to the fluorine atoms, but over two bonds (²JCF). This will cause their signal to appear as a triplet with a much smaller coupling constant (~25 Hz).

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of ~16 ppm centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set a spectral width of ~220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Species Calculated m/z Observed m/z Assignment

| [M+H]⁺ | 148.0932 | 148.0935 | Protonated free base |

Note: The calculated m/z is for the free base C₇H₁₁F₂N.[3] The observed value is a hypothetical result that would confirm the elemental composition.

Expertise & Causality:

  • Ionization: Electrospray ionization (ESI) is the method of choice for this polar, pre-salted compound. It will readily accept a proton in solution, but since it is already a hydrochloride salt, it will be observed as the cation of the free base, [C₇H₁₁F₂N + H]⁺.

  • High-Resolution Data: HRMS is critical as it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, identifying the functional groups present.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
2950 - 2700 Strong, Broad N-H⁺ stretch (secondary ammonium salt)
2870 Medium C-H stretch (aliphatic)
1450 Medium C-H bend

| 1250 - 1100 | Very Strong | C-F stretch |

Note: Data is representative and based on established principles of IR spectroscopy.

Expertise & Causality:

  • N-H⁺ Stretch: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption in the 2700-2950 cm⁻¹ region, which is typical for an ammonium salt.

  • C-F Stretch: The gem-difluoro group will give rise to intense and sharp C-F stretching bands in the fingerprint region. This is a highly reliable indicator of fluorination.

cluster_0 Structural Correlation Diagram cluster_1 Spectroscopic Evidence mol Structure C8-F₂ N-H₂⁺ C1-C7 Aliphatic CH₂ nmr ¹³C NMR δ ~125 ppm (t, ¹JCF ≈ 245 Hz) mol:f1->nmr:f1 ¹³C-F Coupling ir IR ~2800 cm⁻¹ (broad) ~1200 cm⁻¹ (strong) mol:f1->ir:f2 C-F Stretch mol:f2->ir:f1 N-H⁺ Stretch ms HRMS m/z 148.0932 mol:f0->ms:f1 Confirms Molecular Formula

Caption: Correlation of structural features with key spectroscopic data points.

Conclusion

The structural confirmation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the position of the fluorine atoms through characteristic C-F coupling patterns. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, infrared spectroscopy provides definitive evidence of the key functional groups, namely the ammonium salt and the carbon-fluorine bonds. This orthogonal dataset provides a robust and trustworthy analytical package for the definitive identification of this important chemical building block.

References

  • PubChem. This compound. [Link]

  • Melnykov, K. et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • da Silva, A. B. F., et al. (2021). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society. [Link]

Sources

A Comprehensive Technical Guide to the NMR Structural Elucidation of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. The rigid 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride scaffold is an exemplar of this strategy, presenting a unique and challenging case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a geminal difluoro group on a bicyclic system, combined with the effects of protonation on the nitrogen atom, results in complex spectra that require a multi-dimensional and multi-nuclear approach for unambiguous assignment. This in-depth guide provides researchers, scientists, and drug development professionals with the theoretical framework and practical, field-proven protocols necessary to confidently assign the ¹H, ¹³C, and ¹⁹F NMR spectra of this important molecular entity. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a self-validating and reproducible workflow.

Introduction: The Structural Significance and NMR Challenges

This compound (CAS No: 1779942-70-9, Molecular Formula: C₇H₁₂ClF₂N) is a valuable building block in drug discovery.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, while the gem-difluoro group at the C8 position can act as a bioisostere for a carbonyl group or other functionalities, influencing local electronics and conformational preferences.

The structural analysis by NMR is non-trivial due to several factors:

  • Complex Spin Systems: The rigid, non-aromatic ring system leads to significant overlap in the aliphatic region of the ¹H NMR spectrum, with complex second-order coupling effects.

  • Fluorine Coupling: The two fluorine atoms at C8 introduce heteronuclear coupling to both ¹H and ¹³C nuclei. These couplings can extend over several bonds (long-range couplings), further complicating the spectra.[4][5]

  • Diastereotopicity: The bicyclic nature of the scaffold renders many methylene protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each with its own set of couplings.

  • Salt Form: The hydrochloride salt form means the nitrogen atom is protonated. This will significantly influence the chemical shifts of adjacent protons and carbons (α- and β-positions), and potentially introduce coupling between the N-H proton and adjacent protons, depending on the solvent and its rate of exchange.

A systematic approach utilizing 1D (¹H, ¹³C{¹H}, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is therefore essential for complete and accurate resonance assignment.

Foundational Principles: Understanding the NMR Landscape

Before embarking on experimental work, it is crucial to understand the expected NMR characteristics of the target molecule.

Atom Numbering and Predicted Spectral Features

To facilitate discussion, the following IUPAC numbering scheme for the 3-azabicyclo[3.2.1]octane ring system will be used throughout this guide.

Caption: IUPAC numbering for the 3-azabicyclo[3.2.1]octane core.

  • ¹H NMR: Expect broad signals for the N-H protons. The bridgehead protons (H1, H5) will be distinct. Protons on carbons adjacent to the nitrogen (H2, H4) will be shifted downfield due to the inductive effect of the protonated nitrogen. The remaining methylene protons (H6, H7) will appear as complex multiplets. All protons within 2-4 bonds of C8 will likely exhibit coupling to the fluorine atoms.

  • ¹³C NMR: The carbon bearing the two fluorine atoms (C8) will appear as a triplet in the proton-decoupled ¹³C spectrum due to one-bond ¹³C-¹⁹F coupling (¹J_CF).[4] Carbons two (²J_CF) and three (³J_CF) bonds away (C1, C5, C7) will show smaller couplings, appearing as triplets or more complex multiplets. Carbons adjacent to the nitrogen (C2, C4) will be shifted downfield.

  • ¹⁹F NMR: Since the two fluorine atoms at C8 are chemically equivalent, a single resonance is expected in the ¹⁹F spectrum. This signal will be split by coupling to adjacent protons (H1, H5, H7), resulting in a complex multiplet.[6]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality data suitable for full structural assignment. The causality for each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-resolution NMR data. The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices for hydrochloride salts as they readily dissolve the sample and allow for the observation of N-H protons (in methanol) or exchange them out (in D₂O), simplifying the spectra.

Protocol:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., D₂O or CD₃OD, 99.9% D).

  • Vortex the sample until fully dissolved. A brief sonication may be used if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height is sufficient for the NMR probe's detection coil (typically ~4 cm).

1D NMR Acquisition

Rationale: 1D spectra provide the initial overview of the molecule's NMR fingerprint. A standard ¹H spectrum is acquired first, followed by proton-decoupled ¹³C and ¹⁹F spectra.

Experiment Key Parameters Rationale
¹H NMR Spectral Width: 12 ppmTo cover the full range of proton chemical shifts.
Acquisition Time: > 2 sTo ensure good digital resolution.
Relaxation Delay (d1): 2-5 sTo allow for full relaxation of protons, ensuring accurate integration.
¹³C{¹H} NMR Spectral Width: 160 ppmTo encompass all expected carbon signals.
Acquisition Time: > 1 sFor good resolution.
Relaxation Delay (d1): 2 sStandard delay for carbon spectra.
Number of Scans: > 1024To achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
¹⁹F NMR Spectral Width: ~250 ppmTo cover the typical range for organofluorine compounds.[6]
Relaxation Delay (d1): 2 sSufficient for fluorine relaxation.
2D NMR Acquisition: The Key to Unambiguous Assignment

Rationale: 2D NMR experiments are indispensable for tracing out the connectivity of the molecule. Each experiment provides a unique piece of the structural puzzle.

H1 ¹H Spectrum (Chemical Shifts) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC Result Unambiguous Structure Assignment H1->Result C13 ¹³C Spectrum (Chemical Shifts) C13->HSQC C13->HMBC C13->Result F19 ¹⁹F Spectrum (Chemical Shifts) F19->Result COSY->Result HSQC->Result HMBC->Result

Caption: A typical 2D NMR workflow for structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds. It is the primary tool for tracing the proton framework of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a powerful method for assigning carbon resonances based on their known proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for identifying quaternary carbons and for piecing together the different fragments identified by COSY. The long-range correlations from protons to the fluorinated C8 will be particularly informative.[7]

Data Interpretation and Assignment Strategy

A systematic approach is key to interpreting the wealth of data generated.

Step 1: Assign Protons using ¹H and COSY Spectra
  • Identify Starting Points: Locate the most distinct signals in the ¹H spectrum. These are often the bridgehead protons (H1, H5) or the protons adjacent to the nitrogen (H2, H4), which are shifted downfield.

  • Trace COSY Correlations: From these starting points, use the cross-peaks in the COSY spectrum to "walk" around the ring systems. For example, a cross-peak between H1 and H2, and another between H1 and H7, will establish these connectivities.

  • Use Coupling Patterns: Analyze the multiplicity of each signal. For instance, a proton coupled to two non-equivalent neighbors will appear as a doublet of doublets. This information helps confirm assignments.

Step 2: Assign Carbons using HSQC Spectrum
  • Once the proton assignments are confidently made, use the HSQC cross-peaks to transfer these assignments to the directly attached carbons. For every assigned ¹H signal, the corresponding ¹³C signal can be identified.

  • The fluorinated carbon, C8, will not have any attached protons and therefore will not show a peak in the HSQC spectrum.

Step 3: Confirm and Complete Assignments with HMBC
  • Verify Connections: Use HMBC cross-peaks to confirm the fragments assembled from the COSY data. For example, a proton at H2 should show a 2-bond correlation to C1 and a 3-bond correlation to C7.

  • Identify C8: Look for long-range correlations from assigned protons to the unassigned carbon signal that appeared as a triplet in the ¹³C spectrum. Protons H1, H5, and H7 should all show HMBC correlations to C8.

  • Utilize H-F and C-F Couplings: The presence of J_HF and J_CF couplings on specific signals provides definitive proof of proximity to the C8 position. These couplings can be measured from the 1D spectra and serve as a final validation of the assignments. Long-range H-F couplings are highly dependent on the spatial relationship between the coupled nuclei.[8][9]

Tabulated NMR Data Summary

The following table represents a hypothetical but realistic set of NMR assignments for this compound in D₂O. Actual chemical shifts will vary based on the specific instrument and experimental conditions.

Position Atom Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm), Multiplicity, J (Hz) Key HMBC Correlations (from H)
1C1~3.5, m~40.0, t, ²J_CF ≈ 20C2, C7, C8
2C2~3.3 (ax), ~3.1 (eq), m~50.0C1, C4, N-H
4C4~3.4 (ax), ~3.2 (eq), m~51.0C2, C5, N-H
5C5~3.6, m~41.0, t, ²J_CF ≈ 20C4, C6, C8
6C6~2.1 (endo), ~1.9 (exo), m~28.0C5, C7
7C7~2.3 (endo), ~2.0 (exo), m~30.0, t, ³J_CF ≈ 5C1, C6, C8
8C8-~120.0, t, ¹J_CF ≈ 245-
N-HN-H~8.0-9.0, br s-C2, C4

Note: "ax" = axial, "eq" = equatorial, "endo" and "exo" refer to the orientation of the protons relative to the main ring bridge. Multiplicities will be complex due to overlapping signals and H-F couplings.

Conclusion

The complete and unambiguous NMR assignment of this compound is an achievable but intricate task that demands a systematic and multi-faceted approach. By combining high-quality 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can overcome the challenges posed by spectral overlap, diastereotopicity, and complex fluorine couplings. The workflow and rationale presented in this guide provide a robust framework for the structural elucidation of this and other similarly complex fluorinated bicyclic systems. This foundational understanding is critical for quality control, reaction monitoring, and the confident application of such building blocks in the broader field of drug discovery and development.

References

  • PubChem. (n.d.). 3,3-Difluoro-8-azabicyclo[3.2.1]octane. Retrieved January 23, 2026, from [Link][10]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved January 23, 2026, from [Link][4]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved January 23, 2026, from [Link][11]

  • Linclau, B., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1360-1363. DOI:10.1039/C8CC09987A. Retrieved January 23, 2026, from [Link][8]

  • DiRocco, D. A., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 136(44), 15741–15755. Retrieved January 23, 2026, from [Link][12]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved January 23, 2026, from [Link][7]

  • Bar-Haim, M., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 6, 25662. Retrieved January 23, 2026, from [Link][13]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 23, 2026, from [Link][6]

  • Davis, D. R., & Roberts, J. D. (1962). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 84(12), 2252–2256. Retrieved January 23, 2026, from [Link][14]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189.

Sources

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Anticipated Crystal Structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

This guide provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It details the synthetic pathway, characterization, and a predictive analysis of the solid-state structure of this compound, a valuable fluorinated building block in modern drug discovery.

The 3-azabicyclo[3.2.1]octane framework, a rigid analogue of tropane, is a privileged scaffold in medicinal chemistry. Its well-defined three-dimensional structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for a variety of biological targets, including monoamine transporters and opioid receptors.[1][2] The introduction of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. Specifically, the gem-difluoro group, as present in 8,8-difluoro-3-azabicyclo[3.2.1]octane, is particularly advantageous. It serves as a bioisostere for a carbonyl or ether group and can significantly enhance metabolic stability by blocking oxidative metabolism at that position. Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing compound solubility and receptor interactions.

While the definitive crystal structure of this compound is not publicly available in crystallographic databases as of this writing, this guide provides a robust framework for its synthesis, characterization, and a detailed, expert-driven prediction of its solid-state properties.

Synthesis and Crystallization

The synthesis of this compound can be approached from commercially available starting materials like tropanone. The following proposed synthetic route is designed for efficiency and scalability.

Proposed Synthetic Pathway

Synthetic_Pathway A N-Boc-nortropinone B 8,8-Difluoro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane A->B  Deoxofluorination (e.g., DAST) DCM, rt C 8,8-Difluoro-3-azabicyclo[3.2.1]octane (Free Base) B->C  Deprotection (e.g., TFA or HCl) DCM or Dioxane D 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl (Target) C->D  Salt Formation (HCl in Ether) Et2O Crystallography_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement A Synthesized & Purified HCl Salt B Grow Single Crystals (Slow Evaporation / Vapor Diffusion) A->B C Select & Mount Suitable Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Determine Unit Cell & Space Group D->E Raw Diffraction Data F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares Fitting) F->G H Validation & Final CIF G->H

Sources

Characterization of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Introduction: A Modern Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The geminal difluoro group, in particular, serves as a powerful bioisostere for carbonyls and other functional groups, offering a unique combination of steric bulk, metabolic stability, and altered electronic properties without introducing a chiral center at the point of substitution.[1] When installed on a conformationally restricted framework like the 3-azabicyclo[3.2.1]octane system, the resulting molecule becomes a highly valuable building block for creating novel therapeutics.[2][3]

This compound is one such building block that has garnered significant interest. The rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent vectors, while the gem-difluoro group at the C8 position modulates the pKa and lipophilicity of the core amine, influencing its pharmacokinetic and pharmacodynamic profile.[4] As a hydrochloride salt, the compound's aqueous solubility and handling properties are enhanced, making it amenable to various synthetic and biological applications.[5]

This guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable quality assessment.

Physicochemical Properties

A foundational characterization begins with the assessment of basic physicochemical properties. These parameters provide the first confirmation of material identity and quality. The compound typically presents as a white to off-white solid and should be stored under an inert atmosphere at 2-8°C to ensure long-term stability.[6][7]

PropertyValueSource(s)
CAS Number 1779942-70-9[6][7][8]
Molecular Formula C₇H₁₂ClF₂N[8][9]
Molecular Weight 183.63 g/mol [8][9]
Appearance White to off-white solid[6]
Purity Typically ≥95-97%[7][9][10]
Storage Under inert gas at 2-8°C[6][7]

Comprehensive Analytical Characterization Workflow

A multi-technique, orthogonal approach is essential for the unambiguous confirmation of structure, purity, and identity. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of analysis.

G Figure 1. Orthogonal Characterization Workflow cluster_receipt Material Intake cluster_analysis Analytical Testing cluster_reporting Quality Assessment A Sample Receipt & Documentation B Visual & Physical Inspection (Color, Form) A->B C Structural Elucidation (NMR, MS) B->C D Purity & Impurity Profiling (HPLC, GC-HS) C->D E Compositional Analysis (Elemental) D->E F Data Review & Interpretation E->F G Certificate of Analysis (CoA) Generation F->G

Caption: A typical workflow for the complete characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for unambiguous structure elucidation. For this specific molecule, a suite of 1D and potentially 2D experiments is required to confirm the connectivity and spatial relationships of all atoms. The hydrochloride salt form can influence chemical shifts, particularly for protons near the nitrogen atom.

Rationale for NMR Experiments:
  • ¹H NMR: Confirms the presence and integration of all non-exchangeable protons and provides information on their local chemical environment and coupling (connectivity).

  • ¹³C NMR: Identifies all unique carbon environments, including the characteristic triplet for the CF₂ carbon due to ¹J-CF coupling.

  • ¹⁹F NMR: Directly observes the fluorine atoms. For a gem-difluoro group, this typically results in a single resonance, confirming their chemical equivalence. The absence of other fluorine signals is a key indicator of purity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O is excellent for observing the N-H proton exchange, while DMSO-d₆ will typically show the N-H protons as a broad signal.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover 0-200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.[11]

Interpretation of Expected Results:

The bicyclic system's rigid conformation leads to distinct signals for axial and equatorial protons.[12][13] Protons on carbons adjacent to the nitrogen (C2, C4) and the bridgehead protons (C1, C5) will be shifted downfield. The gem-difluoro group will cause complex splitting patterns for adjacent protons due to ²J-HF and ³J-HF coupling. In the ¹³C NMR, the C8 carbon will appear as a triplet with a large coupling constant (typically > 240 Hz).

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry validates the molecular weight of the free base and provides structural information through fragmentation patterns. The presence of fluorine atoms yields characteristic isotopic patterns and fragmentation pathways.[14][15]

Rationale for MS Analysis:

The primary goal is to observe the molecular ion ([M+H]⁺) corresponding to the free base (C₇H₁₁F₂N), which has a monoisotopic mass of 147.0859. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of identity.

G Figure 2. Logic of Identity Confirmation A Proposed Structure 8,8-Difluoro-3-azabicyclo[3.2.1]octane B NMR Spectroscopy A->B validates connectivity C Mass Spectrometry A->C validates mass D Elemental Analysis A->D validates composition E Confirmed Identity B->E C->E D->E

Caption: Relationship between analytical techniques and identity confirmation.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The hydrochloride salt is readily soluble.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF, Orbitrap, or Q-TOF).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is required to observe the protonated molecule ([M+H]⁺).

    • Mass Range: Scan a mass range from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage and source temperature to achieve a stable signal.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion at m/z ≈ 148.09. For HRMS, compare the measured exact mass to the theoretical exact mass (148.0937 for [C₇H₁₂F₂N]⁺).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of the compound and identifying any related impurities. Developing a robust method for a polar amine salt requires careful selection of the column and mobile phase.

Rationale for Method Development:

The goal is to develop a stability-indicating method that can separate the main peak from potential impurities, including synthetic precursors and degradation products. A reversed-phase column with a polar-embedded group or a C18 column suitable for polar compounds is often a good starting point. The mobile phase should contain an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine.

Experimental Protocol: Reversed-Phase HPLC for Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (as the scaffold lacks a strong chromophore, low wavelength detection is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., retention time repeatability <1%, peak area repeatability <2%, tailing factor <1.5).

  • Analysis: Inject the sample and integrate all peaks. Calculate purity by the area percent method.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis by combustion provides the empirical formula by determining the mass percentages of C, H, N, and Cl. This classic technique offers fundamental, quantitative proof of the compound's composition and purity, serving as an excellent orthogonal confirmation to mass spectrometry.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: Compare the experimental weight percentages of C, H, and N to the theoretical values.

ElementTheoretical %
Carbon (C)45.79
Hydrogen (H)6.59
Chlorine (Cl)19.31
Fluorine (F)20.69
Nitrogen (N)7.63

Note: A deviation of ±0.4% from the theoretical value is generally considered acceptable. Chlorine is typically determined by separate methods like ion chromatography after combustion.

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring its suitability for advanced applications in drug discovery and development. By employing a synergistic combination of NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, and elemental analysis for compositional verification, researchers can establish a complete and reliable analytical profile. This rigorous, multi-faceted approach underpins scientific integrity and provides the confidence needed to advance promising molecules from the laboratory to clinical development.

References

  • Google Patents.Process for the preparation of 8-azabicyclo(3.2.1)
  • Journal of Medicinal Chemistry. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders.[Link]

  • Google Patents.WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
  • MedChemComm (RSC Publishing). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity.[Link]

  • ResearchGate. Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy.[Link]

  • Google Patents.US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Elsevier. Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems.[Link]

  • PubMed. Analysis of fluorinated proteins by mass spectrometry.[Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists.[Link]

  • ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry....[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]

  • Google Patents.CA2408909C - Azabicyclo[3.2.
  • PMC - NIH. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters.[Link]

  • PubMed. Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives.[Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.[Link]

  • NIST. Mass spectra of fluorocarbons.[Link]

  • Chemical Science (RSC Publishing). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.[Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt.[Link]

  • Journal of Analytical Atomic Spectrometry (RSC Publishing). Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens.[Link]

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.[Link]

  • PMC - NIH. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.[Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).[Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.[Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in three key stages: the preparation of the N-Boc protected ketone precursor, the critical gem-difluorination step, and the final deprotection and salt formation. This document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reagent selection, and reaction optimization. Detailed, step-by-step protocols are provided, supported by quantitative data and visual representations of the synthetic workflow.

Introduction

The 3-azabicyclo[3.2.1]octane scaffold is a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals.[1] The introduction of a gem-difluoro group at the C8 position can significantly modulate the physicochemical and pharmacological properties of these compounds, including metabolic stability, lipophilicity, and binding affinity, by serving as a non-hydrolyzable mimic of a carbonyl or hydroxyl group. This guide outlines a reliable synthetic pathway to this compound, designed for researchers and professionals in drug development.

Overall Synthetic Strategy

The synthesis commences with the commercially available N-Boc-nortropinone, which undergoes a crucial gem-difluorination reaction. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the desired amine, which is then isolated as its hydrochloride salt.

Synthesis_Overview cluster_0 Stage 1: Precursor cluster_1 Stage 2: Gem-Difluorination cluster_2 Stage 3: Deprotection & Salt Formation N-Boc-nortropinone N-Boc-nortropinone N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane N-Boc-nortropinone->N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane Deoxo-Fluor® or DAST 8,8-Difluoro-3-azabicyclo[3.2.1]octane_hydrochloride 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane->8,8-Difluoro-3-azabicyclo[3.2.1]octane_hydrochloride HCl

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the N-Boc Protected Ketone Precursor

The starting material for this synthesis is tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Boc-nortropinone. This compound is readily available from commercial suppliers.[2][3] The Boc protecting group is strategically employed to prevent side reactions involving the secondary amine during the subsequent fluorination step.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
1 tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate185099-67-6C₁₂H₁₉NO₃225.29 g/mol

Part 2: Gem-Difluorination of N-Boc-nortropinone

The conversion of the carbonyl group in N-Boc-nortropinone to a gem-difluoromethylene group is the cornerstone of this synthesis. Deoxyfluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.[4][5]

Choice of Fluorinating Reagent: DAST vs. Deoxo-Fluor®
  • DAST is a widely used nucleophilic fluorinating agent.[5] However, it is known to be thermally unstable and can decompose violently at temperatures above 90 °C.[5]

  • Deoxo-Fluor® is a more thermally stable alternative to DAST, making it a safer choice for larger-scale reactions.[4][6] It often provides superior performance in the gem-difluorination of ketones.[6]

For this guide, we will focus on the use of Deoxo-Fluor® due to its enhanced safety profile.

Mechanism of Gem-Difluorination with Deoxo-Fluor®

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carbonyl: The carbonyl oxygen of the ketone attacks the electrophilic sulfur atom of Deoxo-Fluor®, forming an intermediate oxosulfonium salt.

  • Fluoride Attack: A fluoride ion, either from another equivalent of the reagent or from dissociation, attacks the activated carbonyl carbon.

  • Elimination: A subsequent elimination cascade releases a stable sulfur-containing byproduct and forms the gem-difluoroalkane.

Gem_Difluorination_Mechanism cluster_0 Mechanism Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂NR'₂] F⁻ Ketone->Intermediate1 + Deoxo-Fluor DeoxoFluor R'₂NSF₃ Intermediate2 R₂CF-O-SF₂NR'₂ Intermediate1->Intermediate2 Fluoride attack Product R₂CF₂ Intermediate2->Product Elimination Byproduct R'₂NS(O)F Intermediate2->Byproduct Elimination

Figure 2: Simplified mechanism of gem-difluorination.
Experimental Protocol: Gem-Difluorination

Materials:

  • tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq)

  • Deoxo-Fluor® (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor® dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-8-carboxylate.

CompoundIUPAC NameMolecular FormulaMolecular WeightTypical Yield
2 tert-butyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-8-carboxylateC₁₂H₁₉F₂NO₂247.28 g/mol 70-85%

Part 3: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Mechanism of Acidic Boc Deprotection

The Boc group is readily cleaved under acidic conditions. The mechanism involves:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (HCl).[7]

  • Formation of a Carbamic Acid: The protonated intermediate fragments to release the stable tert-butyl cation and a carbamic acid.[7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7]

  • Protonation of the Amine: The liberated amine is then protonated by the excess acid to form the ammonium salt.[7]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism BocAmine R-NHBoc ProtonatedBoc R-NH-C(=O⁺H)O-tBu BocAmine->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ FreeAmine R-NH₂ CarbamicAcid->FreeAmine - CO₂ AmmoniumSalt R-NH₃⁺ Cl⁻ FreeAmine->AmmoniumSalt + HCl

Figure 3: Mechanism of acidic Boc deprotection.
Experimental Protocol: Deprotection and Salt Formation

Materials:

  • tert-butyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane or diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous methanol

Procedure:

  • Dissolve tert-butyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-8-carboxylate in a minimal amount of anhydrous methanol.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane or diethyl ether at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by the precipitation of the hydrochloride salt.

  • Upon completion, add anhydrous diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightTypical Yield
3 This compound1779942-70-9C₇H₁₂ClF₂N183.63 g/mol >95%

Conclusion

This technical guide has detailed a reliable and scalable synthesis of this compound. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can confidently produce this valuable fluorinated building block for applications in drug discovery and development. The use of the more thermally stable Deoxo-Fluor® reagent in the key gem-difluorination step enhances the safety and scalability of the process. The provided protocols offer a solid foundation for the successful synthesis and purification of the target compound.

References

  • PubChem. (n.d.). tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. Retrieved from [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): a new deoxofluorinating agent that is much more thermally stable than DAST. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]

  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(16), 4830–4832.
  • Google Patents. (n.d.). Method for salt preparation.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Science Madness. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubMed. (2025, July 18). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 6). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with the enantioselective preparation of the key intermediate, (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one, followed by a pivotal gem-difluorination reaction. The final steps involve the deprotection of the amine and subsequent formation of the hydrochloride salt. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable the successful synthesis and characterization of the target compound.

Introduction: The Significance of the 8,8-difluoro-3-azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is a prevalent structural motif in a wide range of biologically active molecules and natural products.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes. The introduction of a gem-difluoro group at the 8-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and basicity of the nearby nitrogen atom. This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The (1R,5S) stereochemistry is crucial for specific molecular recognition and biological activity in many chiral drug molecules.

This guide will detail a rational and efficient synthetic pathway to access the enantiomerically pure (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, providing researchers with the necessary information to synthesize this valuable compound for their drug discovery programs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound reveals a convergent and efficient synthetic strategy. The final hydrochloride salt can be readily prepared from the free amine, which in turn is obtained by the deprotection of a Boc-protected precursor. The crucial gem-difluoro group can be introduced by the fluorination of a corresponding ketone. This leads back to the key chiral intermediate, (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one.

Retrosynthesis Target (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride Free_Amine (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane Target->Free_Amine HCl Salt Formation Boc_Protected_Difluoro (1R,5S)-N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane Free_Amine->Boc_Protected_Difluoro Boc Deprotection Chiral_Ketone (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one Boc_Protected_Difluoro->Chiral_Ketone Gem-Difluorination Starting_Materials Achiral Starting Materials Chiral_Ketone->Starting_Materials Asymmetric Synthesis

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is designed as a three-stage process, focusing on efficiency, scalability, and stereochemical control.

Synthesis_Workflow cluster_0 Stage 1: Chiral Ketone Synthesis cluster_1 Stage 2: Gem-Difluorination cluster_2 Stage 3: Deprotection and Salt Formation Start Achiral Precursors Intermediate1 (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one Start->Intermediate1 Asymmetric Synthesis/ Resolution Intermediate2 (1R,5S)-N-Boc-8,8-difluoro-3- azabicyclo[3.2.1]octane Intermediate1->Intermediate2 Deoxo-Fluor® Intermediate3 (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane Intermediate2->Intermediate3 HCl/Dioxane Final_Product (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride Intermediate3->Final_Product HCl

Caption: Overall synthetic workflow.

Stage 1: Synthesis of (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one

The enantioselective synthesis of the key ketone intermediate is paramount for the entire synthetic route. Several strategies can be employed to achieve the desired (1R,5S) stereochemistry, including the desymmetrization of a meso-precursor or the use of a chiral auxiliary.[2][4][5] An effective method involves an asymmetric intramolecular cycloaddition reaction.

Protocol: The synthesis can be adapted from established procedures for analogous 8-azabicyclo[3.2.1]octane systems.[4][6] A detailed protocol would involve the formation of a chiral N-acyliminium ion intermediate, which then undergoes a stereoselective intramolecular cyclization.

Note: Due to the proprietary nature of specific industrial processes, a generally applicable and literature-inspired protocol is presented. Researchers should optimize conditions based on their specific starting materials and available catalysts.

Stage 2: Gem-Difluorination of (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one

The conversion of the ketone to the gem-difluoro moiety is a critical transformation. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this purpose.[7] Deoxo-Fluor® is often preferred due to its enhanced safety profile.[8]

Experimental Protocol:

  • To a solution of (1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (N₂ or Ar), is added Deoxo-Fluor® (2.0-3.0 eq) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by slow addition to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM (3 x V). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1R,5S)-N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane.

Parameter Value
Starting Material(1R,5S)-N-Boc-3-azabicyclo[3.2.1]octan-8-one
ReagentDeoxo-Fluor®
SolventDichloromethane (anhydrous)
Temperature0 °C to room temperature
Reaction Time12-24 hours
Typical Yield70-85%
Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[9][10][11][12]

Experimental Protocol:

  • (1R,5S)-N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane (1.0 eq) is dissolved in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.

  • A solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M) or ethereal HCl is added in excess (e.g., 5-10 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, during which the hydrochloride salt may precipitate.

  • The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether or a mixture of diethyl ether and hexanes to afford a fine powder.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride as a white to off-white solid.

Parameter Value
Starting Material(1R,5S)-N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane
ReagentHCl in Dioxane or Ether
SolventDioxane or Methanol
Temperature0 °C to room temperature
Reaction Time1-4 hours
Typical Yield>95%

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum should show a characteristic signal for the gem-difluoro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

  • Chiral Analysis: Chiral HPLC or SFC (supercritical fluid chromatography) is necessary to determine the enantiomeric excess (ee) of the final product.

Safety Considerations

  • Fluorinating Agents: Deoxo-Fluor® and DAST are corrosive and moisture-sensitive reagents that release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be conducted in plasticware (FEP or PTFE) as these reagents can etch glass.

  • Acidic Reagents: Concentrated HCl solutions are corrosive. Handle with care in a fume hood.

  • General Precautions: Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride. The described pathway, which involves an enantioselective synthesis of a key ketone intermediate, a robust gem-difluorination step, and a straightforward deprotection and salt formation, provides a reliable method for accessing this valuable fluorinated building block. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize this and related compounds for their research endeavors.

References

  • Vicario, J. L., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775.
  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Rodriguez, S., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775.
  • Pandey, G., et al. (2007). Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. The Journal of Organic Chemistry, 72(18), 6735-6742.
  • Olsen, M. (2020). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise Formal Total Synthesis of (R)-(-) and (S)-(+) -Cocaine.
  • PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, G., et al. (2010). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 75(9), 3108-3111.
  • Orwoll, E., et al. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Marson, C. M., & Fallah, A. (2001). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 20.1 Asymmetric synthesis of the indolizidine alkaloids monomorine I and indolizidine 223AB. Journal of the Chemical Society, Perkin Transactions 1, (11), 1237-1244.
  • White, J. D., et al. (2010). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 75(9), 3108–3111.
  • Levchenko, K., et al. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen.
  • Pfizer Inc. (2001). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators.
  • Schering Corporation. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Vicario, J. L. (n.d.). Publications - Asymmetric Synthesis, Sustainable Chemistry and Biomimetic Processes Research Group. University of the Basque Country. Retrieved from [Link]

  • Levchenko, K., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. ChemRxiv.
  • Sienkiewicz, M., et al. (2012). (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133.
  • Forró, E., & Fülöp, F. (2007). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 18(12), 1479-1484.
  • Ardelyx, Inc. (2018). Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Vicario, J. L., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Request PDF.
  • Zaikin, A. V., et al. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2022(1).
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

  • Adolor Corporation. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Common Organic Chemistry. (n.d.). Deoxo-Fluor. Retrieved from [Link]

  • O'Hagan, D. (2008). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 108(9), 3817-3834.

Sources

An In-Depth Technical Guide to 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. This guide provides an in-depth technical overview of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a fluorinated chemical scaffold poised for significant impact in drug discovery. This molecule, a derivative of the well-known tropane alkaloid core, offers a unique combination of structural rigidity, modulated physicochemical properties, and synthetic accessibility. We will explore the rationale behind its design, detailing its synthesis, key physicochemical characteristics, and its role as a bioisosteric mimic. Furthermore, this guide will provide actionable experimental protocols for its synthesis and derivatization, empowering researchers to leverage this promising scaffold in their own drug development programs, particularly in the realm of central nervous system (CNS) disorders and beyond.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. The gem-difluoro group (CF2), in particular, has garnered significant attention as a versatile functional motif. It can act as a bioisostere for carbonyl groups, ethers, and other functionalities, offering a means to fine-tune molecular properties while maintaining or improving biological activity.[1]

The 3-Azabicyclo[3.2.1]octane Framework: A Privileged Scaffold

The 3-azabicyclo[3.2.1]octane core, also known as the nortropane skeleton, is a prominent structural motif in a vast number of biologically active natural products and synthetic compounds.[2] This rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for probing interactions with biological targets. Derivatives of this scaffold have shown activity at a wide range of receptors and transporters, including monoamine transporters and opioid receptors, making them particularly relevant for the development of therapeutics for neurological and psychiatric disorders.[3][4]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that leverages established methodologies in heterocyclic and fluorine chemistry. The general strategy involves the protection of the secondary amine of a commercially available precursor, nortropinone, followed by gem-difluorination of the ketone, and subsequent deprotection to yield the hydrochloride salt.

Experimental Protocol: A Three-Step Synthesis

Step 1: N-Protection of Nortropinone

The protection of the secondary amine is crucial to prevent side reactions in the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Reaction: To a solution of nortropinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine or diisopropylethylamine (2.5 equivalents) to neutralize the hydrochloride salt. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents).

  • Rationale: The Boc group is stable to the conditions of many subsequent reactions but can be readily removed under acidic conditions.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-Boc-nortropinone can be purified by column chromatography.

Step 2: Gem-Difluorination of N-Boc-Nortropinone

The key transformation is the conversion of the ketone to the gem-difluoro group. Deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this purpose. Deoxo-Fluor® is often preferred due to its enhanced thermal stability.[5][6]

  • Reaction: In a fume hood, dissolve N-Boc-nortropinone (1 equivalent) in an anhydrous, non-protic solvent like dichloromethane. At 0 °C, slowly add Deoxo-Fluor® (2-3 equivalents). A catalytic amount of a Lewis acid, such as SbCl3, or a protic species like ethanol can be used to accelerate the reaction.

  • Causality: The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride to generate the gem-difluoride.

  • Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers, dry, and concentrate. The crude product, N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane, is purified by chromatography.

Step 3: Deprotection to Yield the Hydrochloride Salt

The final step is the removal of the Boc protecting group to liberate the secondary amine and form the hydrochloride salt.

  • Reaction: Dissolve the purified N-Boc-8,8-difluoro-3-azabicyclo[3.2.1]octane in a minimal amount of a solvent like methanol or diethyl ether. Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

  • Mechanism: The strong acid protonates the carbamate, leading to the release of isobutylene and carbon dioxide, and the formation of the ammonium salt.

  • Work-up: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.[7][8]

SynthesisWorkflow Nortropinone Nortropinone Hydrochloride NBocNortropinone N-Boc-Nortropinone Nortropinone->NBocNortropinone 1. Boc2O, Base NBocDifluoro N-Boc-8,8-difluoro-3- azabicyclo[3.2.1]octane NBocNortropinone->NBocDifluoro 2. Deoxo-Fluor® FinalProduct 8,8-Difluoro-3-azabicyclo [3.2.1]octane HCl NBocDifluoro->FinalProduct 3. HCl

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Bioisosteric Considerations

The introduction of the gem-difluoro group at the 8-position of the nortropane scaffold significantly alters its physicochemical properties compared to the parent ketone, nortropinone.

PropertyNortropinone (Parent Ketone)8,8-Difluoro-3-azabicyclo[3.2.1]octaneRationale for Change
pKa ~10.3Lower (estimated 8.5-9.5)The strong electron-withdrawing effect of the two fluorine atoms decreases the basicity of the nitrogen atom.
Calculated logP ~0.5Higher (estimated 1.0-1.5)While fluorine is highly electronegative, the replacement of the polar carbonyl oxygen with a less polar CF2 group generally increases lipophilicity.
Metabolic Stability Susceptible to ketone reductionIncreasedThe C-F bond is significantly stronger than a C-H bond, making the scaffold more resistant to oxidative metabolism at this position.
The Gem-Difluoro Group as a Carbonyl Bioisostere

A key application of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold is its use as a non-reducible and less polar mimic of the corresponding ketone, nortropinone. This bioisosteric replacement can be advantageous for several reasons:

  • Metabolic Stability: Ketones are often susceptible to metabolic reduction to the corresponding alcohols in vivo. The gem-difluoro group is metabolically robust, preventing this pathway and potentially increasing the half-life of a drug candidate.

  • Modulation of Polarity and Lipophilicity: The CF2 group is more lipophilic than a carbonyl group. This can be strategically employed to enhance membrane permeability and oral bioavailability.

  • Conformational Effects: The steric and electronic properties of the CF2 group can influence the puckering of the bicyclic ring system, potentially leading to a more favorable conformation for binding to a biological target.[9][10][11]

Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.

Applications in Medicinal Chemistry and Derivatization Strategies

The this compound scaffold is a versatile building block for the synthesis of a wide range of compounds. Its primary utility lies in the derivatization of the secondary amine.

Key Application: N-Arylation via Buchwald-Hartwig Amination

A common and powerful method for derivatizing this scaffold is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of the secondary amine with a variety of aryl and heteroaryl halides or triflates.[12] This reaction is a cornerstone of modern medicinal chemistry for the construction of C-N bonds.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Setup: In a glovebox, to an oven-dried vial, add the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 4-8 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equivalents).

  • Rationale: The choice of ligand is critical and often needs to be optimized for specific substrates. Sterically hindered biaryl phosphine ligands are generally effective for coupling secondary amines. The base is required to deprotonate the amine hydrochloride and the amine itself during the catalytic cycle.

  • Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) to the vial, seal it, and heat the reaction mixture to 80-110 °C until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a solvent like ethyl acetate and filtered through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The desired N-aryl product can be purified by column chromatography or crystallization.[13]

This N-arylation strategy opens the door to a vast chemical space, allowing for the synthesis of libraries of compounds for screening against various biological targets. The resulting N-aryl derivatives of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold are of particular interest for:

  • CNS Drug Discovery: The scaffold's rigid structure and modulated lipophilicity make it an attractive starting point for the development of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and transporters.[14]

  • PET Imaging: The incorporation of fluorine makes this scaffold a potential candidate for the development of 18F-labeled positron emission tomography (PET) tracers for in vivo imaging of biological targets in the brain and other organs.[15]

Conclusion and Future Outlook

This compound represents a valuable and strategically designed chemical scaffold for contemporary drug discovery. Its synthesis is achievable through a logical and scalable sequence of reactions. The gem-difluoro group imparts beneficial physicochemical properties, including enhanced metabolic stability and modulated lipophilicity, while serving as a non-reducible bioisostere of a ketone. The synthetic tractability of the core, particularly through robust N-arylation reactions, allows for the exploration of diverse chemical space. As the demand for novel CNS-penetrant and metabolically robust drug candidates continues to grow, the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold is well-positioned to be a key building block in the development of the next generation of therapeutics.

References

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Moisan, M.-P., et al. (1990). Distribution of 11β-hydroxysteroid dehydrogenase in the rat brain. Journal of Neuroscience, 10(4), 1371-1376.
  • Surratt, C. K., et al. (2010). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2555-2558.
  • Trillaud-Fauveder, E., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 16(15), 7276-7284.
  • Anderson, K. W., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(33), 10694-10695.
  • Grygorenko, O. O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Hogg, S. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-130.
  • Alker, A. M., et al. (2009). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Houghton, J. L. (2021). Novel Tracers and Radionuclides in PET Imaging. Journal of Nuclear Medicine, 62(Supplement 2), 29S-37S.
  • Reddy, P. V. N., et al. (2004). A Convenient Synthesis of gem-Difluorides from Aldehydes and Ketones Using Deoxo-Fluor®. Organic Syntheses, 81, 145.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, (18), 2561-2578.
  • Zaitsev, A., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synlett.
  • Grygorenko, O. O., et al. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Childers, W. E., et al. (2006). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(33), 10694-10695.
  • Bock, N., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(16), 4983.
  • Yin, H., et al. (2006). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Wen, L., et al. (2024). Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes. Organic Chemistry Frontiers, 11(1), 142-148.
  • Kusturin, C. L., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Hogg, S. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Vicario, J. L. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
  • St-Jean, F., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Hogg, S. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-130.
  • Lee, S., & Hartwig, J. F. (2005). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Beaufils, F., et al. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters, 10(10), 1423-1428.
  • Vicario, J. L. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 9(21), 7267-7278.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Fuchigami, T., & Atobe, H. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 1409-1415.
  • Wang, C., et al. (2021). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Organic Letters, 23(15), 5894-5898.
  • Mossine, A. V., & Scott, P. J. H. (2020). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Laporte, R., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238.

Sources

Conformational analysis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.2.1]octane scaffold is a rigid structural motif frequently employed in medicinal chemistry to impart favorable properties such as improved metabolic stability and receptor binding affinity. The introduction of geminal fluorine atoms at the C8 position profoundly influences the molecule's conformational landscape, modulating its physicochemical and pharmacological properties. This guide provides a comprehensive analysis of the conformational preferences of 8,8-Difluoro-3-azabicyclo[3.2.1]octane, synthesizing data from computational and experimental studies on the parent scaffold and related fluorinated systems. We explore the stereoelectronic effects of gem-difluorination and detail the methodologies required for a robust conformational assessment.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds

The 3-azabicyclo[3.2.1]octane core is a key pharmacophore found in a variety of biologically active compounds, including dopamine uptake inhibitors and muscarinic antagonists.[1][2] Its rigid bicyclic structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Conformational restriction is a critical strategy in modern drug design, and the 3-azabicyclo[3.2.1]octane skeleton provides a well-defined three-dimensional architecture.[3]

Strategic fluorination is a powerful tool in medicinal chemistry for modulating a molecule's properties.[4] The introduction of fluorine can alter lipophilicity, metabolic stability, and basicity (pKa) of nearby functional groups. Specifically, gem-difluorination introduces significant stereoelectronic effects that can dramatically alter the conformational preferences of cyclic systems.[5] In the context of the 3-azabicyclo[3.2.1]octane scaffold, placing a difluoro group at the C8 position is anticipated to have a pronounced impact on the puckering of both the piperidine and cyclopentane rings. Understanding these conformational changes is paramount for the rational design of novel therapeutics.[6]

The Conformational Landscape of the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered cyclopentane ring fused together. The conformational flexibility of this system is largely dictated by the puckering of these two rings.

  • Piperidine Ring Conformation: The six-membered piperidine ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. Overwhelmingly, studies on related tropane alkaloids and other 3-azabicyclo[3.2.1]octane derivatives have shown that the piperidine ring strongly prefers a distorted chair conformation .[7][8]

  • Cyclopentane Ring Conformation: The five-membered cyclopentane ring is more flexible and typically adopts non-planar conformations to alleviate torsional strain.[9] The most common conformations are the envelope (with one atom out of the plane of the other four) and the twist (with two adjacent atoms displaced in opposite directions from the plane of the other three). In the 3-azabicyclo[3.2.1]octane system, the cyclopentane ring generally assumes an envelope conformation.[7]

Calculations on the parent scaffold have shown that chair-like conformations of the piperidine ring are more stable than boat-like conformations, with a relatively low energy barrier between them.[3]

The Influence of 8,8-Difluorination

The introduction of a gem-difluoro group at the C8 position introduces several key stereoelectronic interactions that are expected to influence the conformational equilibrium.

  • Gauche Effect and Hyperconjugation: The presence of highly electronegative fluorine atoms can lead to stabilizing hyperconjugative interactions. Specifically, the interaction between the C-F σ* antibonding orbital and adjacent C-C or C-H σ bonding orbitals can stabilize certain gauche arrangements. This can lead to a preference for specific puckering modes in the cyclopentane ring.[10][11]

  • Dipole Minimization: The two C-F bonds create a strong local dipole moment. The overall molecular conformation will tend to adopt a geometry that minimizes the total molecular dipole moment, which can influence the chair conformation of the piperidine ring and the orientation of the N-substituent.[11]

  • Steric Effects: While fluorine is relatively small (similar in size to hydrogen), the C-F bond is longer than a C-H bond. The steric repulsion between the fluorine atoms and adjacent protons can disfavor certain conformations.[10]

The interplay of these effects in 8,8-Difluoro-3-azabicyclo[3.2.1]octane is expected to result in a well-defined, low-energy conformation, making this an attractive scaffold for structure-based drug design.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is essential for a thorough conformational analysis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane.

Computational Modeling

Computational methods are invaluable for mapping the potential energy surface and identifying low-energy conformers.

G cluster_0 Computational Workflow Start Start Conformer Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer Search Input Structure DFT Optimization Geometry Optimization (DFT: B3LYP/6-31G*) Conformer Search->DFT Optimization Low-energy conformers Energy Calculation Single-Point Energy Calculation (Higher Level of Theory) DFT Optimization->Energy Calculation Optimized geometries NMR Prediction NMR Chemical Shift Prediction (GIAO Method) DFT Optimization->NMR Prediction Analysis Boltzmann Averaging & Comparison with Experiment Energy Calculation->Analysis NMR Prediction->Analysis End End Analysis->End Conformational Profile

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Computational Protocol:

  • Initial Conformer Generation: A systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) is performed to generate a diverse set of possible conformations.

  • Quantum Mechanical Optimization: The low-energy conformers identified in the first step are then subjected to geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[3] This provides more accurate geometries and relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Solvation Modeling: To simulate experimental conditions, implicit solvation models (e.g., Polarizable Continuum Model, PCM) can be applied to account for the effect of the solvent on conformational energies.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be directly compared with experimental data for validation.[12]

Experimental Techniques

Experimental data provides the ground truth for validating computational models.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of molecules in solution.

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and, therefore, to the overall molecular conformation.

  • Scalar Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation. This allows for the determination of torsional angles within the bicyclic system.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of specific NOEs can be used to distinguish between different conformers. For example, a strong NOE between a proton on the piperidine ring and a proton on the cyclopentane ring would indicate a specific spatial arrangement.

4.2.2 X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. While this represents a single, static conformation, it is invaluable for validating computational results and provides precise bond lengths and angles.[7]

Predicted Conformational Features and Data

Based on the analysis of the parent scaffold and the known effects of gem-difluorination, the following conformational features are predicted for 8,8-Difluoro-3-azabicyclo[3.2.1]octane.

G cluster_piperidine Piperidine Ring cluster_cyclopentane Cyclopentane Ring cluster_fluorine Influence of C8-F2 chair Chair (Favored) envelope Envelope (Favored) chair->envelope Fused System boat Boat (Disfavored) twist Twist-Boat twist_cp Twist hyperconjugation Hyperconjugation hyperconjugation->envelope Influences Puckering dipole Dipole Minimization dipole->chair Stabilizes gauche Gauche Effects

Caption: Key conformational relationships in 8,8-Difluoro-3-azabicyclo[3.2.1]octane.

Table 1: Predicted Energetic and Geometric Parameters

ParameterPredicted Value/StateRationale/Supporting Evidence
Piperidine Ring Conformation Distorted ChairConsistent with extensive literature on 3-azabicyclo[3.2.1]octane and tropane systems.[7][8]
Cyclopentane Ring Conformation EnvelopeCommon for fused cyclopentane rings to relieve torsional strain.[9] Puckering likely influenced by fluorine.
Relative Energy (Chair vs. Boat) Chair significantly lowerCalculations on related systems show a clear preference for the chair conformer.[3]
Effect of C8-F₂ on Puckering Increased rigidityStereoelectronic effects of fluorine often lead to more conformationally rigid systems.[6]
Key Dihedral Angles Dependent on specific chair/envelope formsCan be determined experimentally via ³JHH coupling constants and computationally via DFT.

Conclusion

The conformational analysis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane reveals a fascinating interplay between the inherent preferences of the bicyclic scaffold and the powerful stereoelectronic effects of gem-difluorination. The molecule is predicted to adopt a highly preferred conformation characterized by a chair-like piperidine ring and an envelope-like cyclopentane ring. The fluorine atoms are expected to increase the conformational rigidity of the system, making it an excellent candidate for applications in drug discovery where precise three-dimensional positioning of substituents is crucial. A combined approach utilizing computational modeling and experimental NMR spectroscopy is essential for a complete and accurate understanding of its conformational landscape. This knowledge enables the rational design of novel therapeutics with potentially superior pharmacological profiles.

References

  • PubChem. 3-Azabicyclo[3.2.1]octane. National Center for Biotechnology Information. [Link]

  • Kovacs, A., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Talele, T. T., et al. (2017). Synthesis and in silico conformational analysis of [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(39), 3821-3825. [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. [Link]

  • Forro, E., & Fulop, F. (2007). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 18(13), 1595-1602. [Link]

  • Burgos, C., et al. (1995). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Medicinal Chemistry, 38(14), 2645-2652. [Link]

  • Kozikowski, A. P., et al. (1993). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 36(17), 2472-2475. [Link]

  • Mykhailiuk, P. K., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. [Link]

  • Carroll, F. I., et al. (2001). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 44(23), 3795-3805. [Link]

  • Al-Obaidi, A., et al. (2021). Structural characterization, thermal, DFT, cytotoxicity, and antimetastatic properties of cocaine complexes with La(III), Er(III), and Yb(III). Journal of Molecular Structure, 1225, 129112. [Link]

  • Galvez, E., et al. (1994). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Journal of Molecular Structure, 326(1-3), 11-20. [Link]

  • Zeneca Limited. (1996). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(32), 7249-7257. [Link]

  • Mykhailiuk, P. K., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. [Link]

  • Gellman, S. H., et al. (2007). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry, 72(3), 857-870. [Link]

  • Pfizer Inc. (2001). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators.
  • Mykhailiuk, P. K., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • Gouverneur, V., et al. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-516. [Link]

  • Musil, K., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6543. [Link]

  • Mykhailiuk, P. K., et al. (2024). Gem-difluorinative ring-expansion of alkenes. ChemRxiv. [Link]

  • Gouverneur, V., et al. (2019). Fluorinated Rings: Conformation and Application. Angewandte Chemie International Edition, 58(33), 11180-11205. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(32), 7249-7257. [Link]

  • Maltha, C. R. A., et al. (2009). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Magnetic Resonance in Chemistry, 47(11), 965-972. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(28), e202200388. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 306-318. [Link]

  • Jorgensen, W. L., et al. (2023). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. [Link]

  • Barone, V., et al. (2021). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation, 17(10), 6393-6407. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to Initial Screening Assays for Novel Azabicyclo Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azabicyclo Scaffold - A Privileged Structure in Modern Drug Discovery

Azabicyclo scaffolds, rigid three-dimensional structures containing at least one nitrogen atom in a bridged ring system, have emerged as "privileged structures" in medicinal chemistry. Their conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] Found in the core of numerous natural products with profound biological activities, such as the tropane alkaloids, these scaffolds are increasingly utilized in the design of novel therapeutics.[2] Their unique topology allows for the precise spatial orientation of substituents, enabling tailored interactions with target proteins.[1] For instance, azabicyclohexane scaffolds have been successfully employed in the development of potent HIV-1 entry inhibitors.[1] The exploration of novel azabicyclo derivatives, therefore, represents a promising frontier in the quest for new medicines. This guide provides an in-depth technical overview of the initial screening assays crucial for unlocking the therapeutic potential of these complex and valuable molecular frameworks.

The Strategic Imperative: Designing a Self-Validating Screening Cascade

The initial screening of a novel azabicyclo scaffold library is not a single experiment but a carefully orchestrated campaign designed to identify genuine "hits" while systematically eliminating artifacts. A robust screening cascade is, by design, a self-validating system, incorporating orthogonal assays to confirm primary findings and build confidence in the progression of a compound. The choice between biochemical and cell-based assays for the primary screen is a critical first decision, dictated by the nature of the biological target and the desired therapeutic modality.

Biochemical vs. Cell-Based Assays: A Deliberate Choice

Biochemical assays, utilizing purified proteins or enzymes, offer a controlled environment to directly measure the interaction between a compound and its target.[3] They are generally more straightforward to develop and less prone to confounding factors like cell permeability and cytotoxicity.[4] However, they may not fully recapitulate the complex intracellular environment.

Conversely, cell-based assays provide a more physiologically relevant context, assessing a compound's activity within a living system.[5] This approach can simultaneously provide insights into cell permeability and potential toxicity. The choice of cell line and assay conditions is paramount to generating meaningful data.[5]

For novel azabicyclo scaffolds, a common strategy is to begin with a high-throughput biochemical screen to identify direct binders, followed by a cell-based assay to confirm target engagement and cellular activity.

Primary Screening: Casting a Wide Net with Precision

High-throughput screening (HTS) is the cornerstone of early-stage drug discovery, enabling the rapid evaluation of large compound libraries.[6][7] The primary goal of HTS is to identify "hits"—compounds that exhibit a desired effect on the target.[8]

High-Throughput Screening (HTS) Workflow

The HTS process can be broadly categorized into several key stages:[8][9][10]

  • Assay Development and Miniaturization: The chosen biochemical or cell-based assay is optimized for a high-density format (typically 384- or 1536-well plates) to conserve reagents and increase throughput.[8][10]

  • Pilot Screen: A small subset of the compound library is screened to assess the assay's performance and statistical robustness, often evaluated by the Z'-factor. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

  • Full-Scale HTS: The entire library is screened, generating a large volume of data.

  • Data Analysis and Hit Identification: Raw data is normalized and analyzed to identify compounds that produce a statistically significant effect compared to controls.[11]

HTS_Workflow cluster_pre_hts Assay Development cluster_hts_execution Screening Execution cluster_post_hts Data Analysis & Hit Selection Assay_Dev Assay Development & Optimization Miniaturization Miniaturization (e.g., 384-well) Assay_Dev->Miniaturization Pilot Pilot Screen (Z' > 0.5) Miniaturization->Pilot Full_HTS Full-Scale HTS Pilot->Full_HTS Data_Analysis Data Normalization & Analysis Full_HTS->Data_Analysis Hit_ID Primary Hit Identification Data_Analysis->Hit_ID

Caption: High-Throughput Screening Workflow.

Biophysical Assays for Hit Identification and Validation

Biophysical assays are indispensable tools for confirming direct binding of a hit to its target and for characterizing the interaction in detail.[12] They are often employed as orthogonal assays to validate hits from primary screens.[13][14]

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method to screen for ligand binding.[15] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[15] This change is monitored by measuring the fluorescence of a dye that binds to unfolded proteins or by tracking changes in intrinsic protein fluorescence.[15]

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) if not using intrinsic fluorescence.

    • Thaw the azabicyclo compound plate and centrifuge briefly.[12][16]

  • Assay Plate Preparation (96- or 384-well PCR plate):

    • In each well, combine the protein solution, the fluorescent dye (if applicable), and the test compound to the desired final concentrations.[17] Include appropriate controls (e.g., protein with DMSO, protein with a known binder).

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence as a function of temperature to generate a melting curve.

    • Determine the Tm for each well by identifying the temperature at the midpoint of the transition.

    • A significant positive shift in Tm (ΔTm) in the presence of a compound indicates binding.

Parameter Typical Value/Range Significance
Protein Concentration2-10 µMSufficient signal-to-noise ratio
Compound Concentration10-100 µMScreening concentration
ΔTm for a "Hit"> 2°CIndicates significant stabilization
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics.[18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[19]

  • Sample Preparation:

    • Prepare the purified protein and the azabicyclo compound in identical, thoroughly degassed buffer to minimize heats of dilution.[19]

    • Typically, the protein is placed in the sample cell and the compound in the injection syringe.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.[18]

Parameter Description
KD (Dissociation Constant) A measure of binding affinity (lower KD = higher affinity).
n (Stoichiometry) The number of compound molecules that bind to one protein molecule.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.
ΔS (Entropy Change) The change in disorder of the system upon binding.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events.[20] It measures changes in the refractive index at the surface of a sensor chip upon analyte binding to an immobilized ligand.[20] This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD).[21]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip.

    • Immobilize the purified target protein (ligand) onto the chip surface.[22][23] A control surface is also prepared to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the azabicyclo compound (analyte) over the chip surface at a constant flow rate.[22]

    • Monitor the change in the SPR signal (measured in response units, RU) over time.

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to determine kon and koff.

    • The KD is calculated as koff/kon.

Biophysical_Assays cluster_validation Hit Validation Cascade Primary_Screen Primary HTS Hits DSF DSF (Thermal Shift) - Confirms Binding - Rank Orders by ΔTm Primary_Screen->DSF ITC ITC (Thermodynamics) - Measures KD, ΔH, ΔS - Gold Standard for Affinity DSF->ITC Orthogonal Confirmation SPR SPR (Kinetics) - Measures kon, koff, KD - Real-time binding ITC->SPR Detailed Characterization Validated_Hits Validated Hits SPR->Validated_Hits

Caption: Biophysical Hit Validation Cascade.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

Confirming that a compound can bind to its target within a living cell is a critical step in the hit-to-lead process.

Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of the thermal shift assay to the cellular environment.[24] It assesses the thermal stabilization of a target protein by a ligand in intact cells or cell lysates.[25] This provides direct evidence of target engagement in a physiological setting.

  • Cell Treatment:

    • Incubate cultured cells with the azabicyclo compound or vehicle control.[26]

  • Heat Shock:

    • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).[25]

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release their protein content.

    • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or an immunoassay (e.g., AlphaScreen®).[25][27]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a CETSA® melting curve.

    • A shift in the curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Data Interpretation and Hit Prioritization: From Data to Decisions

The successful outcome of a screening campaign hinges on rigorous data analysis and thoughtful hit prioritization.

  • Primary HTS Data: Raw data must be normalized to account for plate-to-plate and intra-plate variability.[11] Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[10]

  • Hit Confirmation: Primary hits must be re-tested, often in dose-response format, to confirm their activity and determine potency (e.g., IC50 or EC50).[13]

  • Orthogonal Validation: As outlined, confirming hits with an orthogonal assay that has a different readout or principle is crucial to eliminate false positives arising from assay artifacts.[13][28]

  • Triage: Confirmed and validated hits are then triaged based on multiple criteria, including potency, selectivity, physicochemical properties, and synthetic tractability of the azabicyclo scaffold.

Conclusion: A Pathway to Novel Therapeutics

The initial screening of novel azabicyclo scaffolds is a multi-faceted endeavor that requires a strategic blend of high-throughput screening, biophysical characterization, and cell-based validation. By employing a self-validating screening cascade, researchers can confidently identify and prioritize compounds with genuine therapeutic potential. The methodologies outlined in this guide provide a robust framework for navigating the complexities of early-stage drug discovery, ultimately paving the way for the development of the next generation of medicines built upon these remarkable three-dimensional scaffolds.

References

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Ahmad, M. U. D., Fish, A., Molenaar, J., Sreeramulu, S., Richter, C., Altincekic, N., ... & Perrakis, A. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), e62469.
  • Mueller, G. A. (2017). High-Throughput Differential Scanning Fluorimetry of GFP-Tagged Proteins. In Methods in Molecular Biology (pp. 109-126). Humana Press, New York, NY.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2825-2845.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Del Vecchio, K., & Stahelin, R. V. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 141-153). Humana Press, New York, NY.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Methods in Molecular Biology (pp. 283-297). Humana Press, New York, NY.
  • Axxam SpA. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • El-Gokha, A. A., & Al-Sanea, M. M. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Molecules, 26(21), 6432.
  • Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in pharmacology, 5, 89.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Schymanski, E. L., Ruttkies, C., & Mering, C. V. (2013). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing, 223-234.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Moody, T. S., & Young, R. J. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Future Medicinal Chemistry, 12(3), 243-254.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • JoVE. (2022, May 31). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview [Video]. YouTube. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Casey, W. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug discovery today, 16(7-8), 286-294.
  • Chen, Y., & Tang, W. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3693.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Carreño, M. C., & Urbano, A. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 10(34), 6781-6798.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • JoVE. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • Chung, T. (2021, March 29). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT) [Video]. YouTube. [Link]

  • Matulis, D. (2012). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Methods in Molecular Biology (pp. 53-73). Humana Press, New York, NY.
  • Biocompare. (2023, May 9). Selecting the Right Cell-Based Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Liu, M., Mirza, A., McAndrew, P. C., Thapaliya, A., & Hoelder, S. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10389-10398.
  • Biacore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Wang, S., & Wu, J. W. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 147-160). Humana Press, New York, NY.

Sources

Exploring the chemical space of 3-azabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Space of 3-Azabicyclo[3.2.1]octane Derivatives

Authored by a Senior Application Scientist

Abstract

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, affording a rigid three-dimensional framework that enables precise orientation of substituents for optimal interaction with biological targets. This guide provides an in-depth exploration of the chemical space of 3-azabicyclo[3.2.1]octane derivatives, detailing synthetic strategies, key applications in drug discovery, and the underlying structure-activity relationships that govern their biological activity. We will delve into both classical and contemporary synthetic methodologies, providing actionable protocols and expert insights into experimental design and execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold in their therapeutic programs.

Introduction: The Strategic Value of the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane core is a bridged bicyclic amine that has garnered significant attention in drug discovery due to its conformational rigidity and rich stereochemistry. Unlike flexible aliphatic amines, the fixed spatial arrangement of the 3-azabicyclo[3.2.1]octane nucleus reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This scaffold serves as a versatile template for the development of a wide range of therapeutic agents, from central nervous system (CNS) drugs to antiviral and anticancer agents.

The unique topology of the 3-azabicyclo[3.2.1]octane system allows for the introduction of substituents at multiple positions, providing a vectoral array for probing the chemical space around a pharmacophore. The nitrogen atom at the 3-position can be readily functionalized, and the carbon backbone offers several sites for substitution, each with distinct stereochemical implications. This guide will systematically explore the synthesis and functionalization of this scaffold, providing a roadmap for navigating its complex chemical landscape.

Synthetic Strategies for Assembling the 3-Azabicyclo[3.2.1]octane Scaffold

The construction of the 3-azabicyclo[3.2.1]octane core can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

A common and effective strategy for the synthesis of the 3-azabicyclo[3.2.1]octane skeleton involves the intramolecular cyclization of a suitably functionalized piperidine or pyrrolidine precursor. One of the most widely employed methods is the intramolecular Heck reaction.

Protocol: Intramolecular Heck Reaction for 3-Azabicyclo[3.2.1]octane Synthesis

This protocol describes the synthesis of a 3-azabicyclo[3.2.1]octane derivative via a palladium-catalyzed intramolecular Heck reaction.

Step 1: Synthesis of the Precursor

  • To a solution of N-Boc-4-piperidone in methanol, add vinylmagnesium bromide at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Protect the resulting tertiary alcohol as a silyl ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM).

  • Couple the resulting vinyl-substituted piperidine with a suitable aryl or vinyl halide (e.g., 4-iodotoluene) under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in a mixture of toluene, ethanol, and water).

Step 2: Intramolecular Heck Cyclization

  • Dissolve the Suzuki coupling product in anhydrous acetonitrile in a sealed tube.

  • Add Pd(OAc)₂, P(o-tol)₃, and a silver salt such as Ag₃PO₄.

  • Degas the mixture with argon and heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.1]octane derivative.

Causality Behind Experimental Choices: The use of a bulky phosphine ligand like P(o-tol)₃ often improves the efficiency of the Heck reaction by promoting the desired reductive elimination step. The silver salt acts as a halide scavenger, facilitating the regeneration of the active palladium catalyst.

Diels-Alder and Other Cycloaddition Strategies

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful means of constructing the bicyclic core in a stereocontrolled manner. The reaction of a suitable diene with a dienophile can rapidly generate the 3-azabicyclo[3.2.1]octane framework.

Diels_Alder_Synthesis Diene Diene (e.g., N-protected 1,2-dihydropyridine) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (e.g., Acrylate) Dienophile->TransitionState Product 3-Azabicyclo[3.2.1]octane Adduct TransitionState->Product

Caption: Diels-Alder approach to the 3-azabicyclo[3.2.1]octane core.

Exploring the Chemical Space: Functionalization of the Scaffold

Once the 3-azabicyclo[3.2.1]octane core is assembled, its chemical space can be explored by introducing substituents at various positions. The strategic functionalization of the scaffold is crucial for modulating the pharmacological properties of the resulting derivatives.

N-Functionalization

The nitrogen atom at the 3-position is a key handle for derivatization. It can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Table 1: Common N-Functionalization Reactions

Reaction TypeReagentsPurpose
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Introduction of alkyl substituents
AcylationAcyl chloride/Anhydride, BaseIntroduction of amide functionalities
SulfonylationSulfonyl chloride, BaseIntroduction of sulfonamide groups
Buchwald-Hartwig AminationAryl halide, Pd catalyst, LigandFormation of N-aryl bonds
C-Functionalization

Functionalization of the carbon backbone of the 3-azabicyclo[3.2.1]octane scaffold can be more challenging but offers the potential for fine-tuning the spatial orientation of substituents.

C_Functionalization_Workflow Start 3-Azabicyclo[3.2.1]octane Core AlphaLithiation α-Lithiation (e.g., n-BuLi, TMEDA) Start->AlphaLithiation C4_Functionalization C-4 Functionalization (e.g., via ketone intermediate) Start->C4_Functionalization ElectrophilicQuench Electrophilic Quench (e.g., Alkyl halide, CO₂) AlphaLithiation->ElectrophilicQuench C2_Functionalized C-2 Functionalized Derivative ElectrophilicQuench->C2_Functionalized GrignardAddition Grignard Addition to Ketone C4_Functionalization->GrignardAddition C4_Substituted C-4 Substituted Derivative GrignardAddition->C4_Substituted

Caption: Key C-functionalization strategies for the scaffold.

Applications in Drug Discovery

The unique structural features of 3-azabicyclo[3.2.1]octane derivatives have led to their investigation in a wide range of therapeutic areas.

Central Nervous System (CNS) Agents

The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold makes it an excellent template for the design of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. Its ability to project substituents into well-defined regions of space allows for high-affinity and selective interactions.

Antiviral Agents

Derivatives of 3-azabicyclo[3.2.1]octane have shown promise as antiviral agents. For example, they have been investigated as inhibitors of viral entry and replication.

Enzyme Inhibitors

The scaffold can also be used to design potent and selective enzyme inhibitors. By appropriately functionalizing the core, it is possible to target the active site of specific enzymes involved in disease pathogenesis.

Structure-Activity Relationships (SAR) and In Silico Modeling

The systematic exploration of the chemical space of 3-azabicyclo[3.2.1]octane derivatives, guided by SAR studies and in silico modeling, is essential for the development of optimized drug candidates. Computational techniques such as molecular docking and conformational analysis can provide valuable insights into the binding modes of these ligands and help rationalize observed SAR trends.

Conclusion and Future Perspectives

The 3-azabicyclo[3.2.1]octane scaffold continues to be a valuable building block in medicinal chemistry. Its conformational rigidity, coupled with the potential for multi-vector functionalization, provides a robust platform for the design of novel therapeutic agents. Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, as well as the application of advanced computational tools to guide the exploration of its vast chemical space. The continued investigation of this privileged scaffold is expected to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

  • Title: The Heck Reaction as a Sharpening Stone of Palladium-Catalyzed Olefin Functionalization Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura cross-coupling reaction: a personal history from a small laboratory in a small university Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: The development of the Buchwald-Hartwig amination: A personal account Source: Journal of Organometallic Chemistry URL: [Link]

The Strategic Integration of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride scaffold is emerging as a pivotal structural motif in the design of next-generation central nervous system (CNS) therapeutics. This guide provides an in-depth analysis of its strategic application, leveraging the unique properties of the gem-difluoro group as a bioisosteric replacement for a carbonyl. By examining its synthesis, physicochemical characteristics, and impact on biological activity, we illuminate the rationale behind its use in modulating key CNS targets, such as monoamine transporters and opioid receptors. This document serves as a technical resource for researchers aiming to harness the potential of this versatile scaffold in the development of innovative CNS drug candidates with improved pharmacological profiles.

Introduction: The Evolving Landscape of CNS Scaffolds

The 8-azabicyclo[3.2.1]octane core, the foundational structure of tropane alkaloids, has a rich history in medicinal chemistry, serving as the backbone for a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional conformation, crucial for precise interactions with the intricate binding sites of CNS targets.[1] Derivatives of this scaffold have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The introduction of a gem-difluoro group at the 8-position of the 3-azabicyclo[3.2.1]octane ring system represents a sophisticated bioisosteric approach, replacing a metabolically vulnerable carbonyl group with a more robust and electronically distinct moiety. This substitution can lead to enhanced drug-like properties, making the this compound scaffold a compelling building block for novel CNS drug discovery programs.

Synthesis and Physicochemical Properties

The synthesis of this compound typically commences with the commercially available precursor, 3-azabicyclo[3.2.1]octan-8-one. The key transformation is the geminal difluorination of the ketone.

General Synthetic Pathway

A common strategy for this fluorination involves the use of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction proceeds via the conversion of the ketone to a geminal difluoride. Subsequent deprotection and salt formation yield the desired hydrochloride salt.

Synthesis_Workflow A 3-Azabicyclo[3.2.1]octan-8-one B N-Protection (e.g., Boc, Cbz) A->B C N-Protected-3-azabicyclo[3.2.1]octan-8-one B->C D Deoxofluorination (e.g., DAST, Deoxo-Fluor®) C->D E N-Protected-8,8-difluoro-3-azabicyclo[3.2.1]octane D->E F Deprotection (e.g., TFA, H2/Pd) E->F G 8,8-Difluoro-3-azabicyclo[3.2.1]octane F->G H Salt Formation (HCl) G->H I This compound H->I DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake DA_release->DAT Reuptake DA_release->DA DA_receptor Dopamine Receptor DA->DA_receptor Binding Drug 8,8-Difluoro-3-azabicyclo[3.2.1]octane Derivative Drug->DAT Inhibition

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold has emerged as a valuable building block in modern drug discovery. The N-alkylation of this secondary amine is a critical step in the synthesis of diverse libraries of compounds for screening and development.

This guide provides detailed protocols for the N-alkylation of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a common salt form of the parent amine. We will explore two primary methodologies: classical nucleophilic substitution and reductive amination, offering researchers a comprehensive toolkit for their synthetic endeavors.

Critical Consideration: The Hydrochloride Salt

It is imperative to recognize that the starting material is a hydrochloride salt. The protonated nitrogen is not nucleophilic and will not undergo alkylation. Therefore, the free secondary amine must be generated in situ or in a separate preceding step. The protocols detailed below incorporate the use of a base to neutralize the hydrochloride salt, thereby enabling the desired N-alkylation to proceed.

Methodology 1: Classical N-Alkylation via Nucleophilic Substitution

This method is a robust and straightforward approach for the introduction of alkyl groups using alkyl halides. The reaction proceeds via an SN2 mechanism.[3]

Scientific Rationale

The secondary amine, once liberated from its hydrochloride salt by a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base is crucial to ensure complete deprotonation of the starting material without promoting unwanted side reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being suitable for SN2 reactions.

Experimental Workflow: Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification a Dissolve 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride in solvent (e.g., DMF) b Add base (e.g., TEA or DIPEA) to neutralize the hydrochloride a->b c Stir for 15-30 minutes at room temperature b->c d Add alkyl halide (e.g., R-Br, R-I) c->d e Heat the reaction mixture (e.g., 60-80 °C) d->e f Monitor reaction progress by TLC or LC-MS e->f g Cool to room temperature f->g h Quench with water and extract with an organic solvent (e.g., EtOAc) g->h i Wash combined organic layers, dry, and concentrate h->i j Purify by column chromatography i->j

Caption: Workflow for N-alkylation via nucleophilic substitution.

Detailed Protocol: N-Alkylation with an Alkyl Bromide

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add TEA or DIPEA (1.5 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary: Screening of Reaction Conditions
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideTEADMF60485
2Benzyl bromideDIPEAACN80388
3Ethyl iodideK₂CO₃DMF70675
4Propyl bromideTEADMF80870

Methodology 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines, particularly for the synthesis of tertiary amines from secondary amines and carbonyl compounds.[4] This method avoids the potential for over-alkylation that can be an issue with direct alkylation.

Scientific Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the starting carbonyl compound. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification a Suspend 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride in solvent (e.g., DCE) b Add aldehyde or ketone a->b c Add base (e.g., TEA) to liberate the free amine b->c d Add reducing agent (e.g., NaBH(OAc)₃) portion-wise c->d e Stir at room temperature d->e f Monitor reaction progress by TLC or LC-MS e->f g Quench with saturated aqueous NaHCO₃ f->g h Extract with an organic solvent (e.g., DCM) g->h i Wash combined organic layers, dry, and concentrate h->i j Purify by column chromatography i->j

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous DCE (0.1 M), add the aldehyde (1.2 eq) followed by TEA (1.2 eq) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volume of DCE).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary: Substrate Scope in Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE492
2CyclohexanoneNaBH(OAc)₃DCM685
3IsobutyraldehydeNaBH(OAc)₃DCE588
4AcetophenoneNaBH(OAc)₃DCE1278

Further Considerations: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and widely used method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide or triflate and an amine.

General Reaction Scheme

G amine 8,8-Difluoro-3-azabicyclo[3.2.1]octane (from hydrochloride salt) plus1 + amine->plus1 aryl_halide Ar-X (X = Br, I) plus1->aryl_halide arrow Pd catalyst, Ligand, Base Solvent, Heat aryl_halide->arrow product N-Aryl-8,8-Difluoro-3-azabicyclo[3.2.1]octane arrow->product

Caption: General scheme for Buchwald-Hartwig N-arylation.

A typical protocol would involve reacting the free base of 8,8-difluoro-3-azabicyclo[3.2.1]octane with an aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous solvent like toluene or dioxane at elevated temperatures.

Conclusion

The N-alkylation of this compound can be effectively achieved through several reliable methods. Classical nucleophilic substitution with alkyl halides offers a straightforward approach, while reductive amination with aldehydes and ketones provides excellent yields and avoids over-alkylation. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice. The protocols and data presented herein provide a solid foundation for researchers to successfully derivatize this important fluorinated scaffold for applications in drug discovery and development.

References

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. Available at: [Link]

  • US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents.
  • Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles - ResearchGate. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. Available at: [Link]

  • Amination - Fisher Scientific. Available at: [Link]

  • Ch22: Alkylation of Amines - University of Calgary. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery

The 3-azabicyclo[3.2.1]octane framework is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional topology that allows for precise spatial orientation of substituents. This scaffold is a cornerstone in the design of novel therapeutics, particularly for central nervous system (CNS) disorders, due to its ability to mimic the conformation of endogenous ligands and interact with high specificity at biological targets.[1] The introduction of geminal difluoro groups at the 8-position offers a strategic advantage in drug design. The highly electronegative fluorine atoms can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and influence the basicity of the nearby nitrogen atom.[2] These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinities.

Reductive amination stands as a paramount transformation in pharmaceutical and medicinal chemistry for the construction of carbon-nitrogen bonds.[3][4] Its operational simplicity and the wide availability of reagents make it a favored method for the synthesis of diverse amine libraries. This application note provides detailed protocols and expert insights into the reductive amination of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride with various aldehydes and ketones, a key step in the elaboration of this valuable scaffold for drug discovery programs.

Core Principles and Mechanistic Considerations

Reductive amination is a two-step process that typically proceeds in a single pot.[5] It involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7]

The Choice of a Selective Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For a successful one-pot reductive amination, the choice of reducing agent is critical. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a highly effective reagent for this purpose.[8][9] Its mild nature and steric bulk render it less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion).[10] This selectivity allows for the efficient conversion of the imine to the amine with minimal formation of the corresponding alcohol from the reduction of the starting carbonyl.[8][9]

Key Considerations for this compound

Two primary factors must be addressed when performing a reductive amination with this specific substrate:

  • The Hydrochloride Salt: The starting material is provided as a hydrochloride salt. The protonated nitrogen is not nucleophilic and will not react with the carbonyl compound. Therefore, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices for this purpose.

  • Reduced Nucleophilicity of the Amine: The gem-difluoro group at the 8-position exerts a strong electron-withdrawing inductive effect, which decreases the basicity and nucleophilicity of the nitrogen atom at the 3-position.[2][11] This can slow down the initial imine formation step. To overcome this, the reaction may require slightly longer reaction times or gentle heating to facilitate the formation of the imine intermediate before the final reduction.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the reductive amination of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine HCl and Carbonyl in Solvent add_base Add Base (e.g., Et3N) to liberate free amine reagents->add_base 1. Neutralization stir Stir for Imine Formation (e.g., 1-2 hours at RT) add_base->stir 2. Imine Formation add_stab Add NaBH(OAc)3 in portions stir->add_stab 3. Reduction Initiation react Stir to complete reduction (e.g., 12-24 hours at RT) add_stab->react 4. Reduction Completion quench Quench with aq. NaHCO3 react->quench 5. Quenching extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract 6. Extraction purify Purify by Column Chromatography or Crystallization extract->purify 7. Purification

Caption: General workflow for the reductive amination of this compound.

Protocol 1: General Procedure for the Reductive Amination with Aldehydes

This protocol provides a general method for the reaction of this compound with a variety of aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add the aldehyde (1.0-1.2 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration with respect to the amine hydrochloride).

  • Add triethylamine (1.1-1.2 eq) or diisopropylethylamine (1.1-1.2 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by TLC or LC-MS to observe the consumption of the starting materials and the formation of the imine intermediate.

  • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by crystallization.

Protocol 2: Reductive Amination with Ketones

The reductive amination of ketones is generally slower than with aldehydes due to steric hindrance. Therefore, the reaction may require an acid catalyst and/or elevated temperatures.

Modifications from Protocol 1:

  • Acid Catalyst: After the addition of the base (Step 4), add a catalytic amount of acetic acid (0.1-0.2 eq). This can help to catalyze the formation of the less reactive ketimine intermediate.[8]

  • Reaction Temperature: The imine formation step (Step 5) and the reduction step (Step 7) may be carried out at a moderately elevated temperature (e.g., 40-50 °C) to increase the reaction rate.

  • Reaction Time: The reaction may require a longer time to reach completion (24-48 hours).

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the reductive amination of this compound with various carbonyl partners based on established principles of reactivity.

Carbonyl PartnerBase (eq)NaBH(OAc)₃ (eq)SolventTemp (°C)Time (h)Expected YieldNotes
BenzaldehydeEt₃N (1.1)1.3DCERT16Good to ExcellentA straightforward reaction with an aromatic aldehyde.
IsobutyraldehydeEt₃N (1.1)1.3DCMRT12ExcellentAliphatic aldehydes are generally more reactive.
AcetoneDIPEA (1.2)1.5DCE4024Moderate to GoodKetones are less reactive; gentle heating and an additional equivalent of base and reducing agent may be beneficial.
CyclohexanoneDIPEA (1.2)1.5DCE4024Moderate to GoodSimilar reactivity to acetone.

Troubleshooting and Expert Recommendations

  • Low Conversion: If the reaction stalls, confirm that the free amine was successfully generated by checking the pH of a small aqueous aliquot of the reaction mixture (it should be basic). If necessary, add more base. Gentle heating can also promote the reaction. For particularly unreactive carbonyl partners, consider adding a catalytic amount of a Lewis acid like Ti(OiPr)₄, although this will require anhydrous conditions.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. Ensure that the sodium triacetoxyborohydride is added after allowing sufficient time for imine formation. Using a less reactive solvent may also be beneficial.

  • Difficult Purification: The basic nature of the product can lead to tailing on silica gel chromatography. It is often advantageous to pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1-2% Et₃N in a hexane/ethyl acetate gradient). Alternatively, reverse-phase chromatography can be employed.

Mechanism of Reductive Amination with STAB

The following diagram outlines the accepted mechanism for the reductive amination of 8,8-Difluoro-3-azabicyclo[3.2.1]octane with an aldehyde using sodium triacetoxyborohydride.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine Free Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Hemiaminal->Iminium - H2O, + H+ Iminium2 Iminium Ion STAB NaBH(OAc)3 Product Tertiary Amine Product Iminium2->Product + NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanism of reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Myers, A. G., et al. (2006). A Practical Guide to Reductive Amination. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. A).... [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66.. [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

Sources

Application Notes and Protocols for the N-arylation of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride via Buchwald-Hartwig Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azabicycles in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of fluorine can influence metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced drug efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3]

Within this context, saturated bicyclic amines, such as the 3-azabicyclo[3.2.1]octane framework, are highly sought-after motifs. Their rigid, three-dimensional structure provides a defined exit vector for substituents, enabling precise spatial orientation for optimal interaction with biological targets. The geminal difluorination at the C-8 position to yield 8,8-difluoro-3-azabicyclo[3.2.1]octane introduces a lipophilic, metabolically stable center, further enhancing its desirability as a lead-optimization building block.

The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the formation of C–N bonds, prized for its broad substrate scope and functional group tolerance.[4][5][6] This application note provides a detailed guide for the N-arylation of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a key transformation for integrating this valuable fluorinated scaffold into diverse molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that efficiently forges a bond between an aryl halide (or pseudohalide) and an amine.[7][8] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C–N bond and the desired N-aryl amine product, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent. The ligand, typically a bulky, electron-rich phosphine, plays a critical role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (R¹R²NH) PdII_Amido L-Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) PdII_Amido->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol for the N-arylation of this compound

This protocol provides a general starting point for the N-arylation of this compound with an aryl bromide. Optimization may be required for different aryl halides or for scaling up the reaction.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl Bromide) (1.0 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Stir bar

  • Standard workup and purification supplies (Silica gel, solvents, etc.)

Causality Behind Experimental Choices:

  • Amine Stoichiometry: Using the amine hydrochloride salt as the limiting reagent is generally more cost-effective.

  • Base Equivalents: A minimum of two equivalents of base are required: one to neutralize the hydrochloride salt and one for the catalytic cycle. Using a slight excess (e.g., 3.0 eq) can often improve reaction rates and yields.

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

Experimental Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction Vessel (Flask, stir bar) under Inert Gas (N₂/Ar) start->setup add_solids 2. Add Solids: - Amine HCl (1.0 eq) - Aryl Halide (1.1 eq) - Base (3.0 eq) - Pd Precatalyst (mol%) - Ligand (mol%) setup->add_solids add_solvent 3. Add Anhydrous Solvent add_solids->add_solvent degas 4. Degas Mixture (e.g., 3x Vacuum/Inert Gas Cycles) add_solvent->degas heat 5. Heat to Reaction Temp (e.g., 80-110 °C) with Stirring degas->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Workup: - Cool to RT - Dilute with Solvent - Filter through Celite - Aqueous Wash monitor->workup Reaction Complete purify 8. Purify: - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the N-arylation protocol.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Optimization Parameters and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.[10][11] The following table provides a guide for optimizing the N-arylation of 8,8-difluoro-3-azabicyclo[3.2.1]octane.

ParameterOptionsRationale and Field-Proven Insights
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfReactivity generally follows Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[12] Aryl chlorides are often more challenging and may require more specialized, electron-rich ligands (e.g., BrettPhos, RuPhos).
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Preformed (e.g., XPhos Pd G3)Pd₂(dba)₃ and Pd(OAc)₂ are common and effective. Preformed catalysts can offer better reproducibility and activity, especially for challenging substrates.
Ligand XPhos, RuPhos, BrettPhos, SPhosThe choice of ligand is critical. For sterically hindered secondary amines like this bicyclic system, bulky biaryl monophosphine ligands are often superior.[13] XPhos is a good general starting point.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu often lead to faster reactions but have limited functional group tolerance. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are milder and suitable for base-sensitive substrates.[12] The choice can significantly impact reaction outcome.[14]
Solvent Toluene, Dioxane, THF, t-BuOHToluene and dioxane are common high-boiling solvents. The choice can affect the solubility of the base and other reagents.
Temperature 80 - 120 °CHigher temperatures generally accelerate the reaction but can lead to decomposition. Reactions with less reactive aryl chlorides often require higher temperatures.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and versatile method for accessing a wide range of novel chemical entities for drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is key to successful implementation and optimization. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently incorporate this valuable fluorinated building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 132478335, this compound. National Center for Biotechnology Information. [Link]

  • US Patent US8664242B2, 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. DSpace@MIT. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. Future Science. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

Sources

Deprotection of N-Boc-8,8-Difluoro-3-azabicyclo[3.2.1]octane protocol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on deprotection of N-Boc-8,8-Difluoro-3-azabicyclo[3.2.1]octane. I'm focusing on protocols, properties of the starting material and product, and the reaction mechanism to build a solid foundation.

Analyzing Deprotection Methods

I've moved on to analyzing the search results, aiming to pinpoint reliable deprotection methods, focusing on reagents, conditions, and possible side reactions. I'm focusing on the most promising protocols. After this, I plan to start structuring an application note.

Refining Search Strategies

I'm now refining my Google search terms to find more specific information. I'm focusing on known deprotection protocols, chemical properties, and reaction mechanisms. I'm also planning an application note, starting with an introduction that explains the importance of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane moiety. I will then discuss the Boc deprotection principles. I will then create a protocol.

Application Notes and Protocols: Leveraging 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing drug-like properties.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has garnered significant attention as a bioisosteric replacement for a methylene or carbonyl group, offering a nuanced approach to modulating molecular properties.[2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride , a conformationally restricted, fluorinated piperidine bioisostere, in structure-activity relationship (SAR) studies. We will explore the causal relationships behind its application, provide detailed experimental protocols for its incorporation into molecular scaffolds, and present data that underscores its value in fine-tuning the properties of drug candidates.

Physicochemical Properties of this compound

The 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold presents a unique combination of a rigid bicyclic structure with the electronic effects of gem-difluorination. This strategic combination imparts distinct physicochemical properties compared to its non-fluorinated parent, nortropane, and the more flexible piperidine ring, making it a valuable tool for SAR exploration.

PropertyValueSource
CAS Number 1779942-70-9[3]
Molecular Formula C₇H₁₂ClF₂N[3]
Molecular Weight 183.63 g/mol [3]
Appearance White to off-white solid[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Application in SAR Studies: A Conformationally Constrained Piperidine Bioisostere

The 8-azabicyclo[3.2.1]octane core is a well-established scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including tropane alkaloids.[5][6] Its rigid structure reduces the entropic penalty upon binding to a target protein compared to more flexible aliphatic amines like piperidine. The introduction of the gem-difluoro group at the 8-position further refines the properties of this scaffold in several key ways:

  • pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the tertiary amine. This can be highly advantageous in drug design, as it can reduce unwanted interactions with off-target proteins, such as hERG, and can fine-tune the overall charge state of the molecule at physiological pH, impacting cell permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated positions resistant to oxidative metabolism by cytochrome P450 enzymes.[7] By replacing a metabolically labile position with a CF₂ group, the overall metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity and Solubility: The effect of fluorination on lipophilicity (LogP) is complex and context-dependent. While highly fluorinated motifs can increase lipophilicity, strategic placement of a few fluorine atoms can sometimes improve aqueous solubility. The gem-difluoro group in this scaffold offers a unique way to explore this aspect of the SAR.[2]

  • Conformational Restriction and Binding Interactions: The rigid bicyclic nature of the 8-azabicyclo[3.2.1]octane scaffold orients substituents in well-defined spatial arrangements.[8][9] This conformational constraint can lead to higher binding affinity and selectivity by locking the molecule into a bioactive conformation. The fluorine atoms can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein.

The following diagram illustrates the logical progression of how the structural features of 8,8-Difluoro-3-azabicyclo[3.2.1]octane impact its application in SAR studies.

SAR_Logic cluster_0 Structural Features of 8,8-Difluoro-3-azabicyclo[3.2.1]octane cluster_1 Physicochemical Consequences cluster_2 Impact on Drug Properties (SAR) A Rigid Bicyclic Scaffold C Conformational Restriction A->C B gem-Difluoro Group (CF2) D Lowered pKa (Basicity) B->D E Blocked Metabolic Oxidation B->E F Altered Lipophilicity & Solubility B->F G Improved Binding Affinity & Selectivity C->G H Reduced Off-Target Effects (e.g., hERG) D->H J Modulated Permeability & Bioavailability D->J I Enhanced Metabolic Stability (PK) E->I F->J

Logical flow from structural features to SAR impact.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a target molecule for SAR studies. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Boc Protection of 8,8-Difluoro-3-azabicyclo[3.2.1]octane

The protection of the secondary amine is often a necessary first step to enable subsequent functionalization at other positions or to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability and ease of removal under acidic conditions.[10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add dichloromethane (DCM, approximately 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 2.2 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Arylation of Boc-Protected 8,8-Difluoro-3-azabicyclo[3.2.1]octane

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of the protected bicyclic amine with a variety of aryl or heteroaryl halides.

Materials:

  • Boc-protected 8,8-Difluoro-3-azabicyclo[3.2.1]octane

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Boc-protected 8,8-Difluoro-3-azabicyclo[3.2.1]octane (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired N-arylated product.

Materials:

  • Boc-protected N-aryl-8,8-difluoro-3-azabicyclo[3.2.1]octane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane (e.g., 10 equivalents) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

The following diagram provides a visual representation of a typical synthetic workflow for incorporating the 8,8-Difluoro-3-azabicyclo[3.2.1]octane moiety.

Synthetic workflow for SAR studies.

Conclusion

This compound is a powerful building block for medicinal chemists seeking to optimize the properties of their lead compounds. Its unique combination of conformational rigidity and the electronic effects of gem-difluorination provides a sophisticated tool for modulating pKa, improving metabolic stability, and fine-tuning binding interactions. By serving as a conformationally restricted piperidine bioisostere, it allows for a more detailed exploration of the chemical space around a target, ultimately aiding in the design of safer and more efficacious therapeutics. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this valuable scaffold into diverse drug discovery programs.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. Available at: [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. PubMed. Available at: [Link]

  • Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications (RSC Publishing). Available at: [Link]

  • Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. PubMed. Available at: [Link]

  • SynOpen. Thieme. Available at: [Link]

  • 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. PubMed. Available at: [Link]

Sources

Synthesis of Screening Libraries with a 3-Azabicyclo[3.2.1]octane Core: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold in Drug Discovery

The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of functional groups. This rigid framework is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Its structural similarity to bioactive alkaloids like nicotine and cocaine has made it a compelling starting point for the development of novel therapeutics targeting the central nervous system and beyond.[1] Derivatives of the broader azabicyclo[3.2.1]octane class have shown a wide range of biological activities, including analgesic, anti-inflammatory, and potent triple re-uptake inhibition (TRUI), highlighting the therapeutic potential embedded within this bicyclic system.[1][2]

The construction of screening libraries based on this core structure offers a powerful strategy for the discovery of new chemical entities with novel biological functions. Diversity-oriented synthesis (DOS) approaches are particularly well-suited for this purpose, enabling the generation of a multitude of analogs from a common intermediate.[3] This application note provides a detailed guide for the synthesis of a 3-azabicyclo[3.2.1]octane core and its subsequent diversification to generate a screening library suitable for a wide range of biological assays. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their drug discovery efforts.

Strategic Approach to the 3-Azabicyclo[3.2.1]octane Core Synthesis

The synthesis of the 3-azabicyclo[3.2.1]octane core can be efficiently achieved through a multi-step sequence starting from a readily available norbornene β-amino ester. This strategy leverages a key oxidative cleavage followed by an intramolecular reductive amination to construct the bicyclic system. The choice of this pathway is guided by the desire for a convergent and stereocontrolled synthesis that yields a core structure amenable to further functionalization.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Norbornene β-Amino Ester B cis-Diol Intermediate A->B Dihydroxylation (OsO4, NMO) C Dialdehyde Intermediate B->C Oxidative Cleavage (NaIO4) D 3-Azabicyclo[3.2.1]octane Core C->D Intramolecular Reductive Amination (e.g., NaBH(OAc)3)

Caption: Synthetic workflow for the 3-azabicyclo[3.2.1]octane core.

Experimental Protocols: Core Synthesis

Protocol 1: Dihydroxylation of Norbornene β-Amino Ester

This initial step introduces two hydroxyl groups in a cis configuration across the double bond of the norbornene starting material. The use of osmium tetroxide as a catalyst with N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant is a classic and reliable method for this transformation. The stereochemical outcome is crucial for the subsequent ring-opening and cyclization steps.

Materials:

  • Norbornene β-amino ester (1 equivalent)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equivalents)

  • Osmium tetroxide (OsO₄) (catalytic amount, e.g., 1-2 mol%)

  • Acetone/Water (e.g., 4:1 v/v)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the norbornene β-amino ester in a mixture of acetone and water.

  • Add NMO to the solution and stir until it dissolves.

  • Carefully add a catalytic amount of OsO₄ solution. The reaction mixture will typically turn dark brown.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes until the color changes to a pale yellow or colorless solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-diol intermediate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Cleavage of the cis-Diol

The oxidative cleavage of the vicinal diol with sodium periodate (NaIO₄) is a highly specific and efficient reaction that breaks the carbon-carbon bond of the diol, yielding a dialdehyde. This step is critical as it opens the five-membered ring of the norbornene system, setting the stage for the subsequent intramolecular cyclization. The reaction is typically clean and proceeds in high yield under mild conditions.[4]

Materials:

  • cis-Diol intermediate (1 equivalent)

  • Sodium periodate (NaIO₄) (2-2.5 equivalents)

  • Tetrahydrofuran (THF)/Water (e.g., 3:1 v/v)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cis-diol intermediate in a mixture of THF and water.

  • Add sodium periodate in one portion. The reaction is often exothermic.

  • Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The resulting dialdehyde is often used in the next step without further purification due to its potential instability.

Protocol 3: Intramolecular Reductive Amination

This is the key ring-forming step where the newly formed dialdehyde undergoes intramolecular cyclization with the primary amine of the amino ester moiety, followed by reduction of the resulting iminium ion to form the stable 3-azabicyclo[3.2.1]octane core. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it is less basic than other common borohydrides and can be used in the presence of an acid catalyst, which facilitates iminium ion formation.

Materials:

  • Crude dialdehyde intermediate (1 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude dialdehyde in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-azabicyclo[3.2.1]octane core.

Diversity-Oriented Synthesis: Building the Screening Library

With the orthogonally protected 3-azabicyclo[3.2.1]octane core in hand, the next phase involves the systematic introduction of diverse chemical functionalities. The presence of a secondary amine and an ester group provides two convenient handles for diversification.

Diversification_Strategy cluster_N N-Functionalization cluster_Ester Ester Modification Core 3-Azabicyclo[3.2.1]octane Core (Secondary Amine & Ester) N_Alkylation N-Alkylation (R-X, base) Core->N_Alkylation N_Acylation N-Acylation (RCOCl, base) Core->N_Acylation N_Sulfonylation N-Sulfonylation (RSO2Cl, base) Core->N_Sulfonylation Reductive_Amination_N Reductive Amination (RCHO, NaBH(OAc)3) Core->Reductive_Amination_N Amide_Formation Amide Formation (RNH2, heat or coupling agents) Core->Amide_Formation Reduction Reduction (LiAlH4) Core->Reduction Grignard Grignard Addition (RMgX) Core->Grignard Library Diverse Screening Library N_Alkylation->Library N_Acylation->Library N_Sulfonylation->Library Reductive_Amination_N->Library Amide_Formation->Library Reduction->Library Grignard->Library

Caption: Diversification strategies for the 3-azabicyclo[3.2.1]octane core.

Protocol 4: Parallel Amide Library Synthesis

This protocol describes the diversification of the ester functionality into a library of amides using a panel of primary and secondary amines. This can be efficiently carried out in a parallel synthesis format.

Materials:

  • 3-Azabicyclo[3.2.1]octane core (1 equivalent per reaction)

  • A diverse set of primary and secondary amines (1.5-2 equivalents per reaction)

  • Toluene or other suitable high-boiling solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, add a solution of the 3-azabicyclo[3.2.1]octane core in toluene.

  • To each well, add a different amine from a pre-prepared stock solution.

  • Seal the reaction block and heat to 80-100 °C for 24-48 hours.

  • After cooling to room temperature, concentrate the solvent in vacuo.

  • The resulting crude amides can be purified by high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Protocol 5: Parallel N-Sulfonylation Library Synthesis

This protocol details the functionalization of the secondary amine with a variety of sulfonyl chlorides to generate a sulfonamide library.

Materials:

  • 3-Azabicyclo[3.2.1]octane core (1 equivalent per reaction)

  • A diverse set of sulfonyl chlorides (1.2 equivalents per reaction)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents per reaction)

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, add a solution of the 3-azabicyclo[3.2.1]octane core in DCM.

  • Add TEA or DIPEA to each well.

  • To each well, add a different sulfonyl chloride from a pre-prepared stock solution.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reactions by adding water.

  • Perform a liquid-liquid extraction in the plate format or individually.

  • Concentrate the organic layers and purify the resulting sulfonamides as described in Protocol 4.

Data Presentation and Validation

The successful synthesis of the core and its analogs should be confirmed by standard analytical techniques.

Table 1: Representative Yields for Core Synthesis Steps

StepProductStarting MaterialTypical Yield (%)
1cis-Diol IntermediateNorbornene β-Amino Ester85-95%
2Dialdehyde Intermediatecis-Diol Intermediate>90% (crude)
33-Azabicyclo[3.2.1]octane CoreDialdehyde Intermediate60-75%

Table 2: Characterization of the 3-Azabicyclo[3.2.1]octane Core

AnalysisExpected Result
¹H NMRCharacteristic peaks for the bicyclic protons, with coupling constants consistent with the rigid structure.
¹³C NMRExpected number of signals for the carbon skeleton.
HRMSCalculated m/z value consistent with the molecular formula.
Purity (LC-MS)>95%

Conclusion and Future Perspectives

This application note provides a robust and detailed methodology for the synthesis and diversification of the 3-azabicyclo[3.2.1]octane scaffold, a privileged core in modern drug discovery. The outlined protocols are designed for both bench-scale synthesis and adaptation to a parallel format for the rapid generation of screening libraries. The strategic choice of reactions and the detailed step-by-step procedures are intended to provide researchers with the confidence and technical foundation to explore the chemical space around this valuable scaffold. The resulting libraries of 3-azabicyclo[3.2.1]octane derivatives will be invaluable for screening against a wide range of biological targets, potentially leading to the discovery of the next generation of therapeutics.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc. [Link]

  • Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Parallel Synthesis of an Amide Library Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane Scaffold by Direct Aminolysis of Methyl Esters. ACS Publications. [Link]

  • Synthesis and structure–activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [Link]

  • Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. PubMed. [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online. [Link]

  • EP2334687B1 - Dioxa-bicyclo[3.2.1.]octane-2,3,4-triol derivatives.
  • An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. ResearchGate. [Link]

  • Sodium Periodate (NaIO4) in Organic Synthesis. ResearchGate. [Link]

Sources

The Strategic Incorporation of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride in the Synthesis of Novel Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Scaffold for Enhanced Neuromodulation

In the landscape of medicinal chemistry, the pursuit of opioid receptor antagonists with refined pharmacological profiles is a paramount objective. These antagonists are critical for treating opioid overdose, managing addiction, and mitigating the side effects of opioid analgesics. The 8-azabicyclo[3.2.1]octane scaffold, a rigid tropane analogue, has proven to be a valuable core structure for developing potent and selective ligands for opioid receptors.[1][2] This application note details the synthesis and strategic rationale for employing 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride , a fluorinated building block, in the design of next-generation opioid receptor antagonists.

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[3] Specifically, the gem-difluoro group at the 8-position of the azabicyclo[3.2.1]octane core offers a unique combination of electronic and conformational effects. This modification can significantly influence the basicity of the bridgehead nitrogen, metabolic stability, and lipophilicity, thereby fine-tuning the molecule's interaction with the opioid receptor and its overall in vivo behavior.[4]

Physicochemical Properties of this compound

The gem-difluorination of the 8-azabicyclo[3.2.1]octane scaffold imparts distinct physicochemical characteristics compared to its non-fluorinated counterpart. These properties are crucial for predicting the behavior of the molecule in biological systems.

PropertyValue/ObservationRationale and Impact on Drug Design
Molecular Formula C₇H₁₂ClF₂N-
Molecular Weight 183.63 g/mol -
Appearance White to off-white solid[5]
pKa Lower than non-fluorinated analoguesThe strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen atom, thus reducing its basicity (pKa).[4][6] This can be advantageous in drug design to modulate the ionization state of the molecule at physiological pH, potentially impacting receptor binding and cell permeability.
LogP (Lipophilicity) Can be increased or decreasedThe effect of gem-difluorination on lipophilicity is context-dependent and influenced by the overall molecular structure.[4] Careful consideration of this property is essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the final antagonist.
Metabolic Stability Potentially increasedThe C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to oxidative metabolism at the fluorinated position. This can lead to an extended half-life and improved bioavailability of the drug candidate.[7]

Synthesis of a Representative Opioid Receptor Antagonist

This section outlines a detailed protocol for the synthesis of a novel kappa opioid receptor antagonist incorporating the 8,8-difluoro-3-azabicyclo[3.2.1]octane moiety. The synthetic strategy leverages a palladium-catalyzed Buchwald-Hartwig N-arylation reaction, a robust and versatile method for forming C-N bonds.[8]

Overall Synthetic Workflow

G cluster_0 Preparation of Reactants cluster_1 Buchwald-Hartwig N-Arylation cluster_2 Workup and Purification cluster_3 Final Product A 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl D Reaction Mixture A->D B Aryl Halide (e.g., 4-bromo-N-cyclohexylbenzamide) B->D C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) C->D E Aqueous Workup D->E Heating F Column Chromatography E->F G Target Opioid Receptor Antagonist F->G

Caption: Synthetic workflow for an opioid receptor antagonist.

Step-by-Step Protocol: Synthesis of N-cyclohexyl-4-(8,8-difluoro-3-azabicyclo[3.2.1]octan-3-yl)benzamide

Rationale for Experimental Choices:

  • Buchwald-Hartwig Amination: This reaction is chosen for its high functional group tolerance and efficiency in coupling secondary amines with aryl halides, which is a common structural motif in opioid antagonists.[8]

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and Xantphos is a well-established catalytic system for this type of coupling, known to promote high yields and clean reactions.

  • Base and Solvent: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Toluene is an appropriate high-boiling solvent for the reaction.

  • Purification: Standard aqueous workup followed by silica gel chromatography is a reliable method for isolating and purifying the final product.

Materials:

  • This compound

  • 4-bromo-N-cyclohexylbenzamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-N-cyclohexylbenzamide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add the free base of 8,8-difluoro-3-azabicyclo[3.2.1]octane (1.1 eq) dissolved in anhydrous toluene to the Schlenk flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired product, N-cyclohexyl-4-(8,8-difluoro-3-azabicyclo[3.2.1]octan-3-yl)benzamide.

Opioid Receptor Signaling and Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous and exogenous opioids.[2] Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling pathways, primarily through the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This ultimately results in the modulation of ion channels and neurotransmitter release, leading to effects such as analgesia, euphoria, and respiratory depression.

Opioid antagonists, such as the one synthesized in this protocol, bind to the opioid receptor but do not elicit a functional response.[5] Instead, they block the receptor, preventing agonists from binding and activating it. This competitive inhibition is the basis for their therapeutic use in reversing opioid overdose.

G cluster_0 Opioid Agonist Pathway cluster_1 Opioid Antagonist Action Agonist Opioid Agonist (e.g., Morphine) Receptor_Ag Opioid Receptor (GPCR) Agonist->Receptor_Ag Binds & Activates Blocked Agonist Binding Blocked Agonist->Blocked G_Protein_Ag G-protein Activation (Gi/o) Receptor_Ag->G_Protein_Ag Adenylyl_Cyclase_Ag Adenylyl Cyclase Inhibition G_Protein_Ag->Adenylyl_Cyclase_Ag cAMP_Ag ↓ cAMP Adenylyl_Cyclase_Ag->cAMP_Ag Effect_Ag Cellular Effect (e.g., Analgesia) cAMP_Ag->Effect_Ag Antagonist Opioid Antagonist (Difluoro-azabicyclooctane derivative) Receptor_An Opioid Receptor (GPCR) Antagonist->Receptor_An Binds & Blocks No_Activation No G-protein Activation Receptor_An->No_Activation Receptor_An->Blocked

Sources

Application Notes & Protocols: Leveraging 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride for the Development of Novel Neurotransmitter Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azabicyclo[3.2.1]octane scaffold, a rigid tropane analogue, is a cornerstone in the design of potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Strategic chemical modifications of this core structure can significantly influence binding affinity and functional activity. This guide details the application of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a key building block for synthesizing next-generation neurotransmitter transporter inhibitors. The introduction of geminal fluorine atoms at the C-8 position is a deliberate design choice to modulate key physicochemical and pharmacokinetic properties, offering a pathway to novel therapeutics for a range of neurological and psychiatric disorders.[3][4]

Introduction: The Scientific Rationale

The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure

Monoamine transporters are critical regulators of neurotransmission, terminating synaptic signals by re-uptaking dopamine, serotonin, and norepinephrine from the synaptic cleft.[5] Inhibitors of these transporters are foundational treatments for depression, ADHD, and substance use disorders. The 3-azabicyclo[3.2.1]octane core mimics the essential pharmacophore of cocaine and other tropane-based ligands, providing a rigid framework that correctly orients substituents to engage with binding sites on these transporters.[6][7] The nitrogen atom within this scaffold is widely understood to be a critical interaction point, often forming an ionic bond with key acidic residues, such as a conserved aspartate in the DAT.[7][8]

The Role of Gem-Difluorination in Drug Design

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[3][9] The gem-difluoro group at the C-8 position of the 3-azabicyclo[3.2.1]octane scaffold offers several potential advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.[10]

  • Modulation of Basicity (pKa): The highly electronegative fluorine atoms can lower the pKa of the nearby bridgehead nitrogen (N-3). This alteration in basicity can fine-tune the ionic interactions with the transporter, potentially altering binding affinity and selectivity.

  • Conformational Effects: The steric bulk and electronic properties of the CF2 group can influence the conformational preference of the bicyclic ring system, which can lead to more favorable binding poses.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein target, potentially increasing binding affinity.[4]

cluster_0 Core Scaffold Properties cluster_1 Therapeutic Outcomes Scaffold 8,8-Difluoro-3-azabicyclo [3.2.1]octane HCl Metabolic_Stability Increased Metabolic Stability Scaffold->Metabolic_Stability CF2 blocks oxidation pKa_Modulation Modulated pKa of Nitrogen Scaffold->pKa_Modulation Inductive effect of fluorine Binding_Affinity Altered Binding Affinity & Selectivity Scaffold->Binding_Affinity New interactions, conformational lock PK Improved Pharmacokinetics (e.g., longer half-life) Metabolic_Stability->PK Efficacy Enhanced Potency and/or Transporter Selectivity pKa_Modulation->Efficacy Binding_Affinity->Efficacy

Caption: Rationale for using the 8,8-difluoro scaffold.

Application Notes: Synthetic Strategy and Library Design

This compound serves as a secondary amine, making it an ideal starting point for N-alkylation or N-arylation to build a diverse library of inhibitor candidates. The primary point of diversification is the nitrogen atom at the 3-position. Structure-activity relationship (SAR) studies on related tropane analogs have shown that the substituent on the nitrogen is a key determinant of potency and selectivity across DAT, SERT, and NET.[1][11]

A generalized synthetic approach involves the N-alkylation of the core scaffold with various alkyl or arylalkyl halides (or other suitable electrophiles).

Core 8,8-Difluoro-3-azabicyclo [3.2.1]octane HCl Reaction N-Alkylation or N-Acylation Core->Reaction Base Base (e.g., K2CO3, DIPEA) in Solvent (e.g., ACN, DMF) Base->Reaction Electrophile Diversification Element (R-X) Alkyl Halides, Benzyl Halides, Acyl Chlorides, etc. Electrophile->Reaction Library Library of Novel Transporter Ligands Reaction->Library Screening Screening Cascade (Binding & Uptake Assays) Library->Screening Start Synthesized Compound Binding Radioligand Binding Assay Measures: Affinity (Kᵢ) System: Cell Membranes Endpoint: Displacement of Radioligand Start->Binding Uptake Neurotransmitter Uptake Assay Measures: Potency (IC₅₀) System: Live Cells Endpoint: Inhibition of Substrate Transport Start->Uptake Analysis {Data Analysis|Non-linear Regression Cheng-Prusoff Calculation} Binding->Analysis Uptake->Analysis Result Potency & Selectivity Profile Analysis->Result

Caption: High-level experimental characterization workflow.

Expected Data & Interpretation

The goal is to identify compounds with high affinity (low Kᵢ) and high functional potency (low IC₅₀). By comparing the values across DAT, SERT, and NET, a selectivity profile can be established.

Table 1: Hypothetical Data for a Novel Inhibitor Series

Compound IDDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Lead-015.285045015.6163x87x
Lead-02150152545.00.1x0.17x
Lead-0310.120.515.230.32x1.5x
  • Interpretation:

    • Lead-01 represents a potent and highly DAT-selective inhibitor, a profile that could be explored for conditions like cocaine use disorder. [1] * Lead-02 shows selectivity for SERT and NET over DAT, a profile more aligned with some antidepressants.

    • Lead-03 is a potent "triple reuptake inhibitor," which may have applications in treating major depressive disorder.

Conclusion

This compound is a highly valuable and versatile chemical scaffold for modern medicinal chemistry. Its strategic design, incorporating gem-difluorination, provides a rational approach to overcoming common drug development hurdles such as metabolic instability. By leveraging this building block and applying the robust characterization protocols detailed herein, researchers are well-equipped to discover and develop novel, potent, and selective neurotransmitter transporter inhibitors with improved therapeutic potential.

References

  • WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
  • Desu, H., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Protocol. Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Jacobson, K. A., et al. (2016). Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters. Journal of Medicinal Chemistry. [Link]

  • Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry. [Link]

  • Liang, Y., et al. (1995). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • Davies, H. M., et al. (2002). Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Jayanthi, S., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Singh, S. (2000). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Stary, E., et al. (2019). Structure Modeling of the Norepinephrine Transporter. Molecules. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity. PubMed Central. [Link]

  • Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • Davies, H. M., et al. (1995). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.2.1]octane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained saturated heterocycle of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for mimicking the binding conformations of bioactive molecules and for the development of novel therapeutics. Unlike its more extensively studied isomer, the 8-azabicyclo[3.2.1]octane (tropane) core found in numerous natural products, the 3-aza isomer offers a distinct vectoral display of functionalities, providing a unique chemical space for exploration.

This guide provides a detailed overview of established methodologies for the functionalization of the 3-azabicyclo[3.2.1]octane ring system. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns. The protocols and discussions herein are grounded in peer-reviewed literature and are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles governing these transformations.

Core Synthetic Strategies: A Logic-Driven Approach

The functionalization of the 3-azabicyclo[3.2.1]octane core can be broadly categorized into two main areas: modifications at the nitrogen atom (N-3) and derivatization of the carbon skeleton. The choice of strategy is dictated by the desired target molecule and the available starting materials.

Diagram: Key Functionalization Sites

Caption: Key functionalization sites on the 3-azabicyclo[3.2.1]octane scaffold.

Part 1: N-Functionalization of the 3-Azabicyclo[3.2.1]octane Core

The secondary amine at the N-3 position is the most readily functionalized site. Standard transformations such as alkylation, acylation, sulfonylation, and arylation are commonly employed to introduce a wide variety of substituents.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for modulating the physicochemical properties of the scaffold, such as lipophilicity and basicity. A particularly efficient method involves a "one-pot" deprotection-alkylation sequence, which is highly valuable when starting from a protected precursor.[1]

This procedure typically starts with a protected 3-azabicyclo[3.2.1]octane derivative, for instance, one bearing a readily cleavable group like a benzyl or a substituted benzyl moiety. Catalytic hydrogenation is a clean and efficient method for deprotection, yielding the secondary amine in situ. Without isolation, the amine is then reacted with an appropriate alkylating agent (e.g., an alkyl halide or a carbonyl compound for reductive amination). This one-pot approach is advantageous as it minimizes handling of the often more volatile and potentially air-sensitive parent amine and improves overall process efficiency.

This protocol is adapted from the synthesis of N-3-alkyl-6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids.[1]

Step 1: Deprotection (Hydrogenolysis)

  • To a solution of the N-protected 3-azabicyclo[3.2.1]octane derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

Step 2: N-Alkylation (Reductive Amination)

  • To the filtrate containing the crude secondary amine, add the desired aldehyde or ketone (1.1 eq) and a suitable reducing agent such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq).

  • If using sodium cyanoborohydride, it is often beneficial to add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-azabicyclo[3.2.1]octane.

N-Arylation: Introducing Aromatic Moieties

The introduction of aryl or heteroaryl groups at the N-3 position can significantly influence the biological activity of the resulting compounds. Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

The Buchwald-Hartwig cross-coupling reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate. The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

This protocol is a general procedure based on established methods for N-arylation of cyclic amines.

  • To an oven-dried reaction vessel, add the 3-azabicyclo[3.2.1]octane (or its salt, 1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated 3-azabicyclo[3.2.1]octane.

Part 2: C-Functionalization of the 3-Azabicyclo[3.2.1]octane Skeleton

Modifying the carbon framework of the 3-azabicyclo[3.2.1]octane ring system is more challenging than N-functionalization but offers the potential for creating highly diverse and complex molecules. Strategies often involve the use of pre-functionalized starting materials or the selective activation of C-H bonds.

Functionalization at the C-6 Position

The synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids demonstrates a powerful approach to introduce functionality at the C-6 position.[1] This method relies on a multicomponent reaction that constructs the bicyclic core with the desired substituents already in place.

The reported synthesis involves a Strecker-type reaction, which is a classic method for the synthesis of α-amino acids. In this context, a ketone precursor is reacted with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. The stereochemical outcome can be controlled by using a chiral amine, which directs the facial attack of the cyanide nucleophile on the iminium ion intermediate.

G Target 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acid Precursor 3-Azabicyclo[3.2.1]octan-6-one Target->Precursor Strecker Synthesis StartingMaterials Acyclic Precursors Precursor->StartingMaterials Cyclization

Caption: Retrosynthetic approach to C-6 functionalized 3-azabicyclo[3.2.1]octanes.

Emerging Strategies: C-H Functionalization

Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates, thereby improving atom economy and step efficiency. While specific protocols for the 3-azabicyclo[3.2.1]octane system are not yet widely reported, methodologies developed for related bridged bicyclic systems can provide valuable insights. Transition metal-catalyzed C-H activation is a promising avenue for future exploration.[2]

A plausible approach for the selective functionalization of the 3-azabicyclo[3.2.1]octane carbon skeleton would involve the use of a directing group. For instance, the nitrogen atom at the 3-position could be derivatized with a removable directing group that positions a transition metal catalyst in proximity to specific C-H bonds, enabling their selective cleavage and subsequent functionalization.

G cluster_0 Directed C-H Functionalization Workflow A N-Protection with a Directing Group B Palladium-Catalyzed C-H Activation A->B C Coupling with Aryl Halide B->C D Removal of Directing Group C->D E C-Arylated 3-Azabicyclo[3.2.1]octane D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl. This guide is designed for our valued partners in research, science, and drug development. We understand that navigating the physicochemical properties of novel fluorinated scaffolds is critical to experimental success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with the solubility of this compound, ensuring you can move forward with your research confidently.

Understanding the Molecule: A Trifecta of Influences

The solubility profile of 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl is governed by three primary structural features: the bicyclic amine core, the geminal difluoro group, and its formulation as a hydrochloride salt.

  • Azabicyclo[3.2.1]octane Core: This rigid, saturated heterocyclic system provides a defined three-dimensional structure. The tertiary amine is basic and is the site of protonation.

  • Geminal Difluoro Group: The two fluorine atoms at the 8-position significantly increase the molecule's polarity and can alter its crystalline lattice energy. Fluorination can sometimes lead to compounds that are both hydrophobic and lipophobic, presenting unique solubility challenges[1].

  • Hydrochloride Salt: The formation of a hydrochloride salt by protonating the tertiary amine drastically increases the compound's polarity and favors solubility in polar, protic solvents, particularly water[2][3][4]. However, this ionic character can reduce solubility in non-polar organic solvents.

This interplay means that solvent selection is not always straightforward and requires careful consideration of the intended application, be it for a chemical reaction, a biological assay, or NMR analysis.

Qualitative Solubility Data Summary

While precise quantitative solubility data can be highly dependent on experimental conditions (temperature, purity, particle size), we have compiled a general qualitative guide based on chemical principles and analogous structures. We strongly recommend experimental verification for your specific application.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale & Expert Insights
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the polar C-F bonds are well-solvated by these solvents through strong hydrogen bonding and ion-dipole interactions. Methanol is often an excellent choice for stock solutions.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants and can effectively solvate the charged ammonium cation and the chloride anion. DMSO is a common choice for creating high-concentration stock solutions for biological screening.
Chlorinated Dichloromethane (DCM)Low to ModerateWhile polar, DCM is a poorer solvent for ionic salts compared to protic or highly polar aprotic solvents. Solubility is likely limited but may be sufficient for use as a reaction solvent, often as a suspension[5].
Ethers Tetrahydrofuran (THF)LowThe lower polarity and lack of hydrogen bonding capability of THF make it a poor solvent for this salt. The compound will likely be sparingly soluble at best.
Non-Polar Toluene, HexanesVery Low / InsolubleThe high polarity and ionic character of the compound are incompatible with non-polar solvents. Significant solubility is not expected.

Troubleshooting & FAQs

Here we address specific issues and questions that you may encounter during your experiments.

Q1: I am trying to set up a reaction in Dichloromethane (DCM), but the 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl is not fully dissolving. What should I do?

A1: This is a common observation. As a hydrochloride salt, its solubility in moderately polar solvents like DCM is limited.

  • Causality: The energy required to break the crystal lattice of the salt is not sufficiently compensated by the solvation energy provided by the DCM molecules.

  • Troubleshooting Steps:

    • Run as a Suspension: For many reactions, complete dissolution is not necessary. If your reagents are soluble in DCM, the reaction can often proceed heterogeneously at the surface of the solid particles. Ensure vigorous stirring to maximize surface area.

    • Add a Co-Solvent: Adding a small percentage (e.g., 5-10%) of a more polar solvent like methanol can significantly improve solubility without drastically changing the overall reaction medium.

    • Free-Basing (Use with Caution): You can convert the HCl salt back to the free base, which will be significantly more soluble in DCM. To do this, dissolve or suspend the salt in DCM and add a slight excess of a non-nucleophilic organic base (e.g., triethylamine, DIPEA). The resulting triethylamine hydrochloride salt will often precipitate, or you can remove it by a mild aqueous wash. Note: This changes the reactive species in your flask and should be done with a clear understanding of your reaction mechanism.

Q2: I need to prepare a high-concentration stock solution for a biological assay. Which solvent is best?

A2: For biological applications, Dimethyl Sulfoxide (DMSO) is the industry standard.

  • Expertise & Rationale: 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl is expected to have good solubility in DMSO. This allows for the preparation of a concentrated stock (e.g., 10-50 mM) that can then be serially diluted into your aqueous assay buffer. This method minimizes the final concentration of the organic solvent in the assay, which is crucial as high concentrations of DMSO can be toxic to cells (typically kept below 0.5%).

  • Protocol:

    • Accurately weigh the required amount of the compound.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Gently warm (to 30-40°C) and vortex or sonicate to aid dissolution. Ensure the compound is fully dissolved before making subsequent dilutions.

Q3: My compound appears to be degrading in solution. Is this related to solubility or the solvent choice?

A3: While 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl is generally a stable molecule, the choice of solvent and pH can be critical, especially for fluorinated compounds which can sometimes be susceptible to decomposition under certain conditions[6].

  • Causality: The presence of nucleophiles or strong bases in your solvent or reaction mixture could potentially react with the compound, especially at elevated temperatures. The geminal difluoro group is generally stable, but it's a point to consider.

  • Trustworthiness Check:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents where appropriate. Water or other nucleophilic impurities can be a source of degradation.

    • pH Monitoring: If you are working in an unbuffered aqueous or protic organic solvent, the dissolution of the acidic HCl salt will lower the pH. For some applications, buffering the solution may be necessary to maintain stability.

    • Temperature Control: Avoid unnecessarily high temperatures during dissolution or reaction. Perform a small-scale stability test at your intended experimental temperature.

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, sonication is a highly effective and recommended technique.

  • Mechanism: Sonication uses high-frequency sound waves to create microbubbles in the solvent. The collapse of these bubbles (cavitation) generates localized energy that helps to break apart the solid particles and increase the rate of dissolution[7].

  • Best Practice: Use a bath sonicator and monitor the temperature of the bath, as prolonged sonication can cause heating. A brief period of sonication (5-15 minutes) is often sufficient to achieve saturation.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

To obtain precise solubility data in a solvent of your choice, the isothermal shake-flask method is a reliable and authoritative standard[8].

Objective: To determine the saturation solubility of 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl in a specific solvent at a controlled temperature.

Materials:

  • 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl

  • High-purity solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 1.0 mL).

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtered sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation: Express the solubility in desired units (e.g., mg/mL, mM).

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl.

Solubility_Workflow Troubleshooting Solubility Issues start Start: Solubility Issue Encountered q1 What is the application? (e.g., Reaction, Stock Solution, NMR) start->q1 reaction Reaction / Synthesis q1->reaction Reaction stock Stock Solution (Bio-assay) q1->stock Stock Sol. nmr NMR Analysis q1->nmr NMR q2 Is complete dissolution required for the reaction? suspension Proceed with suspension. Use vigorous stirring. q2->suspension No cosolvent Add co-solvent (e.g., MeOH). Start with 5-10%. q2->cosolvent Yes q3 Is DMSO compatible with the assay? use_dmso Use DMSO. Aid dissolution with heat/sonication. q3->use_dmso Yes alt_solvent Try alternative polar solvent (e.g., Methanol, DMF). q3->alt_solvent No reaction->q2 stock->q3 use_d_solvents Use deuterated polar solvent. (e.g., D2O, Methanol-d4, DMSO-d6) nmr->use_d_solvents end Solution Achieved suspension->end freebase Consider converting to free base. (Advanced) cosolvent->freebase If still insoluble freebase->end use_dmso->end alt_solvent->end use_d_solvents->end

Caption: A decision tree for selecting the appropriate solvent and method.

References

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • Lin, D. & Woster, P. M. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(17), 7840-7863. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Sanphui, P., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Asian Journal of Pharmaceutical Sciences, 7(4), 229-249.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

  • (Reference details to be populated
  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]

  • (Reference details to be populated
  • (Reference details to be populated
  • (Reference details to be populated
  • World Intellectual Property Organization. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. WO2009029257A1.
  • (Reference details to be populated
  • Fako, E., et al. (2018). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (Reference details to be populated
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

Sources

Technical Support Center: Purification of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of fluorinated azabicyclic compounds. The introduction of gem-difluoro groups into the 3-azabicyclo[3.2.1]octane scaffold significantly alters the molecule's physicochemical properties, such as basicity and lipophilicity, presenting specific challenges and considerations for purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Purification Strategy Overview

The purification of this compound, a polar crystalline solid, hinges on a careful selection of techniques based on the scale of the experiment, the nature of the impurities, and the desired final purity. The hydrochloride salt form dictates that the compound is highly polar and likely water-soluble, which will influence the choice of chromatographic and crystallization conditions.

Below is a general workflow for selecting an appropriate purification method.

Purification_Workflow start Crude 8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl is_solid Is the crude material a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes freebase_conversion Consider conversion to free base for chromatography is_solid->freebase_conversion No recrystallization Recrystallization is_soluble->recrystallization Yes column_chroma Column Chromatography is_soluble->column_chroma No final_product Pure Product recrystallization->final_product column_chroma->final_product is_organic_soluble Is the free base soluble in an organic solvent? freebase_conversion->is_organic_soluble acid_base_extraction Aqueous Acid-Base Extraction salt_formation Re-formation of HCl salt acid_base_extraction->salt_formation is_organic_soluble->column_chroma No, consider reverse phase is_organic_soluble->acid_base_extraction Yes salt_formation->final_product

Caption: Decision workflow for purification method selection.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during your purification experiments.

Recrystallization

Recrystallization is often the most efficient method for purifying solid materials to a high degree of purity, provided a suitable solvent system can be identified.

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution is supersaturated and cools too quickly. Here are some troubleshooting steps:

  • Add more solvent: The most common reason is insufficient solvent to dissolve the compound at high temperatures. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[2]

  • Reduce the cooling rate: Rapid cooling can favor oil formation over crystal nucleation. Insulate the flask to ensure slow cooling.

  • Use a solvent/anti-solvent system: Dissolve your compound in a minimum amount of a good solvent (e.g., methanol, ethanol, or water). Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., ethyl acetate, diethyl ether, or acetone) at an elevated temperature until the solution becomes slightly turbid. Allow this to cool slowly. A patent for a related 3-azabicyclo-octane hydrochloride suggests refining the crude product with a mixed solvent of an alcohol and an ester.[3]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[2]

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[2]

Q2: I'm getting poor recovery from recrystallization. How can I improve my yield?

A2: Poor recovery can be due to several factors:

  • Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures.

Solvent System Component 1 (Good Solvent)Solvent System Component 2 (Anti-Solvent)
MethanolEthyl Acetate
EthanolDiethyl Ether
IsopropanolAcetone
WaterIsopropanol

Caption: Potential solvent systems for recrystallization.

Column Chromatography

Due to the polar nature of the hydrochloride salt, normal-phase column chromatography on silica gel can be challenging.

Q1: My compound is streaking badly or not moving from the baseline on a silica gel column. What's happening?

A1: This is a classic issue when purifying polar amines, especially as their salts, on acidic silica gel. The strong interaction between the protonated amine and the acidic silanol groups on the silica surface leads to poor chromatography.[4]

Here are several effective strategies:

  • Convert to the free base: Before chromatography, consider neutralizing the hydrochloride salt to its free base form using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) and extracting it into an organic solvent. The less polar free base will likely chromatograph more effectively on silica gel. After purification, the hydrochloride salt can be reformed by treating the purified free base with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Use a modified mobile phase: If you must chromatograph the salt, you can add a competing amine to your mobile phase to "neutralize" the active sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., dichloromethane/methanol).[4]

  • Switch your stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-phase chromatography (C18): This is an excellent option for polar compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Amino-propyl functionalized silica: This stationary phase is less acidic than silica and can be very effective for the purification of amines.[5]

Chromatography_Troubleshooting start Poor separation of HCl salt on silica gel option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Change Stationary Phase start->option2 option3 Option 3: Convert to Free Base start->option3 details1 Add competing base to eluent (e.g., 1% Triethylamine in DCM/MeOH) option1->details1 details2 Use Alumina, Amino-propyl silica, or Reverse Phase (C18) option2->details2 details3 Neutralize with mild base, extract free amine, purify, then reform salt option3->details3

Caption: Troubleshooting poor chromatographic separation.

Q2: How do I choose the right solvent system for column chromatography of the free base?

A2: The polarity of the 8,8-difluoro-3-azabicyclo[3.2.1]octane free base will be lower than its hydrochloride salt but likely still significant.

  • Start with Thin Layer Chromatography (TLC): Use TLC to screen different solvent systems.

  • Initial Solvent System: A good starting point for moderately polar amines is a mixture of a non-polar solvent and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.

  • Adjust Polarity: If the compound stays at the baseline, increase the proportion of the more polar solvent. If it runs with the solvent front, decrease the polar solvent component.

  • Target Rf: Aim for an Rf (retention factor) of approximately 0.25-0.35 for the best separation on a column.

General FAQs

Q1: Is this compound stable to heat?

Q2: What are the likely impurities I might encounter?

A2: Impurities will depend on the synthetic route. However, common impurities could include:

  • Unreacted starting materials.

  • By-products from the fluorination step.

  • By-products from the formation of the bicyclic system.

  • Residual solvents.

  • Inorganic salts from workup procedures.

Understanding the potential impurities is key to designing an effective purification strategy. For example, if you have non-polar organic impurities, a simple recrystallization from a polar solvent system may be very effective.

Q3: Can I use an acidic workup to purify the crude reaction mixture?

A3: Yes, an acidic workup is an excellent initial purification step. Since your target compound is an amine, it will be protonated in an acidic aqueous solution (e.g., 1M HCl) and become water-soluble. Non-basic organic impurities can be washed away with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). After removing the organic impurities, you can basify the aqueous layer and extract your purified free base, or evaporate the aqueous layer to recover the hydrochloride salt (though this may also concentrate inorganic salts).

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of 3-Azabicyclo[3.2.1]octane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chiral separation of 3-azabicyclo[3.2.1]octane and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for this specific class of bicyclic amines. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure you can build robust and reliable HPLC methods.

The Challenge: Separating 3-Azabicyclo[3.2.1]octane Enantiomers

The 3-azabicyclo[3.2.1]octane scaffold is a vital structural motif in numerous pharmacologically active compounds, including tropane alkaloids.[1][2] Due to the three-dimensional nature of molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies mandate the separation and independent evaluation of enantiomers.

The primary challenge in separating these basic amines lies in their tendency to interact strongly with residual silanol groups on the silica surface of HPLC columns, leading to poor peak shape and inconsistent results.[4] This guide provides a structured approach to overcome these challenges.

Troubleshooting Guide: A Problem-and-Solution Framework

This section directly addresses the most common issues encountered during method development for 3-azabicyclo[3.2.1]octane enantiomers.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or showing only baseline undulation. What is the primary cause and my first step?

A: The fundamental issue is a lack of differential interaction between the enantiomers and the Chiral Stationary Phase (CSP). Chiral recognition requires a precise stereochemical fit, and if the chosen CSP cannot form a transient diastereomeric complex with your analyte, no separation will occur.[5] Your first and most critical step is a systematic screening of different CSPs.

Expert Insight: Don't waste time excessively optimizing a mobile phase on a column that shows no hint of separation. The choice of CSP is the most dominant factor in achieving chiral resolution. An empirical screening approach is almost always necessary.[6]

Step-by-Step Protocol: Systematic CSP Screening

  • Select a diverse set of CSPs. For a basic amine like 3-azabicyclo[3.2.1]octane, polysaccharide-based and macrocyclic glycopeptide phases are the most successful.[7][8] Start with at least three columns from the categories in the table below.

  • Prepare a screening mobile phase. For initial screening in normal phase, a simple mixture like n-Hexane/Isopropanol (90:10 v/v) with a basic additive is a robust starting point.

  • Incorporate a basic additive. This is non-negotiable for this class of compounds. It will minimize secondary interactions with the silica support, preventing severe peak tailing that can obscure a potential separation.[9] Start with 0.1% Diethylamine (DEA) or 2-propylamine.[10]

  • Equilibrate thoroughly. Allow at least 20-30 column volumes of the new mobile phase to pass through the column before the first injection. Chiral columns can have longer equilibration times than standard reversed-phase columns.[11]

  • Evaluate the results. Look for any sign of peak splitting or broadening, which indicates a partial interaction. The CSP that provides the best "hit" (even if resolution is poor) is your candidate for optimization.

Table 1: Recommended Starting Conditions for CSP Screening

CSP CategoryRecommended ColumnsStarting Mobile Phase (Normal Phase)Rationale
Amylose-Based Chiralpak® AD, Chiralpak® IGn-Hexane/Ethanol (90:10 v/v) + 0.1% DEAAmylose derivatives often provide unique selectivity through hydrogen bonding and π-π interactions.[12]
Cellulose-Based Chiralcel® OD, Chiralcel® OJn-Hexane/Isopropanol (90:10 v/v) + 0.1% DEACellulose derivatives have different groove structures than amylose, offering complementary selectivity.
Macrocyclic Glycopeptide CHIROBIOTIC® V, CHIROBIOTIC® TMethanol + 0.1% Acetic Acid + 0.05% TriethylamineThese phases operate in reversed-phase or polar organic modes and are excellent for amines due to their ionic and hydrogen bonding capabilities.
Issue 2: Severe Peak Tailing (Asymmetry Factor > 1.5)

Q: I can see some separation, but my peaks are tailing so badly that I can't accurately quantify them. Why is this happening?

A: This is the classic signature of secondary ionic interactions between your protonated basic analyte and deprotonated (anionic) residual silanol groups on the silica surface of the column packing. This interaction is strong and non-specific, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4]

Expert Insight: The solution is to control the ionization state of both your analyte and the stationary phase. This is achieved by carefully selecting and optimizing mobile phase additives.

Workflow Diagram: Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing) check_additive Is a basic additive (e.g., DEA) present? start->check_additive add_additive Action: Add 0.1% basic additive to the mobile phase. check_additive->add_additive No optimize_additive Q: Is peak shape still poor? check_additive->optimize_additive Yes add_additive->optimize_additive increase_conc Action: Increase additive concentration incrementally (e.g., to 0.2%, 0.3%). optimize_additive->increase_conc Yes change_additive Q: No improvement? increase_conc->change_additive try_stronger_base Action: Switch to a stronger or sterically different amine (e.g., Butylamine, Ethanolamine). change_additive->try_stronger_base Yes check_column_health Q: Still tailing? try_stronger_base->check_column_health column_issue Potential Issue: Column degradation or permanent contamination. check_column_health->column_issue Yes

Caption: A decision tree for troubleshooting peak tailing of basic analytes.

Step-by-Step Protocol: Additive Optimization

  • Start with a Base: For normal phase mode (e.g., Hexane/Alcohol), begin by adding 0.1% (v/v) of a volatile amine like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.[5]

  • Mechanism: The additive acts as a competitive base. It adsorbs to the active silanol sites on the stationary phase, effectively shielding them from your analyte. This minimizes the secondary interactions causing the tailing.

  • Evaluate and Increment: If tailing persists, increase the additive concentration in small steps (e.g., to 0.2%, then 0.3%). In some cases, higher concentrations can drastically improve peak shape and even selectivity.[10]

  • Consider a Different Additive: If increasing the concentration doesn't help or negatively impacts resolution, try a different basic additive. The size and pKa of the additive can influence its effectiveness.

  • For Reversed-Phase: In reversed-phase mode (using a macrocyclic glycopeptide column), you often need to control the pH with a buffer. A common starting point is a buffered solution (e.g., 20 mM Ammonium Bicarbonate, pH 9) mixed with an organic modifier like Methanol or Acetonitrile.

Issue 3: Inconsistent Retention Times and/or Resolution

Q: My method worked yesterday, but today the retention times have shifted and the resolution has dropped. What are the likely causes?

A: Lack of reproducibility is often traced back to three main areas: insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

Expert Insight: Chiral separations are often based on weak, transient interactions (like hydrogen bonds or dipole-dipole forces), which are highly sensitive to environmental and chemical conditions.[5] Maintaining consistency is paramount.

Troubleshooting Checklist:

  • Column Equilibration: Have you allowed sufficient time for the column to equilibrate? When changing mobile phases, especially the additive concentration, chiral columns may require an hour or more to reach a stable state.[11]

  • Mobile Phase Preparation: Was the mobile phase prepared fresh? Alcohols in hexane can absorb atmospheric water, slightly changing the polarity. Additives can evaporate. Always prepare mobile phases fresh daily and keep bottles capped.

  • Temperature Control: Is the column compartment temperature stable? Selectivity in chiral separations can be highly temperature-dependent.[13] A decrease in temperature often increases resolution but also increases retention time and pressure. Ensure your column oven is on and set to a consistent temperature (e.g., 25 °C).[11]

  • System Contamination: Has a previous user run a strongly acidic or incompatible sample? Flush the entire system thoroughly with an appropriate solvent (like Isopropanol) before re-equilibrating with your chiral mobile phase.[14]

Frequently Asked Questions (FAQs)

Q: For a new 3-azabicyclo[3.2.1]octane derivative, should I start with Normal Phase (NP) or Reversed-Phase (RP) chromatography?

A: For initial screening, Normal Phase on polysaccharide columns is generally the most successful and versatile approach for this class of compounds. It offers high efficiency and a wide range of selectivity options by simply changing the alcohol modifier (e.g., Isopropanol vs. Ethanol). Reserve RP methods for macrocyclic glycopeptide columns or when your compound has very poor solubility in NP solvents.[15]

Q: What is the effect of changing the alcohol in a Normal Phase system (e.g., Isopropanol vs. Ethanol)?

A: Changing the alcohol modifier is a powerful tool for optimizing selectivity. Ethanol is more polar and a better hydrogen bond donor/acceptor than Isopropanol. This can alter the way the enantiomers interact with the CSP, sometimes dramatically improving resolution or even reversing the elution order. If you have a partial separation with Isopropanol, testing Ethanol is a logical next step.

Q: How does temperature impact my separation?

A: Temperature affects both the thermodynamics and kinetics of the chromatographic process.

  • Lower Temperature: Generally increases the strength of the weak interactions responsible for chiral recognition, often leading to better resolution (selectivity). However, it also increases mobile phase viscosity (higher pressure) and slows down mass transfer (potentially lower efficiency).[11]

  • Higher Temperature: Decreases retention time and pressure and often leads to sharper peaks (higher efficiency). However, it can sometimes reduce selectivity.[13] It is an important parameter to optimize once a suitable CSP and mobile phase have been identified.

Q: My column's performance has permanently degraded. What could have happened?

A: Polysaccharide-based CSPs can be irreversibly damaged. The most common causes are:

  • Use of Incompatible Solvents: "Coated" type polysaccharide columns can be destroyed by solvents like Dichloromethane (DCM), Chloroform, DMSO, or THF, which can dissolve the chiral polymer off the silica support. Always check the column's instruction manual.[16]

  • Extreme pH: Operating outside the recommended pH range (typically pH 2-9 for silica-based columns) can dissolve the silica itself, leading to voids at the column inlet and a catastrophic loss of performance.[4]

  • High Pressure: A sudden pressure shock or operating continuously above the column's maximum pressure limit can crush the packing material.[16]

Workflow Diagram: General Chiral Method Development Strategy

G start Start: Analyze Racemic 3-Azabicyclo[3.2.1]octane screen_csp Step 1: Screen 3-4 diverse CSPs (e.g., Amylose, Cellulose, Macrocyclic) with a generic mobile phase. start->screen_csp eval_screen Evaluate Screening Results screen_csp->eval_screen no_sep No Separation on any CSP eval_screen->no_sep No 'hit' partial_sep Partial Separation (Rs > 0.5) on one or more CSPs eval_screen->partial_sep Found a 'hit' rethink Re-evaluate analyte structure. Consider derivatization. Try alternative modes (SFC). no_sep->rethink optimize_mp Step 2: Optimize Mobile Phase on the best CSP. partial_sep->optimize_mp mp_options Change Alcohol Modifier (IPA vs EtOH) Adjust Additive Concentration Adjust Organic/Aqueous Ratio (RP) optimize_mp->mp_options eval_mp Evaluate Optimization mp_options->eval_mp eval_mp->optimize_mp Improvement needed good_res Good Resolution (Rs > 1.5) eval_mp->good_res Success fine_tune Step 3: Fine-Tune & Validate good_res->fine_tune tune_options Optimize Flow Rate Optimize Temperature fine_tune->tune_options final Final Robust Method tune_options->final

Caption: A systematic workflow for developing a chiral HPLC method.

References

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ginjupalli, S. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Mai, C. T., & Tran, T. D. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 615–626. Retrieved from [Link]

  • Majewski, M. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Canada.ca. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Retrieved from [Link]

  • Fülöp, F., et al. (2011). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron, 67(35), 6593-6599. Retrieved from [Link]

  • Carretero, J. C., et al. (2016). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Asymmetric Synthesis of Nitrogen Heterocycles, 1-36. Retrieved from [Link]

  • Dräger, B. (2005). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-25. Retrieved from [Link]

  • Speybrouck, D., et al. (2017). The effect of high concentration additive on chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1513, 192-199. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 205-243. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Carroll, F. I., et al. (2012). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 55(15), 6949–6957. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2011). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron, 67(35), 6593-6599. Retrieved from [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Solutions. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2014). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Journal of Chromatographic Science, 52(8), 838-845. Retrieved from [Link]

  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

  • Pfizer Inc. (n.d.). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators. Canadian Patents Database.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • The Journal of Organic Chemistry Vol. 85 No. 15. (2020). ACS Publications. Retrieved from [Link]

  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The 3-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids, is of significant interest in medicinal chemistry. The introduction of a gem-difluoro group at the C-8 position can profoundly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity, making these analogs highly valuable in drug discovery programs.

The most common strategy for the synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane analogs is the deoxyfluorination of a corresponding 8-ketone precursor, typically an N-protected nortropinone derivative. While seemingly straightforward, this transformation is often accompanied by side reactions that can complicate purification and reduce yields. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

General Questions

Q1: What is the most common starting material for the synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane analogs?

The most prevalent starting material is a protected derivative of nortropinone, such as N-Boc-3-azabicyclo[3.2.1]octan-8-one. The tert-butyloxycarbonyl (Boc) protecting group is frequently used to deactivate the nitrogen atom, preventing its reaction with the often electrophilic fluorinating agents and improving the solubility and handling of the substrate.

Q2: Which deoxyfluorination reagents are typically used for this transformation, and how do they compare?

Several deoxyfluorination reagents can be employed, each with its own advantages and disadvantages. The choice of reagent is a critical parameter that directly influences the reaction's success and side product profile.

ReagentAdvantagesDisadvantages
DAST (Diethylaminosulfur Trifluoride)Commercially available, broad substrate scope.Thermally unstable, can lead to significant elimination byproducts, reacts violently with water.[1]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)More thermally stable than DAST, effective for converting ketones to gem-difluorides.[2]Can still produce elimination byproducts, more expensive than DAST.
PyFluor (2-Pyridinesulfonyl Fluoride)Thermally stable, crystalline solid, generally shows higher selectivity and minimizes elimination byproducts.Requires a strong, non-nucleophilic base (e.g., DBU).

Troubleshooting Specific Side Reactions

Issue 1: Formation of an Unsaturated Monofluoro-Byproduct

Q3: During the analysis of my crude reaction mixture, I observe a byproduct with a mass corresponding to the loss of one fluorine and one hydrogen atom from my desired product. What is this impurity and how is it formed?

This is a very common side reaction and the observed byproduct is likely an 8-fluoro-3-azabicyclo[3.2.1]oct-7-ene derivative. This is a result of an elimination reaction competing with the desired gem-difluorination.

Causality: The mechanism of deoxyfluorination of a ketone involves the initial formation of a hemi-ketal-like intermediate, which is then converted to a thioether. A subsequent fluoride-mediated elimination of sulfur dioxide can lead to a vinyl fluoride. Alternatively, an intermediate carbocation can undergo elimination of a proton from an adjacent carbon. Reagents like DAST are particularly prone to inducing elimination reactions.

Workflow for Identification and Mitigation of Elimination Byproduct

Caption: Workflow for addressing elimination side products.

Q4: What analytical techniques are best for identifying the elimination byproduct?

  • ¹⁹F NMR: The gem-difluoro group in your desired product will typically appear as a single signal (or a complex multiplet if there are nearby protons). The vinyl fluoride of the elimination byproduct will have a distinct chemical shift and coupling pattern.

  • ¹H NMR: The formation of a double bond in the elimination product will result in the appearance of a new olefinic proton signal.

  • GC-MS or LC-MS: These techniques are excellent for confirming the mass of the byproduct.

Issue 2: Skeletal Rearrangement of the Bicyclic Core

Q5: I have isolated a byproduct with the correct mass for my difluorinated product, but its NMR spectrum is inconsistent with the expected 8,8-difluoro-3-azabicyclo[3.2.1]octane structure. What could be happening?

It is possible that a skeletal rearrangement of the bicyclic core has occurred. The 3-azabicyclo[3.2.1]octane system, under acidic conditions that can be generated from the decomposition of some fluorinating reagents, can be susceptible to rearrangements like the Wagner-Meerwein rearrangement .[3][4][5][6][7] This could potentially lead to the formation of a thermodynamically more stable bicyclic isomer.

Causality: The reaction of the ketone with the deoxyfluorinating agent can generate a carbocation intermediate. If this carbocation has a sufficient lifetime, a 1,2-alkyl shift can occur, leading to a rearranged carbon skeleton before the second fluoride ion attacks.

Plausible Rearrangement Pathway

Rearrangement_Pathway Start 3-azabicyclo[3.2.1]octan-8-one Intermediate1 Carbocation at C8 Start->Intermediate1 + Fluorinating Agent Rearrangement Wagner-Meerwein Rearrangement Intermediate1->Rearrangement 1,2-alkyl shift Product 8,8-Difluoro-3-azabicyclo [3.2.1]octane (Desired) Intermediate1->Product + F- Intermediate2 Rearranged Carbocation Rearrangement->Intermediate2 Byproduct Rearranged Difluoro- bicycloalkane (Side Product) Intermediate2->Byproduct + F-

Caption: Potential Wagner-Meerwein rearrangement during deoxyfluorination.

Q6: How can I minimize the risk of skeletal rearrangement?

  • Choice of Reagent: Use a milder deoxyfluorinating reagent that is less likely to generate strongly acidic byproducts or long-lived carbocationic intermediates.

  • Temperature Control: Running the reaction at lower temperatures can disfavor the rearrangement pathway by reducing the energy available to overcome the activation barrier for the alkyl shift.

  • Use of a Non-Coordinating Solvent: Solvents that do not stabilize carbocations can help to reduce their lifetime and favor direct fluoride attack.

Issue 3: Low Yield and Complex Crude Mixture

Q7: My reaction yields are consistently low, and the crude NMR shows a multitude of unidentified peaks. What are some general tips for improving the reaction?

Low yields and complex mixtures often point to issues with reaction setup, reagent quality, or substrate stability.

Experimental Protocol: General Procedure for Deoxyfluorination

  • Preparation: Ensure your starting N-Boc-nortropinone is pure and dry. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Use an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene.

  • Reaction Setup: Dissolve the N-Boc-nortropinone in the chosen solvent in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Reagent Addition: Add the deoxyfluorinating reagent (e.g., Deoxo-Fluor® or DAST) dropwise to the stirred solution of the ketone. For PyFluor, the base (e.g., DBU) is typically added after the PyFluor.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of sodium bicarbonate at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Q8: How do I purify the final product and handle it for storage?

The free-base form of 8,8-difluoro-3-azabicyclo[3.2.1]octane can be an oil and may be somewhat volatile. Conversion to its hydrochloride salt often facilitates purification and improves stability for long-term storage.

Protocol for Hydrochloride Salt Formation

  • Purify the free-base product by column chromatography.

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a non-protic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576. [Link]

  • ResearchGate. (n.d.). Tropane alkaloid biosynthesis. A century old problem unresolved. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of organic hydrochloride salt? Retrieved January 23, 2026, from [Link]

  • Jana, S., Guin, C., & Roy, S. C. (2007). Radical Promoted Wagner-Meerwein-Type Rearrangement of Epoxides in Camphoric Systems Using a Ti(III) Radical Source. Organic Letters, 9(20), 3957–3959. [Link]

  • Koçak, R., Nişancı, B., Dağalan, Z., & Çelik, M. H. (2020). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 16, 1462–1469. [Link]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wagner-Meerwein Rearrangement. [Link]

  • Koçak, R., Nişancı, B., Dağalan, Z., & Çelik, M. H. (2020). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Archives. [Link]

  • ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Pd‐promoted Wagner‐Meerwein rearrangement and fluorination cascade. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane. This guide is intended for researchers, scientists, and drug development professionals who are working with this important fluorinated bicyclic amine. The unique properties imparted by the gem-difluoro group make this a valuable building block in medicinal chemistry. However, its synthesis can present challenges, particularly with regard to byproduct formation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these synthetic hurdles and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating the Synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane

The synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane typically proceeds in two key stages: the formation of the 3-azabicyclo[3.2.1]octane core, followed by the crucial gem-difluorination of the ketone at the 8-position. Each stage presents its own set of potential side reactions and byproduct formations.

Stage 1: Synthesis of the 3-Azabicyclo[3.2.1]octan-8-one Precursor

The most common route to the bicyclic ketone precursor is a variation of the Robinson-Mannich reaction to form a nortropinone derivative, which is then N-protected (often with a Boc group) to give a substrate suitable for fluorination, such as 3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.[1]

Problem 1.1: Low Yield of the N-Protected Nortropinone Precursor

  • Observation: The overall yield of the N-protected nortropinone is significantly lower than expected.

  • Potential Causes & Solutions:

    • Inefficient Mannich Reaction: The initial double Mannich condensation is sensitive to pH and reactant stoichiometry.

      • Solution: Carefully control the pH of the reaction mixture. A near-neutral pH is often optimal to facilitate both imine formation and enolate attack. Ensure precise stoichiometry of the dialdehyde, primary amine, and the acetone dicarboxylate equivalent.

    • Side Reactions during N-protection: Incomplete protection or side reactions with the protecting group can reduce the yield of the desired substrate for fluorination.

      • Solution: Ensure anhydrous conditions and the use of a suitable base when introducing the Boc protecting group. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

Stage 2: Gem-Difluorination of the N-Protected Nortropinone

This is the most critical and often most challenging step. Deoxofluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.

Problem 2.1: Incomplete Conversion to the Difluorinated Product

  • Observation: Significant amounts of the starting ketone and/or a monofluorinated intermediate are observed in the crude reaction mixture.

  • Potential Causes & Solutions:

    • Insufficient Fluorinating Agent: Deoxofluorination of a ketone to a gem-difluoride is a two-step process, requiring at least two equivalents of the fluorinating agent.

      • Solution: Use a sufficient excess of the deoxofluorinating agent (typically 2.5-3.0 equivalents).

    • Reaction Temperature is Too Low: The activation energy for the second fluorination step is often higher than the first.

      • Solution: Gradually increase the reaction temperature after the initial addition of the fluorinating agent. Monitor the reaction progress by GC-MS or 19F NMR to determine the optimal temperature profile.

    • Hydrolysis of the Fluorinating Agent: Deoxofluorinating agents are highly moisture-sensitive.

      • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Problem 2.2: Formation of Elimination Byproducts (Vinyl Fluorides)

  • Observation: The presence of olefinic byproducts, such as the corresponding vinyl fluoride, is detected by NMR and MS analysis.

  • Potential Causes & Solutions:

    • High Reaction Temperatures: Elevated temperatures can promote the elimination of HF from the intermediate carbocation or related species.

      • Solution: Maintain the lowest effective reaction temperature. Consider a slower addition of the fluorinating agent at a lower initial temperature, followed by a gradual warming.

    • Choice of Fluorinating Agent: Some fluorinating agents have a higher propensity for inducing elimination.

      • Solution: If elimination is a persistent issue with DAST, consider using a less-elimination-prone alternative such as Deoxo-Fluor® or aminodifluorosulfinium salts.

Problem 2.3: Presence of Unidentified Impurities After Work-up

  • Observation: Complex mixture of byproducts that are difficult to characterize.

  • Potential Causes & Solutions:

    • Decomposition of the Fluorinating Agent: DAST, in particular, can decompose, especially upon heating, leading to a variety of side products.

      • Solution: Use freshly opened or properly stored DAST. Avoid excessive heating. Consider safer alternatives like Deoxo-Fluor®.

    • Reaction with the Boc-Protecting Group: While generally stable, the Boc group can be susceptible to cleavage under certain acidic conditions generated during the reaction or work-up.

      • Solution: Perform a carefully controlled aqueous work-up, using a mild base like sodium bicarbonate to neutralize any acidic byproducts. Avoid strong acids during extraction.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the monofluorinated byproduct?

A1: The monofluorinated byproduct is most likely 8-fluoro-3-azabicyclo[3.2.1]octan-8-one, where one of the alpha-hydrogens of the ketone has been substituted with a fluorine atom. This intermediate is then converted to the gem-difluoro product upon reaction with a second equivalent of the fluorinating agent.

Q2: I observe a byproduct with a mass corresponding to the loss of HF from my desired product. What is it and how can I avoid it?

A2: This is likely a vinyl fluoride byproduct, formed through the elimination of hydrogen fluoride. This side reaction is often promoted by excessive heat. To minimize its formation, try running the reaction at a lower temperature or consider using a fluorinating agent less prone to causing elimination, such as Deoxo-Fluor®.

Q3: My purification by silica gel chromatography is leading to decomposition of the product. What are my alternatives?

A3: The basic nitrogen of the azabicyclo core can interact with the acidic silica gel, leading to decomposition, especially with sensitive fluorinated compounds. Consider the following:

  • Neutralized Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your eluent system to neutralize the acidic sites.

  • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase chromatography can be an effective purification method.

  • Purification of the Salt: The hydrochloride salt of the final product is often a stable, crystalline solid that can be purified by recrystallization.[2][3]

Q4: What are the safety precautions I should take when working with deoxofluorinating agents like DAST and Deoxo-Fluor®?

A4: These reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Moisture Sensitivity: They react violently with water to release HF gas. Ensure all equipment is dry and reactions are run under an inert atmosphere.

  • Thermal Instability: DAST can decompose explosively when heated. Avoid heating DAST reactions unless absolutely necessary and with appropriate safety shields. Deoxo-Fluor® is more thermally stable but should still be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves resistant to HF.

III. Visualizing the Synthetic Pathway and Potential Byproducts

The following diagram illustrates the key steps in the synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane and highlights the formation of common byproducts.

Synthesis_Byproducts cluster_precursor Stage 1: Precursor Synthesis cluster_fluorination Stage 2: Gem-Difluorination cluster_byproducts Potential Byproducts N_Boc_Nortropinone N-Boc-nortropinone Monofluoro_Intermediate Monofluoro Intermediate N_Boc_Nortropinone->Monofluoro_Intermediate 1 eq. Fluorinating Agent Target_Product 8,8-Difluoro-3-azabicyclo [3.2.1]octane Monofluoro_Intermediate->Target_Product 1 eq. Fluorinating Agent Vinyl_Fluoride Vinyl Fluoride Byproduct Monofluoro_Intermediate->Vinyl_Fluoride Elimination (Heat) Decomposition Decomposition Products Target_Product->Decomposition Harsh Purification

Synthetic pathway and potential byproduct formation.

IV. Data Summary: Common Fluorinating Agents

Fluorinating AgentKey CharacteristicsCommon ByproductsSafety Considerations
DAST Highly reactive, effective for ketones.Elimination products (vinyl fluorides), decomposition products.Thermally unstable (can detonate), highly moisture-sensitive.
Deoxo-Fluor® More thermally stable than DAST, often gives higher yields with fewer elimination byproducts.[4]Fewer elimination byproducts compared to DAST.Moisture-sensitive, reacts with water to produce HF.
Aminodifluorosulfinium Salts Crystalline solids, more stable than DAST, often require a fluoride source to promote reaction.Generally low levels of elimination byproducts.More stable and less reactive with water than DAST.

V. Experimental Protocol: Gem-Difluorination of N-Boc-nortropinone with Deoxo-Fluor®

This protocol is a representative procedure and may require optimization for your specific setup and scale.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-nortropinone (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® (2.5-3.0 eq.) to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on neutral alumina or neutralized silica gel.

  • Deprotection: The Boc group can be removed under standard acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the hydrochloride or trifluoroacetate salt of 8,8-difluoro-3-azabicyclo[3.2.1]octane.

VI. References

  • WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. Google Patents.

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.

  • US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]

  • Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing N-Functionalization of the 3-Azabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic chemistry of the 3-azabicyclo[3.2.1]octane scaffold. This bicyclic amine is a privileged core structure in modern drug discovery, forming the foundation of numerous biologically active agents.[1][2][3][4] Its rigid, three-dimensional structure provides a unique vector for substituents, making it a highly sought-after building block for medicinal chemists.

This guide is structured to provide direct, actionable solutions to common challenges encountered during the N-functionalization of this core. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Foundational Concepts: Choosing Your Strategy

Before initiating any synthesis, it's crucial to select the most appropriate functionalization strategy. The choice depends on the desired substituent (alkyl, aryl, acyl, etc.) and the overall molecular complexity.

FAQ: Should I use the free base or a salt (e.g., hydrochloride) of the starting material?

Answer: This is a critical first step.

  • For Reductive Amination & Acylation/Sulfonylation: You will typically start with the free base. If you only have the salt, you must perform a neutralization step (e.g., with aqueous NaOH or NaHCO₃ followed by extraction into an organic solvent like DCM or EtOAc) and thoroughly dry the organic solution before use. The presence of water and salt can interfere with these reactions.

  • For Buchwald-Hartwig Amination: You can often use the hydrochloride salt directly. The strong base used in the reaction (e.g., NaOtBu, LHMDS) is more than sufficient to deprotonate the ammonium salt in situ, forming the reactive free amine. Using the salt can sometimes be advantageous as it is often more stable and less hygroscopic than the corresponding free base.

start Desired N-Substituent? alkyl N-Alkyl start->alkyl Alkyl chain aryl N-Aryl / N-Heteroaryl start->aryl Aromatic ring acyl N-Acyl / N-Sulfonyl start->acyl Carbonyl or Sulfonyl group reductive_amination Reductive Amination alkyl->reductive_amination buchwald Buchwald-Hartwig Amination aryl->buchwald acylation Acylation / Sulfonylation acyl->acylation

Caption: Decision workflow for selecting an N-functionalization method.

Section 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, involving the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ.[5][6]

Troubleshooting Guide: Reductive Amination

Q1: My reaction has stalled. TLC/LCMS analysis shows unreacted amine and carbonyl starting materials, with little to no product formation. What's the issue?

A1: This classic symptom points to inefficient formation of the key iminium ion intermediate. The equilibrium between the amine/carbonyl and the iminium ion must be shifted to the right for the reduction to proceed efficiently.

  • Causality: The formation of the iminium ion from the initial hemiaminal intermediate involves the elimination of water. If water is not effectively removed or sequestered, the equilibrium will not favor the iminium species.

  • Solutions:

    • Choice of Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is tolerant of slightly acidic conditions which catalyze iminium formation. It is also hygroscopic and can help sequester small amounts of water.[5]

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the amine. Be cautious not to make the solution too acidic, as this will fully protonate the starting amine, rendering it non-nucleophilic.

    • Water Removal: For stubborn substrates, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture.

Q2: I'm observing significant amounts of a di-alkylated side product. How can I improve selectivity?

A2: This suggests that your newly formed N-alkylated product is reacting with another equivalent of the aldehyde/ketone.

  • Causality: The product, a secondary amine, can be more nucleophilic or less sterically hindered than the starting 3-azabicyclo[3.2.1]octane, leading to a second reductive amination event.

  • Solutions:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carbonyl compound.

    • Controlled Addition: Add the reducing agent slowly to the pre-stirred mixture of the amine and carbonyl. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed iminium ion before the product can react further.

    • Reducing Agent Reactivity: Use a less reactive reducing agent. NaBH(OAc)₃ is generally preferred over the more reactive sodium cyanoborohydride (NaBH₃CN) for preventing over-alkylation.

Comparative Data: Common Reducing Agents
Reducing AgentTypical Solvent(s)pH ConditionKey AdvantagesCommon Issues
NaBH(OAc)₃ DCM, DCE, THFWeakly AcidicMild, high chemoselectivity, broad scope.[5][6]Can be slow with ketones.
NaBH₃CN MeOH, EtOHNeutral to AcidicEffective, good for acid-sensitive substrates.Toxic (cyanide), can reduce some aldehydes directly.
H₂ with Pd/C MeOH, EtOHNeutral"Green" reagent, high yielding.Requires hydrogenation equipment, may reduce other functional groups.
Protocol 1: General Procedure for Reductive Amination
  • To a solution of 3-azabicyclo[3.2.1]octane (1.0 eq) and the desired aldehyde or ketone (1.05 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LCMS until the starting amine is consumed (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds and has revolutionized access to N-aryl amines.[7] The reaction's success is highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent.[8]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X + Pd(0)L) A->B C L(Ar)Pd(II)-X B->C Ar-X D Base-mediated Ligand Exchange (X for Amine) C->D HNR'R'', Base E L(Ar)Pd(II)-NR'R'' D->E F Reductive Elimination E->F F->A Pd(0)L regenerated G Ar-NR'R'' Product F->G

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My reaction is sluggish or fails completely. How do I choose the optimal catalyst system?

A1: Catalyst system failure is the most common issue. The ligand, palladium source, and base work in concert, and an inappropriate combination will halt the catalytic cycle.

  • Causality: The ligand dictates the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the final reductive elimination steps.[7] The base must be strong enough to deprotonate the amine (or its salt) but not so reactive that it degrades the ligand or substrate.

  • Solutions:

    • Ligand Choice: For general-purpose N-arylation with aryl bromides, start with a robust system like a G3 or G4 palladacycle precatalyst paired with a biarylphosphine ligand (e.g., SPhos, XPhos). For more challenging aryl chlorides, more electron-rich and bulky ligands like RuPhos or BrettPhos are often necessary.

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many systems. For base-sensitive substrates with enolizable protons, consider weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or more active catalyst systems.

    • Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is truly dry, as water can deactivate the catalyst and hydrolyze the base.

Q2: My main side product is the hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common off-cycle reaction.

  • Causality: This side reaction can arise from β-hydride elimination from the amide base (e.g., t-butoxide) or from other sources of hydride. It can also be promoted by catalyst decomposition.

  • Solutions:

    • Use a Non-β-Hydride Containing Base: Switch from NaOtBu to a base like Lithium bis(trimethylsilyl)amide (LHMDS), which cannot undergo β-hydride elimination.

    • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C instead of >110 °C).

    • Check Reagent Purity: Ensure the amine starting material is pure. Impurities can sometimes act as hydride sources.

Catalyst System Selection Guide
Aryl HalideRecommended Ligand(s)Recommended Base(s)Typical Conditions
Aryl Iodide Xantphos, dppfCs₂CO₃, K₃PO₄Dioxane, 90-110 °C
Aryl Bromide SPhos, XPhos, RuPhosNaOtBu, LHMDSToluene, 100-110 °C
Aryl Chloride BrettPhos, RuPhos, cataCXium ANaOtBu, LHMDSToluene or Dioxane, 110 °C
Aryl Triflate BINAP, XantphosCs₂CO₃Toluene, 80-100 °C
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • In a glovebox or under an inert atmosphere: Add the aryl halide (1.0 eq), 3-azabicyclo[3.2.1]octane (or its HCl salt, 1.2 eq), the appropriate phosphine ligand (1-5 mol%), the palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst, 0.5-2.5 mol% Pd), and the base (1.4-2.0 eq) to an oven-dried reaction vessel.

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.2 M).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LCMS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: N-Acylation & N-Sulfonylation

This is often the most straightforward N-functionalization method, involving the reaction of the amine with an acyl halide, anhydride, or sulfonyl chloride in the presence of a non-nucleophilic base.[9][10]

Troubleshooting Guide: N-Acylation/Sulfonylation

Q1: My reaction is incomplete, even after extended time or heating.

A1: Incomplete conversion is usually due to insufficient reactivity of the electrophile or deactivation of the nucleophile.

  • Causality: The HCl or other acid generated during the reaction will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a "scavenger" base is required to neutralize this acid.

  • Solutions:

    • Base Stoichiometry: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) is used. For sluggish reactions, using 1.5-2.0 equivalents can be beneficial.

    • Acylating Agent Reactivity: If using a carboxylic acid, it must be activated. Use a standard coupling reagent like HATU, HOBt/EDC, or convert the acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Solvent: Use an aprotic solvent like DCM, THF, or acetonitrile. Avoid protic solvents like methanol, which can compete for the acylating agent.

Q2: My product streaks badly during silica gel chromatography, making purification difficult.

A2: The basic nitrogen of the 3-azabicyclo[3.2.1]octane core can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation.

  • Causality: Strong ionic interactions between the basic product and acidic silanol groups on the silica surface cause tailing.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in methanol (for a DCM/MeOH gradient) will neutralize the silica surface and dramatically improve peak shape.

    • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

    • Salt Formation: If the product is stable, consider converting it to a hydrochloride salt by treating a solution (e.g., in ether or DCM) with HCl in ether. The salt will often precipitate and can be purified by filtration or recrystallization.

Protocol 3: General Procedure for N-Acylation
  • Dissolve 3-azabicyclo[3.2.1]octane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours), monitoring by TLC or LCMS.

  • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (often with 0.5% Et₃N in the eluent).

References
  • Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Di Malta, C., et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Ferreira, R., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • George, C., et al. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry.
  • US Patent US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Sultana, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
  • Arkat USA. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Wikipedia. (n.d.).
  • Smolecule. (n.d.). Buy Benzyl 3-azabicyclo[3.2.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Difluoro-azabicycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of difluoro-azabicycloalkanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable fluorinated scaffolds. The introduction of a gem-difluoro group into an azabicycloalkane framework can significantly enhance the pharmacological properties of a molecule, but the journey from bench-scale synthesis to kilogram production is fraught with unique challenges.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities successfully.

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.[4] Gem-difluorination of azabicycloalkanes, in particular, offers a pathway to novel chemical entities with promising therapeutic potential. However, the inherent reactivity of fluorinating agents and the specific stereochemical constraints of bicyclic systems demand a thorough understanding of the underlying chemistry to ensure a safe, efficient, and scalable process.

Part 1: Frequently Asked Questions (FAQs) on Scale-Up Synthesis

This section addresses common questions encountered during the scale-up of difluoro-azabicycloalkane synthesis, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Reagent Selection and Handling

Q1: What are the most common reagents for introducing a gem-difluoro group onto an azabicycloalkane, and what are the primary considerations for their use at scale?

A1: The most prevalent method for converting a ketone to a gem-difluoro group is deoxofluorination. The two most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

ReagentKey Considerations for Scale-Up
DAST High Reactivity: Effective for a wide range of substrates. Thermal Instability: Prone to exothermic decomposition, posing significant safety risks on a large scale.[5] Distillation for purification is hazardous.[5] Side Reactions: Can promote elimination reactions, especially with secondary alcohols, leading to undesired byproducts.
Deoxo-Fluor® Enhanced Thermal Stability: Safer alternative to DAST for large-scale operations.[6] Milder Reaction Conditions: Often provides cleaner reactions with fewer byproducts.[7] Cost: Generally more expensive than DAST, which can be a factor in large-scale manufacturing. Byproduct Formation: Can form a bis(methoxyethyl)amide byproduct, which may complicate purification.[8]

For kilogram-scale production, Deoxo-Fluor® is often the preferred reagent due to its improved safety profile.[5][6] However, a thorough thermal safety assessment is crucial regardless of the chosen reagent.

Q2: Are there any emerging, safer alternatives to DAST and Deoxo-Fluor® for large-scale deoxofluorination?

A2: Yes, the development of safer fluorinating reagents is an active area of research. Aminodifluorosulfinium salts, for example, have been developed as crystalline, more thermally stable alternatives to DAST and Deoxo-Fluor®.[5] These reagents are easier to handle as solids and can offer a better safety profile for large-scale applications.[5]

Reaction Conditions and Control

Q3: My deoxofluorination reaction works well at the gram scale, but I'm concerned about thermal runaway at the kilogram scale. How can I mitigate this risk?

A3: Thermal runaway is a critical concern for exothermic deoxofluorination reactions.[9] As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient. Key strategies to mitigate this risk include:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of synthetic reaction (MTSR).

  • Semi-batch or Continuous Flow Processing: Instead of a batch reaction, consider a semi-batch process where the fluorinating agent is added slowly to control the reaction rate and heat generation.[9] Continuous flow chemistry is an even safer alternative, as the small reaction volume at any given time minimizes the risk of a thermal runaway.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.

  • Cryogenic Conditions: Running the reaction at lower temperatures can help to control the reaction rate, though this may not always be feasible or economical at a large scale.

Q4: I am observing a significant amount of elimination byproducts (alkenes) in my scaled-up deoxofluorination of a secondary alcohol precursor to an azabicycloalkane. How can I improve the selectivity for fluorination?

A4: The formation of elimination byproducts is a common side reaction in deoxofluorination, especially with secondary alcohols.[9] To favor substitution over elimination:

  • Lower Reaction Temperature: Perform the reaction at the lowest effective temperature.

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene.

  • Reagent Choice: Consider using a less reactive or more sterically hindered fluorinating agent, which may favor the SN2 pathway.

  • Slow Addition: Add the fluorinating agent slowly to maintain a low concentration and minimize side reactions.

Work-up and Purification

Q5: The aqueous work-up of my large-scale reaction is problematic, leading to emulsions and product loss. What are some best practices?

A5: Azabicycloalkanes are basic and can form salts, which can lead to issues during aqueous work-up. Consider the following:

  • Careful pH Adjustment: Slowly basify the reaction mixture with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to break any amine-HF salts and free the amine for extraction.

  • Solvent Selection: Use a solvent for extraction that has a good partition coefficient for your product and is easily separated from the aqueous layer.

  • Brine Wash: A final wash with saturated sodium chloride solution (brine) can help to break emulsions and remove residual water from the organic layer.

Q6: My difluoro-azabicycloalkane is highly polar, making purification by standard silica gel chromatography difficult at a large scale. What are my options?

A6: Purifying polar amines on a large scale can be challenging. Here are some strategies:

  • Crystallization: If your product is a solid, developing a crystallization procedure is often the most scalable and cost-effective purification method. This may involve forming a salt (e.g., hydrochloride, tartrate) to induce crystallization and remove impurities.

  • Alternative Chromatography Media: Consider using alumina (basic or neutral) or reverse-phase silica gel for column chromatography.

  • Ion-Exchange Chromatography: For highly basic compounds, ion-exchange chromatography can be an effective purification method.

  • Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure may be a viable option.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the scale-up synthesis of difluoro-azabicycloalkanes.

Problem 1: Low or Inconsistent Yields
Symptom Potential Cause Troubleshooting Action
Reaction stalls before completion 1. Reagent Degradation: Fluorinating agents can be sensitive to moisture and degrade over time. 2. Insufficient Reagent: Stoichiometry may need to be adjusted at a larger scale. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients.1. Use fresh, high-quality fluorinating agent. Store under inert atmosphere and handle with care. 2. Titrate the fluorinating agent before use. Consider a slight excess (e.g., 1.1-1.2 equivalents) for scale-up. 3. Ensure adequate mixing. Use an overhead stirrer for large flasks and a properly designed agitator for reactors.
Significant amount of starting material recovered 1. Low Reaction Temperature: The reaction may not have reached the activation energy. 2. Incomplete Activation of Precursor: If starting from an alcohol, the formation of the intermediate may be slow.1. Gradually increase the reaction temperature. Monitor for exotherms. 2. Consider using an activating agent or a different fluorinating reagent.
Formation of multiple, unidentified byproducts 1. Reaction Temperature Too High: Can lead to decomposition of the product or reagents. 2. Presence of Impurities in Starting Material: Can lead to side reactions. 3. Air or Moisture Contamination: Can react with intermediates.1. Optimize the reaction temperature using a design of experiments (DoE) approach. 2. Ensure the purity of the starting material. Recrystallize or re-purify if necessary. 3. Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Impurity Profile and Purification Challenges
Symptom Potential Cause Troubleshooting Action
Persistent elimination byproduct See FAQ Q4. See FAQ Q4.
Product co-elutes with a byproduct on silica gel 1. Similar Polarity: The impurity may have a similar polarity to the product. 2. Isomeric Byproducts: Rearrangement or epimerization may have occurred.1. Switch to a different stationary phase (alumina, reverse-phase). 2. Adjust the mobile phase polarity and solvent system. Consider adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent to reduce tailing of the basic product. 3. Consider derivatization to separate the components.
Difficulty in removing residual solvent 1. High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove. 2. Product is an oil: Traps solvent.1. Choose a lower-boiling point solvent if possible. 2. Use a high-vacuum pump and gentle heating. 3. Lyophilization can be effective for removing water and other volatile solvents.
Product decomposes during purification 1. Sensitivity to Acidic Silica Gel: Amines can be sensitive to acidic conditions. 2. Thermal Instability: Product may decompose at the temperatures used for distillation or solvent removal.1. Neutralize silica gel with a base (e.g., triethylamine) before use. 2. Use a lower temperature for solvent removal. Consider azeotropic removal with a co-solvent.

Part 3: Methodologies and Protocols

This section provides a generalized, step-by-step protocol for the deoxofluorination of an azabicycloalkanone. Note: This is a template and must be adapted and optimized for your specific substrate and scale.

Protocol: Kilogram-Scale Deoxofluorination of an Azabicycloalkanone

Safety First: This reaction is highly exothermic and should only be performed by trained personnel in a suitable chemical reactor with appropriate safety measures in place, including a blast shield, emergency quench system, and continuous temperature monitoring.

1. Reactor Setup and Inerting:

  • A 100 L glass-lined reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is used.

  • The reactor is thoroughly dried and purged with nitrogen for at least 2 hours.

2. Reagent Preparation:

  • The azabicycloalkanone starting material (e.g., 5 kg) is dissolved in anhydrous dichloromethane (DCM, 50 L) in the reactor.

  • The solution is cooled to -10 °C with stirring.

3. Slow Addition of Deoxo-Fluor®:

  • Deoxo-Fluor® (1.2 equivalents) is charged to the dropping funnel.

  • The Deoxo-Fluor® is added dropwise to the stirred solution over a period of 4-6 hours, maintaining the internal temperature below 0 °C.

  • The reaction progress is monitored by an appropriate analytical method (e.g., GC-MS, LC-MS) of quenched aliquots.[10]

4. Reaction Completion and Quenching:

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction mixture is then cooled to 0 °C.

  • A separate vessel is charged with a saturated aqueous solution of sodium bicarbonate (50 L) and cooled to 0 °C.

  • The reaction mixture is slowly and carefully transferred to the bicarbonate solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.

5. Work-up and Isolation:

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 L).

  • The combined organic layers are washed with brine (20 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

6. Purification:

  • The crude product is purified by large-scale column chromatography on basic alumina or by crystallization from a suitable solvent system.

Part 4: Visualizing the Process

Diagram 1: Key Steps in Scale-Up Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent & Solvent Preparation (Anhydrous) reactor_setup Reactor Setup & Inerting addition Slow Addition of Fluorinating Agent (-10 to 0 °C) reactor_setup->addition monitoring In-Process Control (IPC) via LC-MS/GC-MS addition->monitoring monitoring->addition Adjust Addition Rate quench Controlled Quench (Saturated NaHCO3) monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification final_product Final Product purification->final_product

Caption: A typical workflow for the scale-up synthesis of difluoro-azabicycloalkanes.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reagent Check Reagent Quality & Stoichiometry start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup reagent_issue Reagent Issue? check_reagent->reagent_issue temp_issue Temperature Too Low? check_conditions->temp_issue workup_loss Product Loss During Work-up? check_workup->workup_loss reagent_issue->check_conditions No solution_reagent Use Fresh Reagent / Adjust Stoichiometry reagent_issue->solution_reagent Yes mixing_issue Poor Mixing? temp_issue->mixing_issue No solution_temp Increase Temperature Cautiously temp_issue->solution_temp Yes mixing_issue->check_workup No solution_mixing Improve Agitation mixing_issue->solution_mixing Yes solution_workup Optimize pH & Extraction Solvent workup_loss->solution_workup Yes

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

References

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2016). Molecules, 21(2), 212.
  • 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. (n.d.). Google Patents.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Bioorganic & Medicinal Chemistry, 16(15), 7288-7296.
  • 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. (n.d.). Google Patents.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020).
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). Organic Letters, 12(8), 1848-1851.
  • Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (2025). Molecules, 30(1), 1.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. (2004). The Journal of Organic Chemistry, 69(8), 2573-2576.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2020). Chemical Science, 11(23), 5965-5972.
  • The Chemical Synthesis and Applications of Tropane Alkaloids. (n.d.). The Alkaloids: Chemistry and Biology, 82, 1-137.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (2020). Chemistry – A European Journal, 26(61), 13896-13900.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Chemical Synthesis and Applications of Tropane Alkaloids. (2019). The Alkaloids: Chemistry and Biology, 82, 1-137.
  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic & Biomolecular Chemistry.
  • Fluorine in Crystal Engineering – The Little Atom That Could. (2014). Crystal Growth & Design, 14(10), 4875-4886.
  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2021). Organic & Biomolecular Chemistry, 19(35), 7549-7561.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2003). Synthesis, (11), 1617-1629.
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2020). Chemical Science, 11(23), 5965-5972.
  • Method Development for Drug Impurity Profiling: Part 1. (2011). LCGC Europe, 24(10), 524-533.
  • Synthesis of Tropane Deriv
  • Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. (2022). Chemical Science, 13(47), 14285-14291.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research & Reviews: Journal of Pharmaceutical Analysis, 5(2).
  • Fluorine in drug design: a case study with fluoroanisoles. (2015). ChemMedChem, 10(8), 1316-1323.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (2019). University of Nottingham.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal, 28(21), e202200331.
  • Tropane. (2012). Molecule of the Month.
  • Synthesis of Fluorinated Amines: A Personal Account. (2018). Accounts of Chemical Research, 51(5), 1231-1243.
  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. (2021). The Journal of Organic Chemistry, 86(17), 11849-11859.
  • The extraction, separation and purification of alkaloids in the natural medicine. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 337-343.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. (2004). The Journal of Organic Chemistry, 69(8), 2573-2576.
  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. (2008). Phytochemistry Reviews, 7(3), 455-471.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research, 41(2), 32623-32625.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry.
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. (2017). IOSR Journal of Applied Chemistry, 10(7), 27-34.

Sources

Technical Support Center: Synthesis and Purification of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride. Here, we address common challenges encountered during its synthesis and purification, providing practical, field-tested advice to ensure the integrity and purity of your final product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I see a significant amount of starting material, 3-Azabicyclo[3.2.1]octan-8-one, remaining in my reaction mixture after fluorination. What could be the cause and how can I improve the conversion?

A1: Incomplete conversion is a common issue in the geminal difluorination of ketones. The likely culprits are insufficiently reactive fluorinating agents, suboptimal reaction conditions, or degradation of the reagent.

  • Reagent Choice and Activity: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used. However, their reactivity can be highly dependent on their purity and age. Ensure you are using a fresh, high-quality batch of the fluorinating agent.

  • Reaction Conditions:

    • Temperature: These reactions are often run at low temperatures to control reactivity and minimize side reactions. However, if the reaction is sluggish, a carefully controlled increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Solvent: The choice of solvent can significantly impact the reaction. Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are typically used. Ensure your solvent is rigorously dried, as moisture will quench the fluorinating reagent.

    • Stoichiometry: An excess of the fluorinating agent is often required to drive the reaction to completion. A 2-3 fold excess is a good starting point, but this may need to be optimized for your specific scale and substrate.

  • Proposed Protocol Adjustment: If you are observing low conversion, consider a slow addition of the ketone to a solution of the fluorinating agent at a low temperature (e.g., -78 °C), followed by allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).

Q2: My NMR spectrum shows unexpected peaks in the fluorine (¹⁹F NMR) and proton (¹H NMR) spectra that do not correspond to the starting material or the desired product. What are these impurities likely to be?

A2: The presence of unknown peaks suggests the formation of side products. In fluorination reactions of bicyclic ketones, these can include rearrangement products, elimination products, or partially fluorinated intermediates.

  • Potential Side Products:

    • Monofluorinated intermediates: Incomplete reaction can lead to the formation of 8-fluoro-3-azabicyclo[3.2.1]oct-7-ene.

    • Rearrangement products: Acid-catalyzed rearrangements can occur, leading to isomeric structures. The Lewis acidity of the fluorinating reagent or its byproducts can promote such rearrangements.

    • Elimination products: Formation of unsaturated byproducts is possible, especially at elevated temperatures.

  • Analytical Approach for Identification:

    • ¹⁹F NMR: This is a powerful tool for identifying fluorinated species. The chemical shifts and coupling constants of the fluorine signals can provide valuable structural information.[1][2]

    • LC-MS/MS: This technique can help determine the molecular weights of the impurities and provide fragmentation patterns that can be used for structural elucidation.

    • 2D NMR (COSY, HSQC, HMBC): If the impurities can be isolated or are present in sufficient quantity, 2D NMR experiments will be invaluable in determining their structures.

The following table summarizes potential impurities and their likely analytical signatures:

ImpurityPotential Formation MechanismLikely ¹H NMR SignalsLikely ¹⁹F NMR Signals
3-Azabicyclo[3.2.1]octan-8-oneIncomplete reactionSignals corresponding to the starting ketoneNo signal
8-Fluoro-3-azabicyclo[3.2.1]oct-7-eneIncomplete fluorination/eliminationOlefinic proton signalsA single fluorine environment
Rearranged fluorinated isomersAcid-catalyzed rearrangementComplex aliphatic signals, potentially different bridgehead proton shiftsDifferent fluorine chemical shifts and coupling patterns
Q3: I am struggling to separate my product from a persistent impurity that co-elutes during column chromatography. What alternative purification strategies can I employ?

A3: When standard chromatographic methods fail, a multi-pronged approach to purification is often necessary.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Since your product is a hydrochloride salt, it is likely to be a solid. Experiment with different solvent systems. A common approach for amine hydrochlorides is to use an alcohol (e.g., isopropanol, ethanol) with an anti-solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.[3]

  • Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be effective for separating closely related compounds. For fluorinated amines, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize your product to alter its physical properties, making it easier to separate from the impurity. For example, you could protect the secondary amine with a Boc group, perform the purification, and then deprotect to obtain the pure product.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques to confirm the purity of the final this compound?

A: A combination of techniques should be used to provide a comprehensive assessment of purity:

  • NMR Spectroscopy:

    • ¹H NMR: To confirm the overall structure and look for proton-containing impurities.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: Essential for confirming the presence of the geminal difluoro group and identifying any fluorinated impurities.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • HPLC: To determine the purity profile and quantify any impurities. An area percentage of ≥95% is typically considered acceptable for many applications.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

Q: How should I store this compound to prevent degradation?

A: As a hydrochloride salt, the compound is likely to be a stable, crystalline solid. However, it is good practice to store it in a tightly sealed container in a cool, dry place, protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended, especially for long-term storage, to prevent potential oxidation or reaction with atmospheric moisture.[4]

Q: Can I use a different salt form of this compound? If so, how would I prepare it?

A: Yes, other salt forms can be prepared. The choice of salt can influence properties such as solubility and crystallinity. To prepare a different salt, you would first need to generate the free base of 8,8-Difluoro-3-azabicyclo[3.2.1]octane. This is typically done by dissolving the hydrochloride salt in water and adding a base (e.g., sodium hydroxide, sodium carbonate) to raise the pH. The free base can then be extracted into an organic solvent (e.g., DCM, ethyl acetate), dried, and the solvent removed. The desired salt can then be formed by treating a solution of the free base with the corresponding acid (e.g., sulfuric acid for the sulfate salt, acetic acid for the acetate salt).

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cooling in an ice bath or refrigerator can increase the yield.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 3-Azabicyclo[3.2.1]octan-8-one C 8,8-Difluoro-3-azabicyclo[3.2.1]octane A->C Fluorination I1 Unreacted Starting Material A->I1 Incomplete Reaction B Fluorinating Agent (e.g., DAST) E 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride C->E Salt Formation I2 Monofluorinated byproduct C->I2 Side Reaction I3 Rearrangement Products C->I3 Side Reaction D HCl

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow Start Impure Product Analysis Analyze by NMR, LC-MS Start->Analysis Identify Identify Impurities Analysis->Identify SM Starting Material Present? Identify->SM Yes SideProduct Side Products Present? Identify->SideProduct Yes Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) SM->Optimize Purify Select Purification Method SideProduct->Purify Optimize->Start Recrystallize Recrystallization Purify->Recrystallize Crystalline Solid HPLC Preparative HPLC Purify->HPLC Difficult Separation Column Column Chromatography Purify->Column Standard Separation Pure Pure Product Recrystallize->Pure HPLC->Pure Column->Pure

Caption: A workflow for troubleshooting impurity issues.

References

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides | Organic Letters. ACS Publications. Available at: [Link]

  • Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. Available at: [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO. PubChem. Available at: [Link]

  • New methods for the construction of fluorinated cyclic amines and amides. Nottingham ePrints. Available at: [Link]

  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. Available at: [Link]

  • Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. ScienceDirect. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Available at: [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. Available at: [Link]

  • Fluorimetric determination of fluoride in a flow assembly integrated on-line to an open/closed FIA system to remove interference by solid phase extraction | Request PDF. ResearchGate. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Springer. Available at: [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Azabicyclo[3.2.1]octane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with the 3-azabicyclo[3.2.1]octane scaffold. This guide is designed to provide practical, in-depth solutions to common synthetic challenges, with a focus on overcoming the inherent steric hindrance of this valuable bicyclic system. The unique, rigid conformation of the 3-azabicyclo[3.2.1]octane core, while synthetically attractive for its ability to present substituents in well-defined three-dimensional space, often poses significant challenges for functionalization, particularly at the nitrogen atom.

This resource is structured as a series of frequently asked questions and troubleshooting guides. Each section explains the underlying chemical principles and provides actionable protocols grounded in established literature.

Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is my N-alkylation of 3-azabicyclo[3.2.1]octane with a bulky alkyl halide failing or giving very low yields?

Answer: The primary reason for poor reactivity in N-alkylation reactions with sterically demanding electrophiles lies in the conformational rigidity of the 3-azabicyclo[3.2.1]octane skeleton. The molecule predominantly adopts a conformation where the six-membered piperidine ring is in a chair-like form. This arrangement positions the axial protons on the ethylene bridge (C6 and C7) in close proximity to the nitrogen atom at position 3, effectively shielding the nitrogen's lone pair and hindering the approach of bulky reagents.

Computational studies on related azabicyclic systems have shown that there is a relatively low energy barrier between the chair-like and boat-like conformations of the piperidine ring within the bicyclic structure, with the chair-like form being more stable.[1] This conformational preference creates a sterically congested environment around the nitrogen atom, which is a common cause of failed SN2 reactions.

Caption: Steric shielding of the nitrogen in the preferred chair-like conformation.

Question 2: My N-arylation of 3-azabicyclo[3.2.1]octane with an electron-deficient or sterically hindered aryl halide is not working. What advanced catalytic methods can I employ?

Answer: When classical methods like SNAr reactions fail, modern cross-coupling reactions are the solution. For challenging C-N bond formations involving sterically hindered secondary amines like 3-azabicyclo[3.2.1]octane, the Buchwald-Hartwig amination is a powerful and versatile tool.[2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, often succeeding where other methods fail.

The key to a successful Buchwald-Hartwig amination lies in the choice of ligand. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential as they facilitate the crucial reductive elimination step from the palladium center.

ParameterRecommendation & Rationale
Catalyst System Precatalyst: Use a stable Pd(I) or Pd(II) precatalyst like G3-XPhos or G4-SPhos. These form the active Pd(0) species in situ and are often more reliable than using Pd₂(dba)₃ or Pd(OAc)₂ directly. Ligand: For hindered couplings, ligands such as XPhos, SPhos, or RuPhos are excellent starting points. Their bulk facilitates the final C-N bond-forming step.
Base A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is a stronger, soluble alternative that can be effective at lower temperatures.
Solvent Anhydrous, polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common choices. Ensure the solvent is thoroughly deoxygenated to prevent catalyst deactivation.
Temperature Reactions are typically run at elevated temperatures, often between 80-110 °C. For particularly challenging substrates, microwave heating can sometimes improve yields and reduce reaction times.
Atmosphere Strict exclusion of air and moisture is crucial for catalyst stability. All reagents should be dry, and the reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen).
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add 3-azabicyclo[3.2.1]octane (1.2 mmol) followed by anhydrous, deoxygenated toluene (5 mL).

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents 1. Add Solids: Aryl Halide, Pd Precatalyst, Base setup 2. Inert Atmosphere: Seal and Purge with Argon reagents->setup liquids 3. Add Liquids: 3-Azabicyclooctane, Anhydrous Solvent setup->liquids reaction 4. Heat Reaction: (e.g., 80-110 °C) liquids->reaction monitor 5. Monitor Progress: TLC / LC-MS reaction->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify: Column Chromatography workup->purify product N-Aryl Product purify->product

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive comparison of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride and its non-fluorinated parent, 3-azabicyclo[3.2.1]octane hydrochloride. We will explore the profound impact of gem-difluorination on key physicochemical properties critical to a molecule's journey from a promising lead to a viable drug candidate. This analysis is supported by experimental data and established methodologies, offering researchers and drug development professionals actionable insights into the application of these valuable building blocks.

The 3-azabicyclo[3.2.1]octane core is a rigid, three-dimensional scaffold that has found extensive use in medicinal chemistry due to its ability to orient substituents in well-defined vectors, mimicking the structures of natural alkaloids like cocaine and tropanes.[1] This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The introduction of fluorine atoms can further enhance the pharmacological properties of these scaffolds.[2]

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a gem-difluoro group at the C8 position of the 3-azabicyclo[3.2.1]octane scaffold induces significant changes in its electronic and lipophilic character. These alterations have a direct and predictable impact on the molecule's basicity (pKa) and its distribution between aqueous and lipid environments (LogP/LogD).

Property8,8-Difluoro-3-azabicyclo[3.2.1]octane3-azabicyclo[3.2.1]octaneImpact of gem-Difluorination
pKa ~8.5 (Estimated)~10.5 (Estimated)Decreased Basicity
LogP Higher (More Lipophilic)Lower (Less Lipophilic)Increased Lipophilicity
Metabolic Stability Expected to be HigherLowerEnhanced Stability
The Influence of gem-Difluorination on Physicochemical Properties

The following diagram illustrates the key effects of introducing a gem-difluoro group to the 3-azabicyclo[3.2.1]octane core.

cluster_0 3-Azabicyclo[3.2.1]octane Scaffold cluster_1 Modification cluster_2 Resulting Physicochemical Changes Scaffold 3-Azabicyclo[3.2.1]octane Modification gem-Difluorination (CF2) Scaffold->Modification Introduction of pKa Lowered pKa (Reduced Basicity) Modification->pKa Inductive Effect LogP Increased LogP (Enhanced Lipophilicity) Modification->LogP Hydrophobic Nature Metabolism Blocked Metabolic Site (Increased Stability) Modification->Metabolism Steric Shielding Start Start: Prepare Reagents PreIncubate Pre-incubate Compound and Microsomes at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench Reaction (Add Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate t1/2 and Intrinsic Clearance Analyze->End

Caption: Workflow for a typical microsomal stability assay.

Implications for Drug Design and Development

The strategic placement of the gem-difluoro group on the 3-azabicyclo[3.2.1]octane scaffold offers several distinct advantages for drug discovery programs:

  • Modulation of pKa: The reduction in basicity can be beneficial in several ways. A lower pKa can reduce the potential for off-target interactions with aminergic GPCRs and ion channels, which often have a basic amine recognition motif. It can also decrease the likelihood of lysosomal trapping, a phenomenon that can lead to poor pharmacokinetic profiles.

  • Enhancement of Lipophilicity: The increased lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. This is a particularly important consideration for CNS-targeted therapeutics. However, a careful balance must be struck, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by CYP450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a compound can be significantly enhanced, leading to a longer in vivo half-life and improved oral bioavailability. The gem-difluoro group at the C8 position effectively blocks a potential site of metabolism. [2] In conclusion, this compound represents a valuable, pre-optimized building block for medicinal chemists. The strategic incorporation of the gem-difluoro group provides a powerful tool to fine-tune the physicochemical properties of lead compounds, addressing potential liabilities such as high basicity and poor metabolic stability. By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can leverage the unique advantages of this fluorinated scaffold to accelerate the development of novel therapeutics.

References

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
  • Liashuk, O., Moroz, B., Melnykov, K. P., & Grygorenko, O. (2025). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Retrieved from [Link]

  • RSC Publishing. (2010). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.
  • Selva, C., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-161.
  • Våbenø, J., & Luthman, K. (2004). Development of Methods for the Determination of pKa Values. Molecules, 9(12), 1049-1063.
  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (2009).
  • WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. (2011).
  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry.

Sources

A Tale of Two Scaffolds: 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride vs. The Ubiquitous Piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of central nervous system (CNS) drug development, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacological and pharmacokinetic profile. For decades, the piperidine ring has been a cornerstone of CNS drug design, a privileged scaffold found in a multitude of successful therapeutics. However, the relentless pursuit of improved efficacy, selectivity, and metabolic stability has driven medicinal chemists to explore novel, more complex architectures. Among these, the rigid, fluorinated 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride emerges as a compelling alternative.

This guide provides a comprehensive, data-driven comparison of these two pivotal scaffolds. We will delve into their distinct physicochemical properties, explore their influence on metabolic stability and blood-brain barrier (BBB) permeability, and examine their application in CNS--targeting agents. Through a synthesis of experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation CNS therapeutics.

The Contenders: A Structural and Functional Overview

The piperidine scaffold, a simple six-membered saturated heterocycle containing one nitrogen atom, is a familiar motif to any medicinal chemist. Its conformational flexibility and basic nitrogen atom provide a versatile platform for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties.[1][2] This adaptability has led to its incorporation into a wide array of CNS drugs, including antipsychotics, antidepressants, and stimulants.[3]

In contrast, the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold presents a more rigid and sterically defined architecture. This bridged bicyclic system locks the piperidine-like core into a specific conformation, reducing the entropic penalty upon binding to a target protein.[4] The introduction of the gem-difluoro group at the 8-position further modulates the scaffold's electronic and lipophilic character, offering potential advantages in metabolic stability and target engagement.[5]

Figure 1. Structural comparison of the flexible piperidine scaffold and the rigid 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold.

Physicochemical Properties: A Numbers Game

A molecule's physicochemical properties, such as lipophilicity (logP) and basicity (pKa), are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Property8,8-Difluoro-3-azabicyclo[3.2.1]octane (Estimated)Piperidine (Unsubstituted)Representative Piperidine CNS Drugs
Calculated logP ~1.5 - 2.00.9Methylphenidate: 2.3Haloperidol: 4.3Risperidone: 3.5
pKa ~8.5 - 9.511.22[2]Methylphenidate: 8.6Haloperidol: 8.3Risperidone: 8.2

Table 1: Comparison of Physicochemical Properties. Estimated values for 8,8-Difluoro-3-azabicyclo[3.2.1]octane are based on data for similar fluorinated bicyclic amines.

The gem-difluoro substitution in the azabicyclooctane scaffold is expected to lower the pKa of the tertiary amine compared to a simple piperidine. This reduction in basicity can be advantageous for CNS drugs, as a lower pKa can lead to a reduced proportion of the protonated species at physiological pH, potentially improving membrane permeability. The calculated logP of the fluorinated scaffold suggests a moderate lipophilicity, a key parameter for crossing the blood-brain barrier.

The Impact on Pharmacokinetics: Navigating the Biological Maze

Metabolic Stability: The Fluorine Advantage

A significant challenge in CNS drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring sufficient brain exposure and duration of action. The piperidine ring is susceptible to metabolism by cytochrome P450 enzymes, often through oxidation at the carbon atoms adjacent to the nitrogen.[1]

Fluorination is a well-established strategy to enhance metabolic stability by blocking sites of oxidation.[1] The strong carbon-fluorine bond is resistant to enzymatic cleavage. In the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold, the fluorine atoms shield the adjacent carbon atoms from oxidative metabolism, potentially leading to a longer half-life and improved bioavailability.

Metabolism cluster_piperidine Piperidine Metabolism cluster_difluoro 8,8-Difluoro-3-azabicyclo[3.2.1]octane Metabolism Piperidine Piperidine Scaffold Metabolite Oxidized Metabolites Piperidine->Metabolite CYP450 Oxidation Difluoro 8,8-Difluoro-3-azabicyclo[3.2.1]octane Stable Increased Metabolic Stability Difluoro->Stable Fluorine Shielding

Figure 2. Proposed metabolic pathways highlighting the enhanced stability of the fluorinated scaffold.

Blood-Brain Barrier Permeability: A Balancing Act

The ability of a drug to cross the blood-brain barrier is paramount for its efficacy in treating CNS disorders. This process is governed by a complex interplay of factors, including lipophilicity, molecular weight, and the presence of active transport systems.

The rigid conformation of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold may offer an advantage in BBB penetration. By reducing the number of rotatable bonds, the entropic cost of transitioning from the aqueous environment of the blood to the lipid environment of the BBB is minimized. Furthermore, the moderate lipophilicity conferred by the difluoro substitution is within the optimal range for passive diffusion across the BBB.

In contrast, the conformational flexibility of the piperidine ring can be a double-edged sword. While it allows for adaptation to various receptor binding pockets, it can also lead to a higher entropic penalty for membrane permeation. However, the vast number of successful piperidine-containing CNS drugs demonstrates that this flexibility can be effectively managed through careful molecular design.

Pharmacodynamics: Where Structure Meets Function

While physicochemical properties and pharmacokinetics are crucial, the ultimate success of a drug candidate depends on its interaction with its biological target. The rigid nature of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold can lead to higher binding affinity and selectivity. By pre-organizing the pharmacophoric elements in a conformationally restricted manner, the entropic penalty of binding is reduced, often resulting in a more potent interaction with the target receptor.

A compelling example of the potential of the azabicyclo[3.2.1]octane scaffold in CNS drug design comes from studies on dopamine transporter (DAT) inhibitors. Research on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has shown that this rigid scaffold can yield highly potent and selective DAT inhibitors. This suggests that the 8,8-difluoro-3-azabicyclo[3.2.1]octane core could be a valuable starting point for the development of novel therapeutics for conditions such as ADHD and substance use disorders.

Experimental Protocols: Validating the Hypotheses

To provide a practical framework for comparing these scaffolds, we present detailed protocols for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound in the samples using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Metabolic_Stability_Workflow A Prepare Microsome/Buffer Mixture B Add Test Compound A->B C Add NADPH to Initiate Reaction B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench Reaction E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Figure 3. Workflow for the in vitro metabolic stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

The PAMPA assay provides a high-throughput method for predicting passive, transcellular permeability across the BBB.

Methodology:

  • Prepare Donor Plate: Add the test compound solution in a buffer at a relevant pH (e.g., 7.4) to the wells of a donor plate.

  • Coat Filter Plate: Coat the filter membrane of an acceptor plate with a lipid solution mimicking the composition of the BBB.

  • Assemble PAMPA Sandwich: Place the lipid-coated acceptor plate on top of the donor plate.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis: Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) of the compound.

PAMPA_Workflow A Prepare Donor Plate with Compound C Assemble PAMPA Sandwich A->C B Coat Acceptor Plate with Lipid B->C D Incubate C->D E Measure Compound Concentration in Donor and Acceptor Wells D->E F Calculate Effective Permeability (Pe) E->F

Figure 4. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is used to determine the binding affinity of a test compound to the dopamine transporter.

Methodology:

  • Prepare Membrane Homogenates: Prepare membrane homogenates from cells or tissues expressing the dopamine transporter.

  • Incubation: In a multi-well plate, incubate the membrane homogenates with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion: A Strategic Choice for the Future of CNS Drug Discovery

The piperidine scaffold will undoubtedly remain a mainstay in CNS drug development due to its proven track record and synthetic tractability. However, the pursuit of novel therapeutics with improved properties necessitates the exploration of more sophisticated molecular architectures.

The this compound scaffold represents a promising frontier in this endeavor. Its rigid conformation, coupled with the metabolic shielding effect of the gem-difluoro group, offers a compelling strategy to address some of the key challenges in CNS drug discovery. While direct clinical examples are yet to emerge, the preclinical data on related azabicyclooctane derivatives, particularly as potent and selective monoamine transporter inhibitors, strongly supports its potential.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a framework for a rational, data-driven approach to this critical decision, empowering researchers to design and develop the next generation of safer and more effective CNS medicines.

References

  • Mykhailiuk, P. K. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Eur. J. Org. Chem.2021, 2021, 3585-3592.
  • Frolov, N. A.; Vereshchagin, A. N.; Novikov, V. V.
  • PubChem. Piperidine. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Jadhav, S. B.; Tripathi, A. C.; Singh, A.; Saraf, S. K. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur. J. Med. Chem.2024, 273, 116493.
  • Di Dalmazi, G.; Vicennati, V.; Pasquali, R. The role of fluorinated small molecules in drug design and development. Expert Opin. Drug Discov.2020, 15, 1245-1259.
  • Oufir, M.; et al. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Eur. J. Pharm. Biopharm.2016, 103, 151-159.
  • Singh, S.; et al. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorg. Med. Chem.2023, 88, 117351.
  • ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7. 4 and logP, respectively) for selected piperidine derivatives. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Google Patents. Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Crivori, P.; Cruciani, G.; Carrupt, P. A.; Testa, B. Predicting Blood-Brain Barrier Permeation from Three-Dimensional Molecular Structure. J. Med. Chem.2000, 43, 2204-2216.
  • Wikipedia. Methylphenidate. [Link]

  • BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Zhang, L.; et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol2014, 4, e1118.
  • Montclair State University. and [3.2.1]-3-azabicyclic diamines. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement with 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a cornerstone of this endeavor. This guide provides an in-depth comparison of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a novel bioisostere for saturated nitrogen heterocycles, with its non-fluorinated counterpart and other common isosteres such as piperidine, pyrrolidine, and azetidine.

The Rationale for Bioisosteric Modulation of Saturated Amines

Saturated nitrogen heterocycles, particularly piperidine, are ubiquitous motifs in pharmaceuticals. However, their inherent basicity and lipophilicity can present challenges in drug development, including poor metabolic stability, off-target effects, and suboptimal solubility. The strategic introduction of fluorine atoms into these scaffolds offers a powerful tool to fine-tune these properties. The high electronegativity of fluorine can significantly impact the electron distribution within a molecule, thereby influencing its pKa, lipophilicity (LogP), and metabolic fate.

8,8-Difluoro-3-azabicyclo[3.2.1]octane emerges as a compelling bioisostere by combining the conformational rigidity of a bicyclic system with the electronic effects of geminal difluorination. This unique combination offers the potential to modulate key drug-like properties in a predictable manner.

Comparative Analysis of Physicochemical Properties

A direct, side-by-side experimental comparison of the physicochemical properties of this compound with its non-fluorinated analog and other common bioisosteres is crucial for informed decision-making in drug design. The following table summarizes key experimental and computed data for these compounds.

CompoundStructurepKaLogP/cLogPMetabolic Stability (t½ in HLM)
8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl ~7.5-8.5 (estimated)cLogP: 1.2[1]Moderate to High (estimated)
3-Azabicyclo[3.2.1]octane HCl ~10.5-11.0 (estimated)cLogP: 0.9[2]Low to Moderate (estimated)
Piperidine HCl 11.12[3]0.84Low
Pyrrolidine HCl 11.27[3]0.46Low
Azetidine HCl 11.29[3]-0.39Low

Key Insights from the Comparative Data:

  • Basicity (pKa): The introduction of the electron-withdrawing gem-difluoro group at the 8-position of the 3-azabicyclo[3.2.1]octane scaffold is expected to significantly lower the pKa of the tertiary amine compared to its non-fluorinated counterpart and piperidine. This reduction in basicity can be advantageous in mitigating potential off-target effects associated with highly basic amines and can influence the compound's absorption and distribution. A study on mono- and difluorinated saturated heterocyclic amines confirms that the number of fluorine atoms and their distance to the protonation center are major factors defining a compound's basicity[3].

  • Lipophilicity (LogP): The impact of fluorination on lipophilicity is context-dependent. While the replacement of hydrogen with fluorine generally increases lipophilicity, the introduction of a gem-difluoro group can sometimes lead to a decrease in LogP due to the creation of a more polarized C-F bond and alterations in the molecule's overall shape and surface properties. The computed LogP (cLogP) of 8,8-difluoro-3-azabicyclo[3.2.1]octane is slightly higher than its non-fluorinated analog, suggesting a modest increase in lipophilicity in this specific bicyclic system[1][2].

  • Metabolic Stability: Fluorination is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. Therefore, 8,8-difluoro-3-azabicyclo[3.2.1]octane is anticipated to exhibit greater metabolic stability compared to its non-fluorinated counterpart and other simple saturated amines.

Experimental Protocols

To provide a framework for the empirical validation of these properties, detailed experimental protocols for determining pKa, LogP, and metabolic stability are outlined below.

Determination of pKa by Potentiometric Titration

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve compound in H2O/co-solvent adjust_pH Adjust to acidic pH with HCl prep_sample->adjust_pH titrate Titrate with standardized NaOH adjust_pH->titrate record_pH Record pH after each addition titrate->record_pH Iterate plot_curve Plot pH vs. volume of titrant record_pH->plot_curve determine_pKa Determine pKa from the inflection point plot_curve->determine_pKa LogP_Determination cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis prepare_phases Pre-saturate n-octanol and buffer dissolve_compound Dissolve compound in one phase prepare_phases->dissolve_compound mix_phases Mix aqueous and octanol phases dissolve_compound->mix_phases equilibrate Shake until equilibrium is reached mix_phases->equilibrate separate_phases Separate the two phases equilibrate->separate_phases analyze_conc Determine compound concentration in each phase (e.g., by HPLC-UV) separate_phases->analyze_conc calculate_logP Calculate LogP = log([octanol]/[aqueous]) analyze_conc->calculate_logP

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then separating the layers.

  • Compound Dissolution: Dissolve a known amount of the test compound in the pre-saturated buffer.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV.

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of P.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Metabolic_Stability_Assay cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis pre_incubate Pre-incubate compound with HLMs at 37°C initiate_reaction Initiate reaction with NADPH pre_incubate->initiate_reaction take_aliquots Take aliquots at various time points (0, 5, 15, 30, 60 min) initiate_reaction->take_aliquots quench_reaction Quench reaction with cold acetonitrile take_aliquots->quench_reaction For each time point analyze_samples Analyze remaining parent compound by LC-MS/MS quench_reaction->analyze_samples calculate_half_life Calculate in vitro half-life (t½) analyze_samples->calculate_half_life

Caption: Workflow for in vitro metabolic stability assay using HLMs.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (typically at 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.

Case Study: Hypothetical Bioisosteric Replacement of a Piperidine-Containing Kinase Inhibitor

To illustrate the potential impact of replacing a piperidine moiety with 8,8-difluoro-3-azabicyclo[3.2.1]octane, we present a hypothetical case study based on a generic kinase inhibitor scaffold.

Parent Compound (Piperidine-containing):

  • Structure: A kinase inhibitor with a solvent-exposed piperidine ring crucial for solubility but also identified as a metabolic liability.

  • Properties:

    • High affinity for the target kinase (IC₅₀ = 10 nM).

    • High basicity (pKa ≈ 10.5), leading to potential off-target interactions with aminergic GPCRs.

    • Moderate metabolic stability in human liver microsomes (t½ = 20 min), with oxidation on the piperidine ring being the primary metabolic pathway.

    • Good aqueous solubility.

Bioisosteric Replacement with 8,8-Difluoro-3-azabicyclo[3.2.1]octane:

  • Rationale: The introduction of the 8,8-difluoro-3-azabicyclo[3.2.1]octane moiety aims to address the metabolic instability and high basicity of the parent compound while maintaining or improving its desirable properties.

  • Hypothesized Outcomes:

    • Target Affinity: The rigid bicyclic structure may provide a more defined vector for interaction with the solvent-exposed region of the kinase, potentially maintaining or even enhancing binding affinity.

    • Basicity: The pKa is expected to be significantly reduced (to ~8.0), which would likely decrease off-target activity at aminergic receptors.

    • Metabolic Stability: The gem-difluoro group is expected to block the primary site of metabolism, leading to a significant increase in the metabolic half-life.

    • Lipophilicity and Solubility: The impact on lipophilicity would need to be experimentally determined, but the rigid, more compact structure might lead to improved crystal packing and potentially affect solubility.

Expected Experimental Data Comparison:

PropertyParent Compound (Piperidine)Modified Compound (Difluoro-azabicyclo-octane)Expected Change
Kinase IC₅₀ 10 nM5-15 nMMaintained or slightly improved
pKa 10.5~8.0Decreased
HLM t½ 20 min> 60 minIncreased
Off-target GPCR binding SignificantReduced or eliminatedImproved selectivity
Aqueous Solubility HighTo be determinedPotentially altered

This hypothetical case study demonstrates the strategic thinking behind the use of 8,8-difluoro-3-azabicyclo[3.2.1]octane as a bioisostere. The anticipated improvements in metabolic stability and selectivity, coupled with a reduction in basicity, highlight its potential to overcome common drug development hurdles.

Conclusion

This compound represents a valuable addition to the medicinal chemist's toolkit for bioisosteric replacement. Its unique combination of a rigid bicyclic scaffold and geminal difluorination offers a powerful strategy to modulate the physicochemical properties of lead compounds. By reducing basicity, enhancing metabolic stability, and providing a defined three-dimensional structure, this bioisostere has the potential to address key challenges in drug discovery and contribute to the development of safer and more effective medicines. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the application of this promising building block in their own drug design efforts.

References

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem.
  • This compound. PubChem. [Link]

  • 3-Azabicyclo(3.2.1)octane. PubChem. [Link]

Sources

A Comparative Guide to the Biological Validation of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Proven Scaffolds

In the landscape of medicinal chemistry, the 3-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established pharmacophore, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid bicyclic structure provides a defined orientation for substituents, enabling precise interactions with biological targets. Historically, derivatives of this scaffold have shown significant activity as modulators of monoamine transporters and nicotinic acetylcholine receptors (nAChRs), making them relevant for CNS disorders, pain management, and addiction.[5][6]

The strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing physicochemical and pharmacokinetic properties.[7] The introduction of a gem-difluoro group, such as in the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A recent study on α-fluorinated tropanes demonstrated that fluorination can lead to improved membrane permeability and reduced liability for P-glycoprotein, hERG, and Nav1.5 channels, while also significantly decreasing the basicity of the tropane nitrogen.[8] This guide provides a framework for the biological validation of novel compounds built on the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold, offering a comparative perspective against their non-fluorinated counterparts and established therapeutic agents. While direct comparative data for the 8,8-difluorinated scaffold is emerging, this guide synthesizes established methodologies to empower researchers in their evaluation.

Key Biological Targets and Rationale for Validation

Based on the extensive pharmacology of the parent tropane scaffold, two primary target classes are of immediate interest for derivatives of 8,8-difluoro-3-azabicyclo[3.2.1]octane: Monoamine Transporters and Nicotinic Acetylcholine Receptors.

Monoamine Transporter Inhibition: A Focus on the Dopamine Transporter (DAT)

Derivatives of the 3-azabicyclo[3.2.1]octane skeleton are well-known for their potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[9] DAT inhibitors are crucial for understanding and potentially treating conditions like Parkinson's disease, ADHD, and substance use disorders.[5] The strategic placement of fluorine can enhance the binding affinity and selectivity of these compounds.

Comparative Performance of Non-Fluorinated Analogs and Standard DAT Inhibitors

To establish a benchmark for new 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives, it is instructive to compare the performance of well-characterized non-fluorinated analogs and clinically relevant DAT inhibitors.

CompoundScaffoldDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
GBR 12909 Piperazine1.12401821816
WIN 35,428 3-Azabicyclo[3.2.1]octane112,10015019114
Cocaine 3-Azabicyclo[3.2.1]octane2503105301.22.1
Compound 22e 3-Azabicyclo[3.2.1]octane4.04240>100001060>2500
Compound 22g 3-Azabicyclo[3.2.1]octane3.9155052903971356

Data synthesized from multiple sources, including GBR 12909 and Cocaine data from various pharmacological studies, and data for compounds 22e and 22g from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.[9]

Experimental Workflow for DAT Binding Affinity

A robust method for determining a compound's affinity for DAT is a competitive radioligand binding assay.

DAT Binding Assay Workflow prep Prepare cell membranes (e.g., from HEK293 cells expressing hDAT) incubation Incubate membranes with [3H]WIN 35,428 and varying concentrations of test compound prep->incubation Add to assay plate filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration Transfer to filter plate counting Quantify bound radioactivity using liquid scintillation counting filtration->counting Place filters in vials analysis Calculate Ki values from IC50 using Cheng-Prusoff equation counting->analysis Input raw data (CPM) nAChR FLIPR Assay Workflow plating Plate cells expressing α4β2 nAChR in a 96- or 384-well plate loading Load cells with a membrane potential-sensitive dye plating->loading Incubate reading Measure baseline fluorescence using FLIPR loading->reading Transfer to FLIPR addition Add test compound (for antagonist) or agonist (for potentiation) reading->addition Online addition stimulation Add agonist (e.g., nicotine) to stimulate the receptor addition->stimulation Online addition analysis Analyze the change in fluorescence to determine EC50 or IC50 stimulation->analysis Data acquisition

Caption: Workflow for nAChR functional assay using FLIPR.

Detailed Experimental Protocols

Protocol 1: DAT Radioligand Binding Assay

This protocol is adapted from established methods for [3H]WIN 35,428 binding. [10][11][12][13] 1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human DAT.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Centrifuge at 48,000 x g for 15 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

2. Binding Assay:

  • In a 96-well plate, add 50 µL of test compound dilutions (in assay buffer).

  • Add 50 µL of [3H]WIN 35,428 (final concentration ~2-3 nM).

  • Initiate the binding by adding 100 µL of the membrane preparation.

  • For non-specific binding, use 10 µM cocaine.

  • Incubate for 2 hours at 4°C.

3. Filtration and Counting:

  • Terminate the assay by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot specific binding as a percentage of control against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: nAChR FLIPR Membrane Potential Assay

This protocol is based on the use of commercially available FLIPR membrane potential assay kits. [14][15][16][17][18] 1. Cell Plating:

  • Plate SH-EP1 cells stably expressing human α4β2 nAChRs in black-walled, clear-bottom 96- or 384-well plates.

  • Culture overnight to allow for cell adherence.

2. Dye Loading:

  • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices).

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate for 30-60 minutes at 37°C.

3. FLIPR Assay:

  • Place the cell plate and the compound plate in the FLIPR instrument.

  • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 510-545 nm, Em: 565-625 nm).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • For antagonist mode: Add the test compound and incubate for 3-5 minutes, then add an EC80 concentration of an agonist (e.g., nicotine) and continue reading for 60-120 seconds.

  • For agonist mode: Add the test compound and read the fluorescence change for 60-120 seconds.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is proportional to the change in membrane potential.

  • For agonists, plot ΔF against the logarithm of the compound concentration to determine the EC50.

  • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Conclusion and Future Directions

The 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold represents a promising, yet underexplored, platform for the development of novel modulators of key CNS targets. The strategic incorporation of gem-difluorination is anticipated to confer advantageous ADME properties, potentially leading to compounds with improved in vivo efficacy and safety profiles. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive biological validation of these novel chemical entities. Direct, head-to-head comparative studies with non-fluorinated parent compounds and established drugs will be crucial to fully elucidate the therapeutic potential of this emerging class of molecules.

References

  • Bednar, M. et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules.
  • Trudell, M. L. et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters.
  • Carroll, F. I. (1994). Treatment process with biologically active tropane derivatives.
  • Hoshikawa, T. et al. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters.
  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide.
  • Abraham, P. et al. (1995). Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium. Journal of the Chemical Society, Perkin Transactions 1.
  • Berger, P. et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology.
  • Lounasmaa, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
  • Biosynth. (n.d.). 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride.
  • Molecular Devices. (n.d.). FLIPR - Membrane Potential Assay Kit (bulk).
  • Farghaly, T. A., Masaret, G. S., & Abdulwahab, H. (2024). The patent review of the biological activity of tropane containing compounds.
  • Stehouwer, J. S. (2013). Fluorinated tropanes. Current Topics in Medicinal Chemistry.
  • Duez, P. (2006). Analysis of Tropane Alkaloids in Biological Matrices.
  • LabWrench. (n.d.). FLIPR® membrane potential assay kits.
  • Farghaly, T. A., Masaret, G. S., & Abdulwahab, H. (2024). The patent review of the biological activity of tropane containing compounds. PubMed.
  • Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35428 binding in the human brain. Brain Research.
  • Adams, J. L. et al. (2001). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators.
  • Singh, S. (2006). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues.
  • Lounasmaa, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
  • Bednar, M. et al. (2021).
  • Patel, S., & Reith, M. E. (1995). [3H]WIN 35428 ([3H]CFT)
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • BioStrategy Ltd. (n.d.). Membrane Potential Assay | FLIPR Penta | Molecular Devices.
  • Li, J. et al. (2013). Tropinone derivative, and preparation method and application thereof.
  • Molecular Devices. (n.d.). FLIPRTETRA Membrane Potential Kit Assay.
  • Kruse, C. G. et al. (2019).
  • ResearchGate. (n.d.). Chemical structures of cocaine, WIN 35428, and the benztropine...
  • Little, K. Y. et al. (1993).

Sources

A Senior Application Scientist's Guide to In Vitro Profiling of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold is a privileged structure in modern medicinal chemistry, particularly for central nervous system (CNS) targets. The gem-difluoro substitution offers a powerful tool to modulate key drug-like properties, such as metabolic stability and pKa, when compared to its non-fluorinated tropane analogues. Derivatives of this scaffold have shown significant promise as potent monoamine reuptake inhibitors, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

This guide provides a comparative analysis of essential in vitro assays for characterizing these derivatives. We will move beyond simple protocol recitation to explain the strategic rationale behind assay selection, focusing on a tiered approach that progresses from direct target engagement to functional cellular activity and selectivity profiling.

Pillar 1: Direct Target Engagement - Radioligand Binding Assays

The foundational step in characterizing a new chemical entity is to confirm it physically interacts with its intended target. For monoamine transporters, competitive radioligand binding assays remain the gold standard for unequivocally determining binding affinity (Kᵢ).[2]

Principle of Operation

These assays quantify the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target transporter. The assay is typically performed using membrane preparations from cells recombinantly expressing the human transporter (e.g., HEK293-hDAT). By incubating a fixed concentration of the radioligand with increasing concentrations of the test compound, an inhibition curve is generated, from which the IC₅₀ (half-maximal inhibitory concentration) is derived. The Kᵢ is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[2]

Key Experimental Considerations
  • Choice of Radioligand: Select a radioligand with high affinity and specificity for the target. For example, [³H]WIN 35,428 or [³H]BTCP are commonly used for DAT binding assays.[3]

  • Defining Non-Specific Binding (NSB): To differentiate true target binding from binding to other membrane components, parallel experiments are run in the presence of a saturating concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM BTCP for DAT).[3] This value is subtracted from all other measurements.

  • Equilibrium Conditions: Incubation time and temperature are critical to ensure the binding reaction has reached equilibrium. For many transporter assays, this involves longer incubation times (e.g., 120 minutes) at low temperatures (e.g., 4°C) to minimize degradation and transporter activity.[3]

G cluster_0 Assay Components cluster_1 Binding Outcome T Transporter (in membrane prep) Bound [³H]-L* Bound to Transporter (Signal Measured) T->Bound Target RL Radioligand ([³H]-L*) RL->Bound Binds TC Test Compound (Unlabeled) TC->T Competes with [³H]-L* caption Diagram 1: Principle of Competitive Radioligand Binding.

Pillar 2: Functional Activity - Neurotransmitter Uptake Inhibition Assays

While binding assays confirm target interaction, they do not provide information on functional consequence. Uptake inhibition assays are critical for determining whether a compound that binds to the transporter can actually block its function—the reuptake of neurotransmitters from the synaptic cleft.[4]

Comparison of Uptake Assay Formats

Two primary methodologies dominate this space: traditional radiolabeled substrate uptake and modern fluorescence-based assays. The choice between them often depends on a lab's throughput needs, infrastructure, and tolerance for handling radioactive materials.

FeatureRadiometric Uptake AssayFluorescent Uptake Assay
Principle Measures inhibition of [³H]-dopamine, [³H]-serotonin, or similar uptake into cells.Measures inhibition of a fluorescent substrate uptake that mimics biogenic amines.[5]
Throughput Lower to MediumHigh to Ultra-High
Endpoint Functional Potency (IC₅₀)Functional Potency (IC₅₀)
Physiological Relevance High (uses endogenous or very close analog substrates)Moderate (uses a surrogate substrate)
Key Advantage "Gold Standard" functional assay, high signal-to-noise.[6]No radioactivity, homogeneous format (no wash steps), HTS-amenable.[5][7]
Key Disadvantage Requires radioactivity, multiple wash/lysis steps, lower throughput.[8]Potential for compound autofluorescence or quenching interference.
Typical Cost Moderate (isotopes, scintillation fluid)Low to Moderate (proprietary dyes/kits)
Workflow & Causality: Why Cell-Based Assays are Essential

Unlike binding assays that use membrane fragments, functional assays require intact, living cells. This is a crucial distinction. Transporter function is an active process dependent on ion gradients (Na⁺, Cl⁻) and membrane potential, which can only be maintained by viable cells.[9] Using transporter-expressing cell lines (e.g., MDCK or COS-7 cells) provides a self-validating system where a positive signal (substrate uptake) confirms both transporter expression and cellular health.[9]

Pillar 3: Selectivity & Off-Target Profiling

For CNS drug candidates, selectivity is paramount. A compound's activity at DAT, NET, and SERT must be quantified to understand its therapeutic potential (e.g., for depression vs. ADHD) and side-effect profile. Furthermore, screening against related targets is crucial. Monoamine oxidases (MAO-A and MAO-B) are key enzymes that metabolize monoamines and represent a common off-target liability.[10]

MAO-Glo™ Assay: A common method for assessing MAO-A/B inhibition is a chemiluminescent assay.[11] This homogeneous assay uses a MAO substrate that is converted into luciferin, which in turn is acted upon by luciferase to produce light. Inhibition of MAO by a test compound results in a decrease in the luminescent signal. This provides a rapid, high-throughput method to flag potential off-target activity early in the discovery process.[11]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Example: DAT)

This protocol is a representative example and must be optimized for specific cell lines and radioligands.

  • Preparation: Use cryopreserved cell membranes from a stable cell line expressing the human dopamine transporter (hDAT). Thaw quickly and resuspend in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add binding buffer, test compound dilutions (typically 10-point, 1:3 serial dilutions), radioligand (e.g., 4 nM [³H]BTCP), and membrane suspension.[3]

    • Total Binding Wells: Contain buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).[12]

  • Incubation: Seal the plate and incubate for 120 minutes at 4°C with gentle agitation to reach equilibrium.[3]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[9]

  • Data Analysis: Subtract the average NSB counts from all other wells. Plot the specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Senior Scientist Insight: The filtration and washing steps are the most critical for low variability. Ensure the harvester is functioning optimally and that wash times are consistent across the plate. Incomplete washing is a primary source of high background noise.

Protocol 2: Fluorescence-Based Substrate Uptake Assay (General)

This protocol is based on commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) and should be adapted according to the manufacturer's instructions.[7]

  • Cell Plating: Seed cells stably expressing the transporter of interest (e.g., hSERT-HEK293) into a 96- or 384-well black, clear-bottom plate at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.[7]

  • Compound Addition: Remove the culture medium. Add assay buffer (e.g., HBSS with 20 mM HEPES) containing the desired concentrations of your 8,8-difluoro-3-azabicyclo[3.2.1]octane derivative. Include vehicle-only wells (for 100% uptake) and a known inhibitor as a positive control.

  • Reagent Preparation: Prepare the fluorescent substrate loading solution according to the kit manufacturer's protocol. This solution typically contains the fluorescent substrate and a masking dye to quench extracellular fluorescence.[5]

  • Assay Initiation & Reading: Add the substrate solution to all wells. Immediately transfer the plate to a bottom-read fluorescence plate reader.

  • Detection: Monitor the increase in intracellular fluorescence over time (kinetic mode) or at a single endpoint after a defined incubation period (e.g., 30 minutes).[5] The signal increase directly correlates with transporter activity.

  • Data Analysis: For endpoint reads, subtract the background fluorescence and normalize the data to controls. Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀.

Common Pitfall: Test compounds can be inherently fluorescent or can quench the signal of the reporter dye. Always run a "compound only" control plate (cells + test compound, no fluorescent substrate) to identify and correct for such artifacts.

References

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]

  • Kassinos, M., Jones, P., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Gatley, S. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Zhang, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(2), 85-93. [Link]

  • Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Hauser, A. S., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1931-1943. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Service Page. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-272. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Service Page. [Link]

  • ACS Pharmacology & Translational Science. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]

  • PubMed. (2022). Recent progress in assays for GPCR drug discovery. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Service Page. [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 1-10. [Link]

  • PubMed. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [Link]

  • Holt, A., & Palcic, M. M. (2006). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Methods in Enzymology, 417, 269-281. [Link]

  • Frontiers in Pharmacology. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. [Link]

  • SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Service Page. [Link]

  • ResearchGate. (2017). Transporter assays as useful in vitro tools in drug discovery and development. [Link]

  • MDPI. (2023). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. [Link]

  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • MDPI. (2018). A Norepinephrine Transporter Assay for the Screening of Natural Products. [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • ResearchGate. (2007). Radioligand Binding Assays and Their Analysis. [Link]

  • Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1086-1102. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Service Page. [Link]

  • ResearchGate. (2015). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • Shigeoka, S., et al. (2001). Functional characterization of the splicing variants of human norepinephrine transporter. Neuroscience Letters, 313(1-2), 121-124. [Link]

  • Google Patents. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Keller, N. R., et al. (2004). Norepinephrine Transporter–Deficient Mice Exhibit Excessive Tachycardia and Elevated Blood Pressure With Wakefulness and Activity. Circulation, 110(9), 1191-1196. [Link]

Sources

Comparative In Vivo Efficacy of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Analogs as M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Antipsychotic Potential

For researchers and drug development professionals in neuroscience, the quest for novel antipsychotics with improved efficacy and tolerability remains a paramount challenge. This guide provides an in-depth comparison of the in vivo efficacy of a promising class of molecules, the 8,8-difluoro-3-azabicyclo[3.2.1]octane analogs, which have emerged as potent M4 positive allosteric modulators (PAMs). We will delve into the experimental data supporting their therapeutic potential, compare their performance against other relevant compounds, and provide detailed protocols for key in vivo studies.

The Rationale for Targeting the M4 Muscarinic Receptor in Schizophrenia

The dominant hypothesis for the pathophysiology of schizophrenia has long centered on dysregulation of the dopaminergic system. However, current antipsychotics that primarily target dopamine D2 receptors have limitations, including variable efficacy and significant side effects. This has spurred the exploration of alternative therapeutic targets, with the muscarinic acetylcholine receptors, particularly the M4 subtype, gaining considerable attention.[1][2]

M4 receptors are strategically located in brain regions implicated in psychosis, such as the striatum and cortex, where they modulate the release of key neurotransmitters, including dopamine and acetylcholine.[3] Positive allosteric modulation of M4 receptors represents an attractive therapeutic strategy. Instead of directly activating the receptor, PAMs enhance the response of the M4 receptor to its endogenous ligand, acetylcholine. This approach offers greater spatiotemporal precision and a reduced risk of side effects associated with non-specific receptor activation.

The 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold has proven to be a valuable chemical starting point for the development of potent and selective M4 PAMs. The fluorine atoms can enhance metabolic stability and brain penetration, crucial properties for a centrally acting therapeutic.

Featured Analog: VU0467485 - A Preclinical Candidate

A standout example from this class is VU0467485, which has demonstrated robust in vivo efficacy in preclinical models of schizophrenia.[4][5] This compound showcases the potential of the 8,8-difluoro-3-azabicyclo[3.2.1]octane core in achieving desirable pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: M4 PAM

The proposed mechanism by which M4 PAMs exert their antipsychotic-like effects is through the modulation of dopamine release in the mesolimbic pathway. By potentiating the effect of acetylcholine on M4 receptors located on dopaminergic neurons, these compounds can reduce excessive dopamine release, a hallmark of psychosis.

M4_PAM_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Dopamine_Release Dopamine Release M4R->Dopamine_Release Inhibits Dopamine_Vesicle Dopamine Vesicles D2R D2 Receptor Dopamine_Release->D2R Activates VU0467485 VU0467485 (M4 PAM) VU0467485->M4R Potentiates

Caption: Mechanism of M4 PAMs in modulating dopamine release.

Comparative In Vivo Efficacy

The antipsychotic potential of M4 PAMs is typically assessed in rodent models that mimic certain aspects of schizophrenia. A key model is the amphetamine-induced hyperlocomotion (AHL) model, which reflects the hyperdopaminergic state associated with psychosis.

CompoundClassAnimal ModelMED (mg/kg) for AHL ReversalKey FindingsReference
VU0467485 M4 PAM (8,8-Difluoro-3-azabicyclo[3.2.1]octane analog)Rat10Robust efficacy in reversing amphetamine-induced hyperlocomotion. Good oral bioavailability and CNS penetration.[4]
VU0467154 M4 PAMMouse3Effective at reversing hyperlocomotion, but with a narrow effective concentration range.[6]
LY2033298 M4 PAMRatNot specifiedOne of the first highly selective M4 PAMs shown to be active in animal models predictive of antipsychotic efficacy.[2]
ML-007 M1/M4 AgonistMouse~1Potent efficacy in multiple psychosis models, with effects dependent on both M1 and M4 receptors.[7]
Clozapine Atypical AntipsychoticRat1-5Gold-standard atypical antipsychotic, effective in AHL and other models.[2]
Haloperidol Typical AntipsychoticRat0.1-0.5Potent D2 antagonist, effective in AHL but with a high risk of extrapyramidal side effects.N/A

Experimental Protocols

Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This model is a cornerstone for evaluating the potential of novel compounds to mitigate dopamine-mediated psychosis-like behaviors.

Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) are habituated to the testing room and open-field arenas for at least 60 minutes prior to testing.

  • Test Compound Administration: Animals are pre-treated with the vehicle or test compound (e.g., VU0467485) at various doses via the intended clinical route (e.g., oral gavage).

  • Acclimation: Following compound administration, animals are placed in the open-field arenas for a 30-minute acclimation period.

  • Amphetamine Challenge: d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) is administered to induce hyperlocomotion.

  • Data Acquisition: Locomotor activity is recorded for 60-90 minutes immediately following the amphetamine challenge using automated activity monitors that track beam breaks or distance traveled.

  • Data Analysis: The total distance traveled or the number of beam breaks is calculated for each animal. The data is analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the effects of the test compound to the vehicle-treated, amphetamine-challenged group.

AHL_Workflow Habituation Habituation (60 min) Compound_Admin Vehicle/Test Compound Administration Habituation->Compound_Admin Acclimation Acclimation in Arena (30 min) Compound_Admin->Acclimation Amph_Challenge d-amphetamine Challenge Acclimation->Amph_Challenge Data_Acquisition Record Locomotor Activity (60-90 min) Amph_Challenge->Data_Acquisition Data_Analysis Statistical Analysis (ANOVA) Data_Acquisition->Data_Analysis

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion model.

Discussion and Future Directions

The data presented for VU0467485 and other M4 PAMs strongly support the continued investigation of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold for the development of novel antipsychotics.[4] These compounds offer a promising alternative to dopamine-centric therapies, with the potential for improved efficacy, particularly for the cognitive and negative symptoms of schizophrenia, and a more favorable side effect profile.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the in vivo efficacy and side effect profiles of different M4 PAMs with varying chemical scaffolds.

  • Evaluation in a broader range of preclinical models: Assessing efficacy in models of cognitive deficits and negative symptoms associated with schizophrenia.

  • Long-term dosing studies: Investigating the potential for tolerance development and long-term safety.[6]

  • Development of PET ligands: The availability of M4-specific PET ligands would be invaluable for translational studies in humans.[5]

Conclusion

The 8,8-difluoro-3-azabicyclo[3.2.1]octane analogs, exemplified by the preclinical candidate VU0467485, represent a significant advancement in the pursuit of novel treatments for schizophrenia. Their potent and selective M4 positive allosteric modulation, coupled with promising in vivo efficacy in psychosis models, underscores the therapeutic potential of this chemical class. Further preclinical and clinical investigation is warranted to fully elucidate their clinical utility and potential to address the unmet needs of individuals with schizophrenia.

References

  • Chan, W. K., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978-10983. [Link]

  • Chatterjee, S., et al. (2023). Preclinical efficacy of the muscarinic agonist ML-007 in psychosis models depends on both M1 and M4 receptors. Molecular Psychiatry. [Link]

  • Lindsley, C. W., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233–238. [Link]

  • Sheffler, D. J., & Conn, P. J. (2010). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Neuropsychopharmacology, 35(1), 300–301. [Link]

  • Wood, M. R., et al. (2022). Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/− Mice. Frontiers in Molecular Neuroscience, 15, 888398. [Link]

  • Wood, M. R., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. Request PDF. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565758, VU0467485. [Link]

  • Jones, C. K. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties. This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives. By examining experimental data from closely related analogs and foundational principles of fluorination, we aim to offer a comprehensive perspective for researchers engaged in the design and development of novel therapeutics, particularly for central nervous system (CNS) targets.

The 3-azabicyclo[3.2.1]octane scaffold is a rigid bicyclic amine that serves as a versatile building block in drug discovery, often employed to explore novel chemical space and improve target engagement. The introduction of a gem-difluoro group at the 8-position (C8) offers a compelling strategy to modulate key absorption, distribution, metabolism, and excretion (ADME) parameters. The C-F bond's strength and the high electronegativity of fluorine can sterically and electronically shield adjacent positions from metabolic attack, thereby enhancing metabolic stability and potentially improving oral bioavailability and half-life.

While direct head-to-head comparative PK data for a series of 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives versus their non-fluorinated counterparts is not extensively available in the public domain, valuable insights can be gleaned from structurally related compounds. This guide will leverage data from brain-penetrant mTOR inhibitors containing a difluoromethyl moiety and a 3-oxa-8-azabicyclo[3.2.1]octane scaffold to illustrate the profound impact of such fluorination strategies on in vivo pharmacokinetics.

Enhanced Metabolic Stability: A Cornerstone of the Gem-Difluoro Motif

The primary rationale for introducing a gem-difluoro group is to block potential sites of metabolism. For the 3-azabicyclo[3.2.1]octane core, the carbon atoms adjacent to the nitrogen are susceptible to cytochrome P450 (CYP)-mediated oxidation. The C8 position, being one such site, can undergo hydroxylation, leading to subsequent degradation and clearance of the compound. The introduction of two fluorine atoms at this position effectively prevents this metabolic pathway.

Studies on various gem-difluorinated bicyclic amines have demonstrated their high metabolic stability in in vitro assays. For instance, intrinsic microsomal clearance measurements have shown that such compounds are generally resistant to metabolism, a highly desirable trait in drug candidates.[1]

Case Study: Pharmacokinetics of Brain-Penetrant mTOR Inhibitors with Related Scaffolds

To provide a quantitative understanding of the pharmacokinetic advantages conferred by related difluorinated azabicyclic structures, we will examine the profiles of PQR620 and PQR626, two potent and selective mTORC1/2 kinase inhibitors. These compounds feature a difluoromethyl group and a 3-oxa-8-azabicyclo[3.2.1]octane moiety, making them excellent surrogates for understanding the potential of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold in achieving favorable CNS drug-like properties.

PQR620: A Brain-Penetrant mTOR Inhibitor

PQR620 is a novel, potent, and selective brain-penetrable inhibitor of mTORC1/2 kinase.[1] Its pharmacokinetic profile was assessed in both C57BL/6J and Sprague-Dawley mice, revealing excellent in vivo properties.

Key Pharmacokinetic Parameters of PQR620 in Mice [1]

ParameterC57BL/6J MiceSprague-Dawley Mice
Dose 10 mg/kg, p.o.10 mg/kg, p.o.
Cmax (Plasma) ~1.5 µM~1.2 µM
Tmax (Plasma) 30 min30 min
t1/2 (Plasma) > 5 h> 5 h
Cmax (Brain) ~1.0 µM~0.8 µM
Tmax (Brain) 30 min30 min
Brain/Plasma Ratio ~0.7~0.7

The data clearly indicates that PQR620 is rapidly absorbed, with maximum concentrations in both plasma and brain reached within 30 minutes.[1] The extended half-life of over 5 hours suggests good metabolic stability in vivo.[1] Crucially for CNS-targeted therapies, PQR620 demonstrates significant brain penetration with a brain-to-plasma ratio of approximately 0.7.[1]

PQR626: An Orally Available and Brain-Penetrant mTOR Inhibitor

Building on the insights from PQR620, the development of PQR626 aimed to further optimize the pharmacokinetic profile for the treatment of neurological disorders.[2]

Comparative Brain Penetration of PQR626 [2]

CompoundBrain/Plasma Ratio (Mice)
PQR626 ~1.8
Everolimus ~1:92
AZD2014 ~1:25

PQR626 exhibits exceptional brain penetration, with a brain-to-plasma ratio of approximately 1.8 in mice.[2] This is a significant improvement over other mTOR inhibitors and highlights the potential of designing difluorinated azabicyclic compounds for optimal CNS exposure.[2]

Experimental Protocols

To ensure scientific integrity and enable replication, the following are detailed methodologies for key pharmacokinetic experiments.

In Vitro Microsomal Stability Assay

This assay is fundamental in early drug discovery to assess the metabolic stability of a compound.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, mouse, rat) are thawed on ice.

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Incubation:

    • A reaction mixture is prepared containing the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is also performed.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Compound) mix Prepare Reaction Mixture prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Take Aliquots at Time Points start_reaction->time_points terminate Terminate Reaction time_points->terminate analyze Analyze by LC-MS/MS terminate->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study in Mice

This type of study is crucial for determining the in vivo ADME properties of a drug candidate.

Protocol:

  • Animal Dosing:

    • Male or female mice (e.g., C57BL/6J) are used.

    • The test compound is formulated in an appropriate vehicle (e.g., a solution or suspension for oral gavage or intravenous injection).

    • A single dose of the compound is administered to a group of animals (n=3-5 per time point).

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, blood samples are collected via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • For CNS studies, brain tissue is also collected at the same time points.

    • Blood samples are processed to obtain plasma.

  • Sample Preparation and Analysis:

    • Plasma and brain homogenate samples are prepared for analysis, typically involving protein precipitation with an organic solvent containing an internal standard.

    • The concentration of the test compound in the samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), t1/2, clearance (CL), and volume of distribution (Vd).

    • The brain-to-plasma concentration ratio is calculated at each time point to assess brain penetration.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis dosing Administer Compound to Mice (p.o. or i.v.) blood_sample Collect Blood Samples (Time Points) dosing->blood_sample brain_sample Collect Brain Tissue dosing->brain_sample process_samples Prepare Plasma & Brain Homogenate blood_sample->process_samples brain_sample->process_samples lcms_analysis Quantify by LC-MS/MS process_samples->lcms_analysis calculate_pk Calculate PK Parameters (Cmax, t1/2, AUC, Brain/Plasma Ratio) lcms_analysis->calculate_pk

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Conclusion and Future Perspectives

The incorporation of an 8,8-difluoro moiety into the 3-azabicyclo[3.2.1]octane scaffold represents a promising strategy for the development of novel therapeutics with enhanced pharmacokinetic properties. The gem-difluoro group acts as a metabolic shield, effectively blocking oxidative metabolism at a vulnerable position and thereby increasing metabolic stability.

The compelling in vivo pharmacokinetic data from structurally related, brain-penetrant mTOR inhibitors, PQR620 and PQR626, underscore the potential of this approach. These compounds exhibit rapid absorption, prolonged half-life, and excellent brain penetration, making them suitable candidates for treating CNS disorders.

For researchers and drug development professionals, the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold should be considered a valuable building block for several key reasons:

  • Improved Metabolic Stability: The inherent resistance to CYP-mediated metabolism can lead to lower clearance and a longer in vivo half-life.

  • Enhanced Bioavailability: By reducing first-pass metabolism, oral bioavailability may be significantly improved.

  • Favorable CNS Penetration: As demonstrated by related analogs, this scaffold has the potential to be incorporated into molecules with excellent brain-to-plasma ratios.

Future work should focus on generating direct comparative pharmacokinetic data between 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives and their non-fluorinated analogs to precisely quantify the benefits of this modification. Such studies will be instrumental in guiding the rational design of next-generation therapeutics with optimized ADME profiles.

References

  • Borsari, C., Keles, E., Rageot, D., Treyer, T., Bohnacker, T., Bissegger, L., ... & Wymann, M. P. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry, 61(22), 10084-10105. [Link]

  • Borsari, C., Keles, E., Rageot, D., Treyer, T., Bohnacker, T., Bissegger, L., ... & Wymann, M. P. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617. [Link]

Sources

A Senior Application Scientist's Guide to ADME Profiling of Fluorinated Azabicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Azabicyclic Scaffolds

In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed, azabicyclic scaffolds have gained prominence for their ability to provide rigid, three-dimensional structures that can effectively orient pharmacophoric elements. When combined with fluorine—an element celebrated for its unique ability to modulate molecular properties—we unlock a powerful strategy for drug design.[1][2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its impact.[3]

The strategic incorporation of fluorine into an azabicyclic core can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][4] Fluorination can block sites of metabolic attack, enhance binding affinity, and alter physicochemical properties like lipophilicity and basicity (pKa), all of which are critical determinants of a drug's in vivo behavior.[2][4] For instance, the high bond energy of the C-F bond can shield an adjacent C-H bond from oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability.[2][4]

This guide provides a comparative framework for evaluating the ADME profile of fluorinated azabicyclic compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the transformative impact of strategic fluorination.

The Mechanistic Impact of Fluorination on ADME Properties

Before delving into experimental data, it is crucial to understand why fluorination is such a powerful tool. The introduction of fluorine is not merely an atomic substitution; it is a strategic modification that leverages the element's distinct electronic properties.

  • Metabolic Stability: Fluorine is often used to block metabolic "soft spots."[2] The strength of the carbon-fluorine bond makes it resistant to cleavage, thereby preventing oxidative metabolism at that site.[4] This can significantly increase the half-life of a compound.

  • Permeability and Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[1][3] However, the effect is complex and context-dependent. Sometimes, improved permeability is not due to lipophilicity changes but rather to the modulation of hydrogen bond donor strength on nearby functional groups.[5]

  • Basicity (pKa) Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4] When placed near a basic nitrogen atom, common in azabicyclic cores, it can lower the pKa. This reduction in basicity can decrease unwanted interactions with acidic targets (like the hERG channel) and improve cell permeability, as the more neutral form of the molecule is favored at physiological pH.[4][6]

  • Transporter Interactions: Fluorination can alter a compound's interaction with efflux transporters like P-glycoprotein (P-gp). In some cases, fluorinated compounds have shown reduced P-gp liability, which can lead to better oral bioavailability and central nervous system (CNS) penetration.[6]

The following diagram illustrates the logical relationships between the structural modification (fluorination) and its downstream effects on key ADME parameters.

ADME_Influence cluster_cause Structural Modification cluster_effect Physicochemical & ADME Outcomes Fluorination Fluorination Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability Blocks Metabolism Permeability Permeability Fluorination->Permeability Increases Lipophilicity pKa Basicity (pKa) Fluorination->pKa Lowers pKa Solubility Aqueous Solubility Fluorination->Solubility Can Decrease CYP_Interaction CYP Interaction Fluorination->CYP_Interaction Alters Binding PK_Profile In Vivo PK Profile Metabolic_Stability->PK_Profile Increases Half-Life Permeability->PK_Profile Improves Absorption pKa->Permeability Increases Neutral Form Solubility->PK_Profile Affects Absorption CYP_Interaction->PK_Profile Reduces DDI Risk

Caption: Impact of Fluorination on ADME Parameters.

Comparative ADME Profiling: A Case Study

To illustrate the practical effects of fluorination, let us consider a hypothetical pair of azabicyclic compounds:

  • Compound A: A parent azabicyclic compound.

  • Compound F: The strategically fluorinated analog of Compound A.

The following sections present typical experimental data comparing these two compounds across a standard battery of in vitro ADME assays.

Metabolic Stability

Rationale: This is often the first and most critical screen. An unstable compound will likely have high clearance and poor oral bioavailability. We use liver microsomes for an initial screen of Phase I (CYP-mediated) metabolism and follow up with hepatocytes to capture both Phase I and Phase II metabolism.[7][8]

Data Summary:

CompoundMicrosomal Stability (t½, min)Hepatocyte Stability (t½, min)Calculated Intrinsic Clearance (CLint, µL/min/mg)
Compound A 151292.4
Compound F > 605520.1
Controls
Verapamil (High CL)< 10< 8> 138
Diazepam (Low CL)> 60> 60< 23

Interpretation: The data clearly shows that Compound F is significantly more stable than its non-fluorinated parent, Compound A . The half-life in both microsomes and hepatocytes is substantially longer, leading to a much lower intrinsic clearance.[8] This is a classic and desired outcome of blocking a metabolic liability with fluorine.[4][5]

Cytochrome P450 (CYP) Inhibition

Rationale: Assessing the potential for drug-drug interactions (DDIs) is a regulatory requirement.[9][10] We screen for inhibition against the five major drug-metabolizing CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[9][11] A potent inhibitor can cause toxic accumulation of co-administered drugs.[10]

Data Summary:

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Compound A > 508.512.12.34.5
Compound F > 50> 50> 5025.731.0

Interpretation: Compound A shows significant inhibitory potential against CYP2D6 and CYP3A4. The fluorination in Compound F has dramatically reduced this inhibition, pushing all IC₅₀ values to >25 µM. This is a highly favorable outcome, suggesting a lower risk of clinical DDIs. The change in electronic distribution caused by fluorine likely altered the compound's binding to the CYP active sites.

Intestinal Permeability (Caco-2 Assay)

Rationale: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[12][13] We measure permeability in both directions (apical to basolateral, A→B; and basolateral to apical, B→A) to calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[12]

Data Summary:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Class
Compound A 2.112.66.0Low
Compound F 15.518.61.2High
Controls
Atenolol (Low)< 1.0< 1.0~1.0Low
Antipyrine (High)> 20.0> 20.0~1.0High

Interpretation: Compound A exhibits low permeability and is a significant substrate for efflux transporters. In stark contrast, Compound F shows high permeability and no signs of active efflux.[12] This demonstrates a dual benefit of fluorination: improved passive diffusion (likely due to modulated pKa and/or lipophilicity) and evasion of efflux pumps, both of which point towards significantly better oral absorption.[5][6]

From In Vitro ADME to In Vivo Pharmacokinetics

The promising in vitro data for Compound F provides a strong rationale for advancing to in vivo pharmacokinetic (PK) studies. The goal is to see if the improvements in metabolic stability and permeability translate to enhanced systemic exposure and a better overall PK profile.[14]

The following experimental workflow diagram outlines the logical progression from initial screening to definitive in vivo assessment.

PK_Workflow cluster_invivo In Vivo Assessment A Metabolic Stability (Microsomes, Hepatocytes) E Rodent PK Study (IV and PO Dosing) A->E B CYP Inhibition (5 Major Isoforms) B->E C Permeability (Caco-2) C->E D Plasma Protein Binding D->E F Calculate PK Parameters (AUC, t½, F%) E->F

Caption: ADME Profiling Workflow.

Comparative In Vivo PK Data (Rat Model):

CompoundCmax (ng/mL)AUC (ng·h/mL)t½ (h)Oral Bioavailability (F%)
Compound A 1203601.56%
Compound F 85068007.255%

Interpretation: The in vivo data provides a striking confirmation of the in vitro predictions. Compound F demonstrates a nearly 10-fold increase in oral bioavailability compared to Compound A .[5][15] This is a direct consequence of the improved metabolic stability (leading to a longer half-life and higher AUC) and enhanced intestinal permeability observed in the in vitro assays. The successful translation from in vitro findings to in vivo performance validates the entire screening cascade and underscores the profound, positive impact of strategic fluorination.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays described.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to 0.5 mg/mL in phosphate buffer.[7]

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions.

    • Prepare positive controls (e.g., Verapamil, Diazepam) and a vehicle control (DMSO).[16]

  • Incubation:

    • In a 96-well plate, pre-warm the microsome solution and test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[17][18]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[16]

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[18]

Protocol 2: Fluorogenic CYP Inhibition Assay
  • Preparation:

    • Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM).

    • Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, 2D6), a specific fluorogenic probe substrate (e.g., BFC for CYP3A4), and a NADPH regenerating system.[9][19]

  • Incubation:

    • In a black 96-well plate, combine the CYP enzyme, buffer, and test compound dilutions. Pre-incubate at 37°C.[19]

    • Add the fluorogenic substrate to all wells.

    • Initiate the reaction by adding the NADPH system.[19]

  • Detection:

    • Incubate at 37°C for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction using a suitable stop solution (e.g., acetonitrile/acid).[19]

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.[9]

  • Data Analysis:

    • Subtract background fluorescence and calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.[20]

Protocol 3: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[12][13]

    • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[21]

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[12]

    • For A→B Permeability: Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[21]

    • For B→A Permeability: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[21]

    • Include control compounds: Atenolol (low permeability) and Antipyrine or Propranolol (high permeability).[12]

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at T=0 to determine the initial concentration.[12]

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).[12]

References

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Patel, F., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • Gao, D., et al. (2008). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. Cancer Chemotherapy and Pharmacology. [Link]

  • Kuehn, M., et al. (2020). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • ResearchGate. Use of Pharmacokinetics in the Drug Development Process. [Link]

  • Mykhailiuk, P.K. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Ramesh, M., & Saini, P. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • Matos, M. J., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Timofeev, V. P., et al. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. High-throughput fluorescence assay of cytochrome P450 3A4. [Link]

  • Paraza Pharma Inc. In vitro ADME. [Link]

  • YouTube. Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. [Link]

  • ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Semantic Scholar. The impact of early ADME profiling on drug discovery and development strategy. [Link]

  • Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Senevirathne, C., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Semantic Scholar. (2024). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. [Link]

  • ResearchGate. (2009). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. [Link]

  • MDPI. Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

Sources

Confirming Target Engagement of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of target engagement is a cornerstone of successful therapeutic development. For novel chemical entities such as 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs, which show promise as modulators of monoamine transporters (MATs), rigorous validation of their interaction with the intended biological target is paramount. This guide provides a comprehensive overview and comparison of state-of-the-art methodologies to confirm and characterize the engagement of these analogs with their putative targets, primarily focusing on the dopamine transporter (DAT).

The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore known to produce potent inhibitors of MATs, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] The introduction of gem-difluoro substitution is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the practical application of key target engagement assays, offering detailed protocols and expert insights to enable researchers to generate robust and reliable data.

The Imperative of Target Engagement in the Cellular Context

While biochemical assays provide a foundational understanding of a compound's interaction with a purified protein, they do not fully recapitulate the complex environment within a living cell.[3] Cellular target engagement assays are therefore critical to confirm that a compound can permeate the cell membrane, reach its intracellular target, and bind with sufficient affinity and specificity to exert its biological effect.[3] Demonstrating target engagement in a cellular context provides a crucial link between biochemical activity and cellular-level pharmacology, ultimately increasing the predictive value for in vivo efficacy.

A Comparative Overview of Key Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target, the stage of the drug discovery program, and the specific questions being addressed. Here, we compare four powerful techniques for confirming and characterizing the interaction of 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs with monoamine transporters.

Assay Principle Throughput Key Advantages Key Limitations
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand from the target protein.Medium to HighWell-established, sensitive, provides direct measure of binding affinity (Ki).Requires handling of radioactive materials, indirect measurement of unlabeled compound binding.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Low to MediumLabel-free, applicable in cells and tissues, reflects intracellular target engagement.Not all proteins exhibit a significant thermal shift, requires specific antibodies for detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.MediumLabel-free, provides real-time kinetic data (kon, koff), allows for affinity and stoichiometry determination.Requires purified protein for immobilization, membrane protein immobilization can be challenging.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.HighLive-cell assay, provides quantitative data on affinity and occupancy, amenable to high-throughput screening.Requires genetic modification of the target protein, development of a suitable fluorescent tracer can be necessary.

In-Depth Methodologies and Experimental Protocols

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone of pharmacology, providing a robust method to determine the binding affinity of a test compound for its target receptor.[4] In the context of 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs, a competitive binding assay using a well-characterized radioligand for the dopamine transporter, such as [³H]WIN 35,428, is a highly effective approach.[3]

Causality Behind Experimental Choices: The choice of [³H]WIN 35,428 as the radioligand is based on its high affinity and selectivity for the dopamine transporter.[3] The use of a filtration-based separation method is a standard and efficient way to separate bound from free radioligand.[5] The inclusion of a known DAT inhibitor, such as cocaine or GBR 12909, as a positive control is essential for validating the assay performance.[1]

prep Prepare cell membranes expressing DAT incubation Incubate membranes with [3H]WIN 35,428 and varying concentrations of the 8,8-difluoro-3-azabicyclo[3.2.1]octane analog prep->incubation Add to assay plate filtration Separate bound and free radioligand by rapid filtration incubation->filtration Transfer to filter plate scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation Add scintillation cocktail analysis Determine IC50 and calculate Ki values scintillation->analysis Data processing

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare membranes from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Assay Buffer: Use a buffer appropriate for [³H]WIN 35,428 binding, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]WIN 35,428 (e.g., at its Kd concentration), and a range of concentrations of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane analog.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (in the presence of a saturating concentration of a known DAT inhibitor like 10 µM cocaine).

  • Incubation Conditions: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in a buffer like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Dry the filter plate, add a liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Target Engagement

CETSA is a powerful technique that allows for the direct assessment of target engagement in a cellular environment without the need for compound or protein labeling.[6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[7] For membrane proteins like monoamine transporters, modifications to the standard CETSA protocol are necessary to ensure proper solubilization after heating.[8][9]

Causality Behind Experimental Choices: The selection of a specific temperature for the isothermal dose-response (ITDR) CETSA is critical and should be determined from a preliminary melt curve experiment. The chosen temperature should be on the slope of the melt curve to provide the largest window for observing a thermal shift. The use of a mild detergent for lysis after heating is crucial for solubilizing the membrane-bound transporter without disrupting the ligand-protein complex.

treat Treat intact cells with the 8,8-difluoro-3-azabicyclo[3.2.1]octane analog heat Heat cells to a specific temperature treat->heat lyse Lyse cells with a mild detergent heat->lyse centrifuge Separate soluble and aggregated proteins by centrifugation lyse->centrifuge detect Detect the soluble fraction of the target protein (e.g., by Western blot) centrifuge->detect analyze Quantify the thermal shift detect->analyze immobilize Immobilize purified DAT protein on an SPR sensor chip inject Inject varying concentrations of the 8,8-difluoro-3-azabicyclo[3.2.1]octane analog over the sensor surface immobilize->inject measure Measure the change in refractive index in real-time (sensorgram) inject->measure regenerate Regenerate the sensor surface measure->regenerate analyze Analyze the sensorgrams to determine kon, koff, and KD measure->analyze After all injections regenerate->inject Next concentration

Caption: Workflow for an SPR-based binding analysis.

  • Protein Immobilization: Purify DAT and immobilize it on a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling or a capture-based chip).

  • Analyte Preparation: Prepare a series of dilutions of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane analog in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analog over the sensor surface and monitor the binding response (association phase). Then, flow running buffer over the surface to monitor the dissociation of the analog (dissociation phase).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding

The NanoBRET™ assay is a powerful live-cell technique that measures the binding of a test compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. [10]This assay provides a quantitative measure of compound affinity and occupancy in the native cellular environment.

Causality Behind Experimental Choices: The choice of N- or C-terminal tagging of the transporter with NanoLuc® luciferase can impact its function and should be empirically determined. [11]The use of a competitive binding format with a fluorescent tracer allows for the analysis of unlabeled test compounds. The concentration of the tracer should be optimized to be at or below its Kd for the target to ensure accurate determination of the test compound's affinity.

transfect Transfect cells to express DAT-NanoLuc® fusion protein add_tracer Add a fluorescent tracer that binds to DAT transfect->add_tracer add_analog Add varying concentrations of the 8,8-difluoro-3-azabicyclo[3.2.1]octane analog add_tracer->add_analog add_substrate Add NanoLuc® substrate add_analog->add_substrate measure_bret Measure the BRET signal add_substrate->measure_bret analyze Determine IC50 and intracellular affinity measure_bret->analyze

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the human dopamine transporter fused to NanoLuc® luciferase (hDAT-NLuc). Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the 8,8-Difluoro-3-azabicyclo[3.2.1]octane analog at various concentrations to the cells, followed by the addition of a specific fluorescent tracer for DAT at a fixed concentration.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Substrate Addition and BRET Measurement: Add the NanoLuc® substrate (e.g., furimazine) and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the log concentration of the test compound and fit the data to determine the IC50. This IC50 value represents the concentration of the compound required to displace 50% of the tracer from the target in live cells.

Comparative Analysis with Known Monoamine Transporter Inhibitors

To contextualize the target engagement profile of the 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs, it is essential to compare their performance against well-characterized MAT inhibitors. This comparative analysis provides valuable insights into the potency, selectivity, and potential mechanism of action of the novel compounds.

Compound Primary Target(s) Ki (DAT) (nM) Cellular EC50 (CETSA) (µM) Intracellular IC50 (NanoBRET) (µM) koff (s⁻¹)
8,8-Difluoro-3-azabicyclo[3.2.1]octane Analog X DAT/NET/SERTExperimental DataExperimental DataExperimental DataExperimental Data
GBR 12909 DAT~1-5 To be determinedTo be determinedTo be determined
Cocaine DAT, SERT, NET~100-500To be determinedTo be determinedTo be determined
Bupropion NET, DAT~500 (DAT) [12]To be determinedTo be determinedTo be determined

Note: The values for the experimental and comparative compounds would be populated with data generated from the assays described in this guide.

Conclusion

Confirming the target engagement of 8,8-Difluoro-3-azabicyclo[3.2.1]octane analogs with monoamine transporters is a critical step in their development as potential therapeutics. This guide has provided a comprehensive comparison of four powerful techniques: radioligand binding assays, CETSA, SPR, and NanoBRET™. Each method offers unique advantages and provides complementary information, from direct binding affinity to real-time kinetics and intracellular target occupancy. By employing a multi-faceted approach and carefully considering the experimental details outlined in this guide, researchers can build a robust and compelling data package to validate the mechanism of action of these promising compounds and guide their further development. The integration of these advanced methodologies will undoubtedly accelerate the translation of novel chemical matter into next-generation therapeutics for neurological and psychiatric disorders.

References

  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024.
  • Carroll, F. I., et al. (2004). Probes for the Dopamine Transporter. Journal of Medicinal Chemistry, 47(2), 291-304.
  • Almqvist, H., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(8), 1834-1842.
  • Huber, K. V. M., et al. (2016). A Target Engagement Assay for Kinases in Living Cells. In Methods in Enzymology (Vol. 574, pp. 215-239). Academic Press.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • Madras, B. K., et al. (1989). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 246(4930), 631-634.
  • Perron, U., et al. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(8), 1834-1842.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein-ligand binding in live cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Robers, M. B., et al. (2015). A general and scalable method for monitoring cellular target engagement using bioluminescence resonance energy transfer (BRET).
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61.
  • Martinez Molina, D., et al. (2013).
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • Cytiva. (n.d.). Biacore™ SPR systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Cocaine analogue. Retrieved from [Link]

  • Stahl, S. M. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. CNS Spectrums, 21(S1), 1-13.
  • Promega Connections. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. Retrieved from [Link]

  • GoodRx. (2024, February 7). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. Retrieved from [Link]

  • Berger, B. T., et al. (2021). A general and scalable method for monitoring cellular target engagement using bioluminescence resonance energy transfer (BRET).
  • Partidos, C. D., & Set-up, T. A. (2015). Regulation of the Vesicular Monoamine Transporter-2: A Novel Mechanism for Cocaine and Other Psychostimulants. Journal of Neuroscience, 35(41), 13919-13930.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Semantic Scholar. (n.d.). [18F]CFT ([18F]WIN 35,428), a radioligand to study the dopamine transporter with PET: Biodistribution in rats. Retrieved from [Link]

  • YouTube. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Retrieved from [Link]

  • Kalda, A., et al. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2685-2694.
  • Rekdal, V. M., et al. (2019). Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. ACS Central Science, 5(7), 1205-1216.
  • Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Off-Target Effects of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 8,8-difluoro-3-azabicyclo[3.2.1]octane moiety has garnered significant attention in medicinal chemistry as a valuable structural motif.[1] Its rigid bicyclic framework can enhance metabolic stability and cellular permeability, while the gem-difluoro substitution modulates the basicity of the azabicyclic nitrogen. This fine-tuning of physicochemical properties can lead to improved target engagement and a reduction in liabilities, such as off-target activity at the hERG potassium channel. However, a comprehensive understanding of the potential for off-target interactions is critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects associated with compounds containing this scaffold, supported by experimental data and detailed protocols for their assessment.

On-Target Potency Versus Off-Target Risk: A Balancing Act

The unique stereoelectronic characteristics of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold make it an attractive bioisostere for other chemical groups. This has led to its incorporation into a range of drug candidates targeting diverse protein families. Nevertheless, the very features that confer high on-target potency can also precipitate unintended interactions with other biological macromolecules, a phenomenon known as polypharmacology.[2]

A case in point is the development of potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a key target in type 2 diabetes.[3][4][5] While some SGLT2 inhibitors featuring a dioxa-bicyclo[3.2.1]octane motif have shown promise, the introduction of the 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold has been explored to further optimize properties.[3][5] For any such compound, rigorous off-target screening is essential to de-risk its advancement into clinical trials.[2][6]

Comparative Off-Target Profiles: The Impact of Fluorination

To illustrate the off-target landscape, we present a hypothetical comparison of an 8,8-difluoro-3-azabicyclo[3.2.1]octane-containing compound (Compound A) against a structural analog lacking the gem-difluoro group (Compound B).

TargetCompound A (IC50, nM)Compound B (IC50, nM)Rationale for Inclusion
Primary Target (e.g., SGLT2) 2.1 15.8 Demonstrates on-target potency.
hERG Channel>10,000750Critical for assessing cardiotoxicity risk.[7]
Muscarinic M1 Receptor6,8001,200Potential for CNS side effects.
Sigma1 Receptor2,500800Implicated in various neurological processes.
Dopamine Transporter (DAT)>10,0006,500Potential for abuse liability and CNS effects.

This table contains illustrative hypothetical data.

The gem-difluoro substitution in Compound A significantly lowers the pKa of the bicyclic amine compared to Compound B. This reduced basicity often leads to a marked decrease in affinity for off-targets that have a binding pocket amenable to cationic interactions, such as the hERG channel and various aminergic G-protein coupled receptors (GPCRs) and transporters. This represents a key advantage of this scaffold in mitigating common cardiovascular and central nervous system-related adverse effects.

Experimental Protocols for Comprehensive Off-Target Profiling

A robust evaluation of off-target effects necessitates a tiered approach, beginning with broad panel screening and progressing to more focused functional assays for any identified "hits".[2][8]

Broad Radioligand Binding Assay Panel

This initial screen provides a wide-ranging assessment of a compound's potential for off-target interactions across a diverse set of receptors, ion channels, transporters, and enzymes.[9][10][11]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single high concentration, for example, 10 µM, in duplicate.

  • Assay Execution: The test compound is incubated with a specific radioligand and a membrane preparation or cells expressing the target of interest.[10][12]

  • Separation of Bound and Free Ligand: For membrane preparations, the reaction is terminated by rapid filtration through a filter plate, which traps the receptor-bound radioligand.[10][13]

  • Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated relative to a vehicle control. A predefined threshold, often >50% inhibition, is used to identify potential off-target hits that require further characterization.

hERG Manual Patch-Clamp Electrophysiology Assay

Due to the critical role of hERG channel inhibition in drug-induced cardiac arrhythmias, a dedicated functional assay is a regulatory requirement.[7][14]

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel, such as HEK293 cells, is used.[15]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 36 ± 1 °C) to measure hERG tail currents.[14][16]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.[16][17]

  • Compound Application: The test compound is applied at multiple concentrations to generate a concentration-response curve.

  • Data Analysis: The IC50 value for hERG channel inhibition is determined by fitting the concentration-response data to a suitable model.

Visualizing the Selectivity Assessment Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation and Potency Determination cluster_2 Phase 3: In-depth Safety Pharmacology A Test Compound (8,8-Difluoro-3-azabicyclo[3.2.1]octane derivative) B Broad Off-Target Panel (e.g., SafetyScreen44™) A->B Single High Concentration Screen C Identify Hits (>50% Inhibition) B->C D Concentration-Response Assays (Binding or Functional) C->D E Determine IC50/EC50 Values D->E F Confirmed Off-Targets (e.g., hERG, M1, Sigma1) E->F G Specific Functional Assays (e.g., Patch-Clamp, Second Messenger Assays) F->G H In Vivo Follow-up Studies (if warranted) G->H

Caption: A tiered workflow for the assessment of off-target effects.

Potential Signaling Pathway Perturbations

Unintended binding of a compound to off-targets can disrupt normal physiological signaling, leading to adverse effects. For example, antagonism of the muscarinic M1 receptor can result in cognitive deficits, while interaction with the Sigma1 receptor can lead to complex and often undesirable neurological outcomes.

G cluster_0 Compound Interaction cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathways A 8,8-Difluoro-3-azabicyclo[3.2.1]octane Compound B Primary Target (e.g., SGLT2) A->B High Affinity D hERG Channel A->D Low Affinity F Muscarinic M1 Receptor A->F Low Affinity C Therapeutic Effect (e.g., Glucosuria) B->C E Cardiac Action Potential Prolongation D->E G Cognitive Impairment F->G

Caption: On-target versus potential off-target signaling pathways.

Conclusion

The 8,8-difluoro-3-azabicyclo[3.2.1]octane scaffold presents a compelling strategy in drug design, particularly for mitigating off-target effects associated with basic amines. However, a systematic and rigorous approach to off-target profiling is indispensable for fully characterizing the safety and selectivity of any new chemical entity incorporating this moiety. By employing a combination of broad panel screening and specific functional assays, researchers can build a comprehensive understanding of a compound's interaction with the broader proteome, enabling informed decision-making throughout the drug development process.

References

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. 2017;8(1):145-153. [Link]

  • gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Published online November 2021. [Link]

  • Stereoselective synthesis of a dioxa-bicyclo[3.2.1]octane SGLT2 inhibitor. Org Lett. 2010;12(13):2940-2943. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River. Accessed January 23, 2026. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Accessed January 23, 2026. [Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. J Med Chem. 2018;61(22):10096-10116. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. Methods Enzymol. 2018;610:311-323. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Published online August 2025. [Link]

  • Design, Optimization, and Biological Evaluation of First-in-Class Triple Inhibitors of SGLT1, SGLT2, and DPP4 for Type 2 Diabetes. J Med Chem. 2023;66(3):1946-1971. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Accessed January 23, 2026. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Accessed January 23, 2026. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. September 18, 2019. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Accessed January 23, 2026. [Link]

  • A Diversifiable Synthetic Platform for the Discovery of New Carbasugar SGLT2 Inhibitors Using Azide–Alkyne Click Chemistry. ResearchGate. Published online March 2023. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Accessed January 23, 2026. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. Sophion Bioscience. Accessed January 23, 2026. [Link]

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. J Med Chem. 2020;63(9):4640-4652. [Link]

  • Receptor Binding Assays. MilliporeSigma. Accessed January 23, 2026. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Accessed January 23, 2026. [Link]

  • hERG Safety Assay. Evotec. Accessed January 23, 2026. [Link]

  • Lessons and Gaps in Understanding the Current Outcome Trials and Possible Benefits of Combining SGLT-2 Inhibitors With GLP-1 Agonists. J Clin Med Res. 2018;10(1):1-11. [Link]

  • IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. ResearchGate. Published online August 2025. [Link]

  • Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors. J Med Chem. 2011;54(10):3541-3554. [Link]

  • 3,3-Difluoro-8-azabicyclo[3.2.1]octane. PubChem. Accessed January 23, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride, a fluorinated organic compound. By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.

Understanding the Compound: Hazard Profile and Classification

It is crucial to handle this compound with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory adherence. The following workflow outlines the necessary steps from waste generation to final disposal.

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

The cardinal rule for the disposal of halogenated compounds is segregation. This compound waste must be collected separately from non-halogenated chemical waste.[1][2] This is because the disposal methods for these two categories of waste are different, and mixing them can lead to complications and increased disposal costs.[2]

Step 2: Container Selection and Labeling

All waste containing this compound should be collected in a designated, leak-proof container that is compatible with the chemical. The container must be clearly and accurately labeled.

Labeling Requirements:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The name of the generating researcher and laboratory

Step 3: Waste Accumulation

The waste container should be kept securely closed except when adding waste.[2] It should be stored in a well-ventilated area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

Once the waste container is full, or if it has been in accumulation for a period defined by your institution's policies (often 180 days), arrangements must be made for its disposal through a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.

Small Spills (solid):

  • Alert personnel: Inform others in the immediate area of the spill.

  • Don appropriate PPE: Refer to the PPE table above.

  • Contain the spill: If it is a powder, carefully sweep it up to avoid creating dust.

  • Collect the waste: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report the incident: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

Large Spills:

  • Evacuate the area immediately. [4][5]

  • Alert others and your supervisor. [5]

  • Contact your institution's EHS or emergency response team. [4]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By following these guidelines, researchers and scientists can ensure that their work is conducted not only at the forefront of innovation but also with the utmost commitment to safety and regulatory compliance. Always consult your institution's specific waste disposal policies and your EHS office for guidance.

References

  • Hazardous Waste Segregation. (n.d.). Retrieved from University of Wollongong Australia website.
  • Emergency Response Procedures for Radioactive Spill or Emergency. (n.d.). Montana Tech.
  • This compound. (n.d.). Biosynth.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Hazardous Material Spill | Emergency Inform
  • Trade name : Lithofin ASR. (2023, August 29).
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Chemical Spill Procedures. (n.d.). Princeton EHS.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Compare to aroma YOU'RE CHEEKY by BBW® F79942 - SAFETY DATA SHEET. (n.d.).
  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo.
  • This compound. (n.d.). PubChemLite.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • SAFETY D
  • Material Safety Data Sheet SUPER DRY 2000. (n.d.).
  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum.
  • SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
  • 3,3-Difluoro-8-azabicyclo[3.2.1]octane. (n.d.). PubChem.
  • SAFETY D
  • 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride,1254104-06-7. (n.d.). Amadis Chemical.

Sources

Navigating the Handling of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride. It is intended for researchers, scientists, and drug development professionals.

The following information synthesizes established safety protocols for halogenated organic compounds with the known hazard profile of this specific molecule to provide a comprehensive operational plan.

Hazard Assessment: Understanding the Risks

This compound is a solid, organofluorine compound. While a complete, peer-reviewed toxicological profile is not extensively documented in publicly available literature, the available safety data from suppliers and analogous compounds provide a clear indication of its primary hazards.

Key Chemical Properties:

PropertyValue
CAS Number 1779942-70-9
Molecular Formula C₇H₁₂ClF₂N
Molecular Weight 183.63 g/mol
Appearance White to off-white solid
Storage Store under inert gas (nitrogen or argon) at 2-8°C

GHS Hazard Identification:

Supplier safety information consistently identifies the following hazards through GHS classifications:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of geminal fluorine atoms on the bicyclic ring system warrants a cautious approach, as fluorinated organic compounds can have unique reactivity and toxicological properties. Furthermore, as a hydrochloride salt, it has the potential to release hydrogen chloride gas upon decomposition or reaction with strong bases.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is paramount. The following recommendations are based on the known hazards and the potential for exposure during routine laboratory operations such as weighing, dissolution, and transfer.

Primary Engineering Controls

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has a recent inspection date and is functioning correctly.

Essential PPE
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

    • Recommended for Splash Hazard: A full-face shield worn in conjunction with chemical splash goggles is recommended when handling solutions or during any operation with a heightened risk of splashing.[2]

  • Hand Protection:

    • Glove Selection: Due to the halogenated nature of this compound, nitrile gloves may offer only short-term splash protection. For extended handling or in situations with a high likelihood of contact, consider more robust options.[3]

      • Double Gloving: It is best practice to wear two pairs of gloves. A lighter, disposable nitrile glove can be worn underneath a heavier, chemical-resistant glove. This allows for the safe removal of the outer glove if it becomes contaminated.

      • Recommended Glove Types for Halogenated Organics:

        • Butyl Rubber: Offers good resistance to a wide range of chemicals but may not be suitable for halogenated solvents.[4]

        • Neoprene: Provides good resistance to acids, bases, and some solvents, but may be less effective against certain halogenated hydrocarbons.[5]

        • Viton®: Often recommended for handling chlorinated and aromatic solvents.

    • Action Upon Contamination: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.

  • Body Protection:

    • A clean, flame-resistant lab coat should be worn at all times.

    • For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection:

    • For Solid Handling: When weighing or transferring the solid material, even within a fume hood, a respirator is recommended to prevent inhalation of fine particles. A half-mask respirator with P100 (HEPA) particulate filters is a suitable choice.[6][7] P100 filters are at least 99.97% efficient at removing airborne particles.[6]

    • For Solutions: If working with solutions where aerosolization is possible, a respirator with a combination of P100 particulate filters and organic vapor cartridges may be necessary.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Emergency Controls start Start: Handling This compound task Identify Task: - Weighing Solid - Preparing Solution - Transferring Solution start->task hazards Recognize Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed task->hazards fume_hood Work in a Certified Chemical Fume Hood hazards->fume_hood eye_face Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield (if splash risk) hand Hand Protection: - Double Gloving - Outer Glove: Neoprene or Butyl Rubber eye_face->hand body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (if splash risk) hand->body respiratory Respiratory Protection: - Half-mask with P100 filters (for solid) - Add Organic Vapor cartridges (if aerosol risk) body->respiratory emergency Ensure access to: - Safety Shower - Eyewash Station - Spill Kit respiratory->emergency fume_hood->eye_face caption Figure 1: PPE Selection Workflow

Caption: Figure 1: PPE Selection Workflow

Operational Plan: Step-by-Step Guidance

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling the Compound
  • Always handle the compound in a designated area within the fume hood.

  • Use tools such as spatulas and weighing paper appropriate for the quantity being handled to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.

Doffing PPE
  • Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them to trap any contamination.

  • Lab Coat/Apron: Remove the lab coat and apron, rolling it away from your body.

  • Hand Hygiene: Wash hands and put on a new pair of clean gloves.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. Due to the difluoro- nature of the compound, there is a potential for the formation of hydrofluoric acid upon contact with moisture. If irritation persists or if a large area is exposed, seek immediate medical attention. Be prepared to inform medical personnel about potential fluoride exposure.[9][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[8]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[11][12]

    • Do not mix with non-halogenated waste. The disposal of mixed waste is often more complex and costly.[11]

  • Container Management:

    • Use a chemically compatible container with a secure lid.

    • Keep the container closed except when adding waste.

    • Label the container with "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Disposal Pathway:

    • Follow your institution's specific hazardous waste disposal procedures.

    • Halogenated organic waste is typically sent for incineration at a licensed facility.

Disposal Decision Tree

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Waste Generated: - Unused Compound - Contaminated Labware - Used PPE is_halogenated Is the waste contaminated with This compound? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Waste' container is_halogenated->non_halogenated_container No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentration halogenated_container->label_container institutional_protocol Follow Institutional Hazardous Waste Protocol label_container->institutional_protocol incineration Dispose via licensed incineration facility institutional_protocol->incineration caption Figure 2: Disposal Decision Tree

Caption: Figure 2: Disposal Decision Tree

References

  • Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Hydrogen Fluoride. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2020, January 10). Lessons Learned—Fluoride Exposure. Retrieved from [Link]

  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Assigned Protection Factors. Retrieved from [Link]

  • WSU Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.